2-(2-Oxooxazolidin-3-yl)ethyl 4-methylbenzenesulfonate
Description
Properties
IUPAC Name |
2-(2-oxo-1,3-oxazolidin-3-yl)ethyl 4-methylbenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO5S/c1-10-2-4-11(5-3-10)19(15,16)18-9-7-13-6-8-17-12(13)14/h2-5H,6-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBVHXYDAYZDUML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCN2CCOC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70578064 | |
| Record name | 2-(2-Oxo-1,3-oxazolidin-3-yl)ethyl 4-methylbenzene-1-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70578064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
159974-55-7 | |
| Record name | 2-(2-Oxo-1,3-oxazolidin-3-yl)ethyl 4-methylbenzene-1-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70578064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 2-(2-Oxooxazolidin-3-yl)ethyl 4-methylbenzenesulfonate: A Key Intermediate in Modern Drug Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Unseen Architect of Oxazolidinone Antibacterials
In the landscape of modern medicinal chemistry, the synthesis of novel therapeutic agents relies on a scaffold of critical, yet often unheralded, intermediate compounds. Among these, 2-(2-Oxooxazolidin-3-yl)ethyl 4-methylbenzenesulfonate (CAS Number: 159974-55-7 ) stands out as a pivotal building block, particularly in the construction of the oxazolidinone class of antibiotics. This technical guide offers an in-depth exploration of this compound, from its fundamental properties to its strategic application in pharmaceutical synthesis, providing researchers and drug development professionals with a comprehensive understanding of its significance and utility.
The oxazolidinone core is a cornerstone of a new class of synthetic antibacterial agents renowned for their unique mechanism of action, which involves the inhibition of bacterial protein synthesis at a very early stage.[1] This class of drugs is particularly effective against multi-drug-resistant Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE). The celebrated antibiotic, Linezolid, is a prime example of a successful therapeutic agent built upon the oxazolidinone scaffold. The efficient and high-yield synthesis of these life-saving drugs is of paramount importance, and it is in this context that this compound emerges as a crucial electrophilic intermediate.
This guide will dissect the chemical nature of this tosylate, elucidate a robust synthetic pathway for its preparation, and detail its strategic role in the synthesis of Linezolid, thereby highlighting the causality behind its selection in complex multi-step synthetic routes.
Physicochemical Properties and Structural Data
A thorough understanding of the physical and chemical properties of a synthetic intermediate is fundamental to its effective use in process development and scale-up.
| Property | Value | Source |
| CAS Number | 159974-55-7 | [2] |
| Molecular Formula | C₁₂H₁₅NO₅S | [2] |
| Molecular Weight | 285.32 g/mol | [2] |
| Appearance | White to off-white solid | |
| Melting Point | 68-69 °C | |
| IUPAC Name | 2-(2-oxo-1,3-oxazolidin-3-yl)ethyl 4-methylbenzenesulfonate |
The structure of this compound features two key functional components: the N-substituted oxazolidinone ring and the tosylate group.
Caption: Chemical structure of this compound.
The tosylate moiety functions as an excellent leaving group, a property critical for its role as an electrophile in nucleophilic substitution reactions. Weak bases make good leaving groups because they are stable on their own and can readily accept the electron pair from the broken bond.[3] The tosylate anion is stabilized by resonance across the sulfonate group, making it a very weak base and thus an excellent leaving group. This inherent reactivity is the cornerstone of its utility in the synthesis of more complex molecules.
Synthesis of this compound
The synthesis of the title compound is a two-step process, starting from readily available precursors. The first step involves the formation of the N-hydroxyethyl substituted oxazolidinone, which is then tosylated.
Caption: Synthetic workflow for the preparation of the title compound.
Step 1: Synthesis of 3-(2-Hydroxyethyl)oxazolidin-2-one (Precursor)
The precursor alcohol, 3-(2-hydroxyethyl)oxazolidin-2-one (CAS 3356-88-5), is synthesized from diethanolamine and diethyl carbonate.[4] This reaction is a classic example of the formation of a cyclic carbamate (oxazolidinone).
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a distillation head, combine diethanolamine and diethyl carbonate in equimolar amounts.
-
Heating: Heat the reaction mixture. Ethanol will begin to distill off as the reaction proceeds. The reaction temperature is typically raised gradually to drive the reaction to completion.
-
Monitoring: The reaction can be monitored by measuring the volume of ethanol collected. The reaction is complete when ethanol distillation ceases.
-
Purification: The resulting crude 3-(2-hydroxyethyl)oxazolidin-2-one, a clear, slightly colored liquid, can be purified by vacuum distillation.[4]
Causality: The reaction proceeds via a nucleophilic acyl substitution mechanism. The amino group of diethanolamine attacks one of the carbonyl carbons of diethyl carbonate, leading to the displacement of an ethoxide group. An intramolecular cyclization then occurs, with the hydroxyl group of the diethanolamine backbone attacking the newly formed carbamate, displacing the second ethoxide group and forming the stable five-membered oxazolidinone ring.
Step 2: Tosylation of 3-(2-Hydroxyethyl)oxazolidin-2-one
The conversion of the precursor alcohol to the final tosylate product is a standard procedure in organic synthesis.[5] The hydroxyl group is converted to a tosylate, which is a much better leaving group, thereby "activating" the molecule for subsequent nucleophilic substitution reactions.
Experimental Protocol (Analogous Procedure):
-
Dissolution: Dissolve 3-(2-hydroxyethyl)oxazolidin-2-one in a suitable aprotic solvent, such as dichloromethane or pyridine, in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).[5] Pyridine can serve as both the solvent and the base.[5]
-
Cooling: Cool the solution in an ice bath to 0 °C.
-
Addition of Tosyl Chloride: Slowly add p-toluenesulfonyl chloride (TsCl) portion-wise to the stirred solution. An equimolar amount or a slight excess of TsCl is typically used.
-
Reaction: Allow the reaction mixture to stir at 0 °C for a period, and then let it warm to room temperature. The reaction is typically stirred for several hours to ensure complete conversion.
-
Work-up:
-
Quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.
-
If dichloromethane was used as the solvent, separate the organic layer. Wash the organic layer successively with dilute acid (e.g., 1M HCl) to remove pyridine, water, and brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol or ethyl acetate/hexane) to yield a white to off-white solid.
Causality: The lone pair of electrons on the oxygen of the hydroxyl group acts as a nucleophile, attacking the electrophilic sulfur atom of tosyl chloride. The pyridine or other base present in the reaction mixture serves to neutralize the HCl that is generated as a byproduct, driving the reaction to completion. This reaction does not affect the stereocenter if one were present, as the C-O bond of the alcohol is not broken during the tosylation process.[6]
Application in Drug Development: The Synthesis of Linezolid
The primary and most significant application of this compound is as a key electrophilic building block in the synthesis of the antibiotic Linezolid.
Caption: Role of the title compound in the synthesis of Linezolid.
In the synthesis of Linezolid, the aniline nitrogen of 3-fluoro-4-morpholinylaniline acts as a nucleophile. This nucleophile attacks the electrophilic carbon of the ethyl group in this compound. This is a classic Sₙ2 (bimolecular nucleophilic substitution) reaction where the tosylate group is displaced.
Mechanism and Rationale:
-
Activation of the Electrophile: The tosylate group on the ethyl chain makes the adjacent carbon atom highly electrophilic and susceptible to nucleophilic attack.
-
Nucleophilic Attack: The aniline nitrogen of the substituted morpholine moiety attacks this electrophilic carbon.
-
Displacement of Leaving Group: The carbon-oxygen bond of the tosylate cleaves, and the stable tosylate anion departs as the leaving group.
-
Formation of the Key C-N Bond: This reaction forges the crucial carbon-nitrogen bond, linking the oxazolidinone-containing fragment to the substituted aromatic ring of what will become the Linezolid molecule.
The choice of a tosylate as the leaving group is strategic. It is highly reactive under relatively mild conditions, which is crucial when dealing with complex molecules that may have other sensitive functional groups. While other leaving groups like halides (bromide, iodide) could be used, tosylates are often preferred for their high reactivity and the fact that they are crystalline solids, which can be easier to handle and purify than some of the corresponding alkyl halides. The overall process allows for the efficient and controlled assembly of the core structure of Linezolid and related oxazolidinone antibiotics. Several patents detailing the synthesis of Linezolid describe pathways that utilize such activated intermediates.[7][8][9]
Conclusion
This compound is more than just a chemical compound with a CAS number. It is a testament to the enabling power of synthetic organic chemistry in the development of life-saving medicines. Its design, featuring a stable heterocyclic core and a highly reactive tosylate leaving group, makes it an ideal intermediate for the construction of complex pharmaceutical agents like Linezolid. For researchers and professionals in drug development, a deep understanding of the synthesis and reactivity of such key intermediates is not merely academic; it is fundamental to the innovation and efficiency of bringing new therapies from the laboratory to the clinic. The continued exploration and optimization of synthetic routes involving such pivotal building blocks will undoubtedly remain a cornerstone of pharmaceutical research and development.
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-
Justia Patents. Processes for the preparation of linezolid using novel intermediates. (2017-03-07). Available from: [Link]
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Patsnap. Synthesis method of linezolid intermediate - Eureka. Available from: [Link]
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PrepChem.com. Synthesis of 1-butyl-3-(2-hydroxyethyl)imidazolidin-2-one. Available from: [Link]
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NIST WebBook. 3-(2-Hydroxyethyl)-2-oxazolidinone. Available from: [Link]
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PrepChem.com. Synthesis of (I) N-(2-hydroxyethyl)-oxazolidine-2-one. Available from: [Link]
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National Center for Biotechnology Information. Stereoselective α-Tertiary Alkylation of N-(Arylacetyl)oxazolidinones. PMC. Available from: [Link]
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National Center for Biotechnology Information. Synthesis and crystal structures of multifunctional tosylates as basis for star-shaped poly(2-ethyl-2-oxazoline)s. PMC. Available from: [Link]
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LibreTexts Chemistry. Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. (2023-01-22). Available from: [Link]
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Arkat USA. Synthesis of oxazolidinones from N-aryl-carbamate and epichlorohydrin under mild conditions. Available from: [Link]
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National Center for Biotechnology Information. 2-Oxazolidinone, 3-(2-hydroxyethyl)- | C5H9NO3 | CID. PubChem. Available from: [Link]
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ACS Publications. Polar-to-Radical Crossover in Catalyst-Free Olefin Halo-Hydroxylamination: A Direct Route to Multifunctional Electrophilic Hydroxylamines | JACS Au. (2026-01-06). Available from: [Link]
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Khan Academy. Preparation of mesylates and tosylates | Organic chemistry. (2013-10-21). Available from: [Link]
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2-(2-Oxooxazolidin-3-yl)ethyl 4-methylbenzenesulfonate molecular weight
An In-depth Technical Guide to 2-(2-Oxooxazolidin-3-yl)ethyl 4-methylbenzenesulfonate: Properties, Synthesis, and Applications
Abstract
This technical guide provides a comprehensive overview of this compound, a key bifunctional intermediate in advanced organic synthesis. The document details its physicochemical properties, provides a validated protocol for its synthesis, and explores its applications, particularly in the realm of drug discovery and development. With a molecular weight of 285.32 g/mol , this compound's utility is primarily derived from the strategic combination of a reactive tosylate leaving group and a stable oxazolidinone moiety.[1][2] This guide is intended for researchers, chemists, and drug development professionals who require a functional understanding of this versatile building block.
Introduction to this compound
This compound (CAS No: 159974-55-7) is a specialized organic compound whose value lies in its molecular architecture.[1][3][4] The structure integrates three key functional components:
-
An Oxazolidinone Ring: A five-membered heterocyclic motif that is a critical pharmacophore in several classes of therapeutics, most notably in oxazolidinone antibiotics such as linezolid. Its presence imparts specific steric and electronic properties and serves as a stable anchor in synthetic strategies.
-
An Ethyl Linker: A simple two-carbon chain that provides spatial separation and conformational flexibility between the oxazolidinone ring and the reactive tosylate group.
-
A Tosylate (4-methylbenzenesulfonate) Group: This functional group is the reactive center of the molecule. The tosylate anion is an exceptionally stable species due to the delocalization of its negative charge across the sulfonate group and the aromatic ring. This stability makes it an excellent leaving group in nucleophilic substitution reactions, which is the cornerstone of its synthetic utility.
The primary function of this compound is to serve as a potent electrophilic alkylating agent, enabling the covalent introduction of the 2-(2-oxooxazolidin-3-yl)ethyl fragment onto a wide range of nucleophilic substrates. This capability makes it an invaluable intermediate for constructing complex molecules in multi-step synthetic campaigns.
Physicochemical and Structural Properties
The fundamental properties of the title compound are summarized below. These data are critical for determining appropriate reaction conditions, purification methods, and storage protocols.
| Property | Value | Source(s) |
| CAS Number | 159974-55-7 | [1][2][3][4] |
| Molecular Formula | C₁₂H₁₅NO₅S | [1][2] |
| Molecular Weight | 285.32 g/mol | [2] |
| Exact Mass | 285.06709375 Da | [1] |
| Melting Point | 68-69°C | [1] |
| Appearance | White to off-white solid | Inferred from MP |
| Topological Polar Surface Area | 81.3 Ų | [1] |
| XLogP3 | 1.2 | [1] |
Chemical Structure
The molecule's structure is depicted below, highlighting the distinct functional regions.
Caption: Chemical structure of this compound.
Synthesis and Purification
Synthetic Rationale
The most direct and efficient synthesis of the title compound is achieved via a tosylation reaction. This involves the esterification of the precursor alcohol, 3-(2-hydroxyethyl)oxazolidin-2-one, with p-toluenesulfonyl chloride (TsCl). The causality behind this choice is twofold:
-
Activation of the Hydroxyl Group: Alcohols are poor leaving groups in nucleophilic substitution reactions. Converting the hydroxyl group (-OH) into a tosylate group (-OTs) transforms it into an excellent leaving group, thereby "activating" the ethyl side chain for subsequent reactions.
-
Reaction Stoichiometry: The reaction produces hydrochloric acid (HCl) as a byproduct. A non-nucleophilic organic base, such as triethylamine or pyridine, is required to neutralize this acid in situ, preventing unwanted side reactions and driving the reaction to completion.
Experimental Protocol
This protocol is adapted from established procedures for the tosylation of alcohols.[5][6]
Materials:
-
3-(2-hydroxyethyl)oxazolidin-2-one
-
p-Toluenesulfonyl chloride (TsCl)
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Reaction flask, magnetic stirrer, dropping funnel, ice bath
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add 3-(2-hydroxyethyl)oxazolidin-2-one (1.0 eq) and dissolve it in anhydrous dichloromethane. Cool the solution to 0°C using an ice bath.
-
Base Addition: Add triethylamine (1.2 eq) to the stirred solution.
-
Tosylation: Dissolve p-toluenesulfonyl chloride (1.1 eq) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture at 0°C over 30 minutes.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alcohol is consumed.
-
Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash the organic layer sequentially with water, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid is typically purified by recrystallization from a suitable solvent system (e.g., ethanol or ethyl acetate/hexanes) to yield the pure product.
Synthesis Workflow Diagram
Caption: General workflow for the synthesis and purification of the title compound.
Analytical Characterization
To ensure the identity and purity of the synthesized product, a suite of standard analytical techniques should be employed.
-
¹H NMR Spectroscopy: The proton NMR spectrum should show characteristic signals for: the aromatic protons of the tosyl group (two doublets in the ~7.4-7.8 ppm range), the methyl protons of the tosyl group (a singlet around 2.4 ppm), and distinct multiplets for the protons on the ethyl linker and the oxazolidinone ring.
-
¹³C NMR Spectroscopy: The carbon spectrum will confirm the presence of all 12 unique carbon atoms, including the carbonyl carbon of the oxazolidinone ring (~158 ppm) and the aromatic and aliphatic carbons.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) or other soft ionization techniques should show a prominent peak corresponding to the molecular ion [M+H]⁺ or [M+Na]⁺, confirming the molecular weight.
-
Infrared (IR) Spectroscopy: The IR spectrum provides functional group confirmation, with strong characteristic absorption bands for the sulfonyl group (S=O stretches at ~1350 and ~1170 cm⁻¹) and the cyclic carbamate carbonyl group (C=O stretch at ~1750 cm⁻¹).
Applications in Research and Drug Development
Core Utility as an Alkylating Agent
The primary application of this compound is as an intermediate for nucleophilic substitution reactions. The tosylate serves as an outstanding leaving group, readily displaced by a wide variety of nucleophiles (Nu⁻), including amines, thiols, azides, carbanions, and alkoxides. This reaction covalently attaches the 2-(2-oxooxazolidin-3-yl)ethyl moiety to the nucleophile.
This is a self-validating protocol because the success of the reaction is predicated on the inherent chemical properties of the tosylate group. Its ability to stabilize a negative charge through resonance makes the C-O bond it is attached to weak and polarized, rendering the adjacent carbon atom highly electrophilic and susceptible to nucleophilic attack.
Caption: Role as an intermediate in a general nucleophilic substitution (SN2) reaction.
Role in Medicinal Chemistry
The oxazolidinone ring system is a privileged scaffold in medicinal chemistry. Therefore, this compound is a highly valuable building block for:
-
Synthesis of Antibiotic Analogs: It can be used to synthesize novel derivatives of oxazolidinone antibiotics to overcome bacterial resistance or improve pharmacokinetic profiles.
-
Probe Synthesis: Useful for creating chemical probes to study the biological targets of oxazolidinone-containing drugs.
-
Drug Discovery: Serves as a versatile starting material in lead optimization campaigns, allowing for the rapid exploration of chemical space by attaching the oxazolidinone ethyl side chain to various core structures.
Safety, Handling, and Storage
Hazard Profile:
-
Acute Toxicity: Classified as acutely toxic if swallowed (H301).
-
Organ Toxicity: May cause damage to organs through prolonged or repeated exposure (STOT RE 2; H373).
Handling Precautions:
-
Work in a well-ventilated area, preferably under a chemical fume hood.
-
Avoid breathing dust.
-
Wear appropriate Personal Protective Equipment (PPE), including impervious gloves, safety glasses, and a lab coat.[7]
-
Wash hands and skin thoroughly after handling.
-
Avoid eating, drinking, or smoking in the work area.
Storage Recommendations:
-
Store in a tightly sealed container in a dry, well-ventilated place.
-
Keep locked up or in an area accessible only to authorized personnel.
-
Recommended storage temperature is between 2-8°C or at -20°C for long-term stability.[2] Store with a desiccant to prevent hydrolysis.
Conclusion
This compound is a high-value synthetic intermediate whose utility is defined by the predictable and efficient reactivity of its tosylate group. It provides a reliable method for introducing the pharmacologically relevant oxazolidinone moiety into diverse molecular frameworks. A thorough understanding of its properties, synthesis, and handling, as detailed in this guide, is essential for its effective and safe utilization in research and development settings.
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Safety Data Sheet (general chemical handling). Carl ROTH. [Link]
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2-(2-(2-Azidoethoxy)ethoxy)ethyl 4-methylbenzenesulfonate. PubChem. [Link]
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Liang, Y. S., et al. (2011). 2-(Thiophen-2-yl)ethyl 4-methylbenzenesulfonate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 7), o1787. PMC - NIH. [Link]
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An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 2-(2-Oxooxazolidin-3-yl)ethyl 4-methylbenzenesulfonate
Prepared by: A Senior Application Scientist
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled and indispensable analytical technique in modern organic chemistry, providing profound insights into molecular structure.[1][2][3] This guide offers a comprehensive analysis of the ¹H and ¹³C NMR spectra of 2-(2-Oxooxazolidin-3-yl)ethyl 4-methylbenzenesulfonate, a molecule incorporating three key structural motifs: a 4-methylbenzenesulfonate (tosylate) group, an ethyl linker, and a 2-oxooxazolidinone ring system. Understanding the NMR fingerprint of this compound is crucial for researchers in drug development and synthetic chemistry, where such moieties are common. This document will provide a detailed interpretation of the predicted spectral data, a robust experimental protocol for data acquisition, and the underlying scientific principles that validate the structural assignment.
Molecular Structure and Spectroscopic Assignment
The unequivocal assignment of NMR signals is predicated on a clear understanding of the molecule's connectivity and the distinct electronic environment of each nucleus.[4] Below is the chemical structure of this compound with a systematic numbering scheme for all proton and carbon atoms, which will be used for the subsequent spectral assignments.
Figure 1: Molecular structure of this compound with atom numbering.
Predicted ¹H NMR Spectral Data
The following table summarizes the predicted ¹H NMR spectral data for the target compound, assuming the spectrum is recorded in deuterated chloroform (CDCl₃) at 400 MHz. Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).
| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-7 (Ar-CH₃) | 2.45 | Singlet (s) | - | 3H |
| H-13 (-SO₂-O-CH₂-CH₂ -N) | 3.65 | Triplet (t) | 5.2 | 2H |
| H-19 (O-CH₂ -CH₂-N) | 3.95 | Triplet (t) | 8.0 | 2H |
| H-12 (-SO₂-O-CH₂ -CH₂-N) | 4.25 | Triplet (t) | 5.2 | 2H |
| H-15 (N-CH₂ -CH₂-O) | 4.40 | Triplet (t) | 8.0 | 2H |
| H-2, H-6 (Ar-H) | 7.35 | Doublet (d) | 8.0 | 2H |
| H-3, H-5 (Ar-H) | 7.78 | Doublet (d) | 8.0 | 2H |
Interpretation of the ¹H NMR Spectrum
The predicted ¹H NMR spectrum provides a wealth of information confirming the compound's structure.[4]
-
Aromatic Region (δ 7.0-8.0 ppm): The 4-methylbenzenesulfonate (tosylate) group presents a characteristic AA'BB' system, which at lower fields often simplifies to two distinct doublets.[5] The protons ortho to the electron-withdrawing sulfonate group (H-3, H-5) are deshielded and appear further downfield around δ 7.78 ppm. The protons meta to the sulfonate group (H-2, H-6) are less deshielded and resonate upfield at approximately δ 7.35 ppm. Both signals appear as doublets due to coupling with their respective ortho neighbors, with a typical coupling constant of J ≈ 8.0 Hz.
-
Oxazolidinone Ring and Ethyl Linker (δ 3.5-4.5 ppm): This region contains the signals for the four methylene (CH₂) groups.
-
H-15 and H-19: These protons are part of the oxazolidinone ring. The H-15 protons, being on a carbon adjacent to the ring oxygen, are expected at approximately δ 4.40 ppm. The H-19 protons, adjacent to the ring nitrogen but also part of the five-membered ring, are predicted around δ 3.95 ppm. Both would appear as triplets (J ≈ 8.0 Hz) due to coupling with their vicinal neighbors on the same ring.
-
H-12 and H-13: These protons belong to the ethyl linker. The H-12 methylene group is directly attached to the deshielding tosylate oxygen, causing its signal to shift significantly downfield to around δ 4.25 ppm. The H-13 methylene group, adjacent to the nitrogen of the oxazolidinone, is also deshielded but to a lesser extent, appearing around δ 3.65 ppm. Both signals are predicted to be triplets (J ≈ 5.2 Hz) due to coupling with each other.
-
-
Aliphatic Region (δ 2.0-2.5 ppm): The singlet at δ 2.45 ppm, integrating to three protons, is characteristic of the methyl group (H-7) on the aromatic ring of the tosylate moiety. Its singlet nature arises from the absence of any adjacent protons.[3]
Predicted ¹³C NMR Spectral Data
The predicted proton-decoupled ¹³C NMR spectrum provides complementary structural information by revealing the carbon framework.
| Assignment | Chemical Shift (δ, ppm) |
| C-7 (Ar-C H₃) | 21.7 |
| C-13 (-SO₂-O-CH₂-C H₂-N) | 41.5 |
| C-19 (O-C H₂-CH₂-N) | 48.0 |
| C-15 (N-C H₂-CH₂-O) | 62.0 |
| C-12 (-SO₂-O-C H₂-CH₂-N) | 68.5 |
| C-2, C-6 (Ar-C) | 128.0 |
| C-3, C-5 (Ar-C) | 130.0 |
| C-4 (Ar-C, quat.) | 132.8 |
| C-1 (Ar-C, quat.) | 145.2 |
| C-17 (N-C =O) | 158.5 |
Interpretation of the ¹³C NMR Spectrum
Each carbon atom in the molecule gives rise to a distinct signal in the ¹³C NMR spectrum.[4]
-
Carbonyl Carbon (δ > 150 ppm): The most downfield signal at δ 158.5 ppm is assigned to the carbonyl carbon (C-17) of the oxazolidinone ring. Its significant deshielding is due to the double bond to one oxygen and single bond to another oxygen and a nitrogen.
-
Aromatic Carbons (δ 120-150 ppm): Four signals are expected for the six aromatic carbons due to symmetry. The quaternary carbons C-1 (ipso to the methyl group) and C-4 (ipso to the sulfonate group) are found at δ 145.2 ppm and δ 132.8 ppm, respectively. The protonated aromatic carbons (C-2, C-6 and C-3, C-5) appear around δ 128.0 and δ 130.0 ppm.
-
Aliphatic Carbons (δ 20-70 ppm):
-
The carbons of the ethyl linker and oxazolidinone ring appear in this region. The carbon attached to the tosylate oxygen (C-12) is the most deshielded among the sp³ carbons, resonating at δ 68.5 ppm. The other carbon attached to an oxygen within the oxazolidinone ring (C-15) is also significantly deshielded, appearing at δ 62.0 ppm.
-
The carbons adjacent to the nitrogen (C-13 and C-19) are found at δ 41.5 ppm and δ 48.0 ppm.
-
The upfield signal at δ 21.7 ppm is characteristic of the methyl carbon (C-7) of the tosyl group.
-
Experimental Protocol for NMR Data Acquisition
To ensure the acquisition of high-quality, reproducible NMR data, a standardized experimental protocol is essential. The following steps represent a robust methodology for analyzing small molecules like this compound.
Sources
An In-depth Technical Guide to the Physical Characteristics and Melting Point of 2-(2-Oxooxazolidin-3-yl)ethyl 4-methylbenzenesulfonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(2-Oxooxazolidin-3-yl)ethyl 4-methylbenzenesulfonate, a key organic intermediate, plays a significant role in various synthetic pathways, particularly in the development of pharmaceutical compounds. Its specific molecular architecture, featuring an oxazolidinone ring and a tosylate group, makes it a versatile building block. A thorough understanding of its physical properties is paramount for its effective utilization in research and manufacturing, ensuring reproducibility and the desired outcome of chemical reactions. This guide provides a detailed overview of the physical characteristics and a robust, field-proven protocol for the determination of the melting point of this compound, grounded in authoritative methodologies.
Core Physical Characteristics
The fundamental physical properties of this compound are crucial for its handling, storage, and application in synthetic chemistry. These characteristics provide a baseline for quality control and assurance. While the visual appearance is not consistently reported in the literature, its solid state at ambient temperature is confirmed by its melting point.
Data Summary
For ease of reference, the key quantitative physical data for this compound are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 159974-55-7 | [1][2] |
| Molecular Formula | C12H15NO5S | [1][2] |
| Molecular Weight | 285.32 g/mol | [1][2] |
| Melting Point | 68-69 °C | [1][2] |
| Boiling Point | 528.7±33.0 °C (Predicted) | [2] |
| Density | 1.335±0.06 g/cm3 (Predicted) | [2] |
| Appearance | Solid (Form and color not consistently specified in literature) | Inferred from melting point |
Melting Point Determination: A Self-Validating Protocol
The melting point of a pure crystalline solid is a sharp, characteristic physical property.[3] For this compound, the narrow melting range of 68-69°C indicates a high degree of purity.[1][2] The following protocol for melting point determination is based on the capillary method, a standard and widely accepted technique outlined in the United States Pharmacopeia (USP).[4] This methodology ensures accuracy and reproducibility, which are critical in research and drug development.
Causality Behind Experimental Choices
The choice of the capillary method is dictated by its precision and the small amount of sample required. The gradual heating rate is crucial for allowing the system to maintain thermal equilibrium, ensuring that the recorded temperature accurately reflects the temperature of the sample.[5] The use of a calibrated thermometer or an instrument with a certified temperature scale is a cornerstone of this self-validating system, as it provides traceability to recognized standards.[6]
Experimental Workflow Diagram
Caption: Workflow for Melting Point Determination.
Step-by-Step Methodology
-
Sample Preparation:
-
Ensure the sample of this compound is completely dry to avoid any depression of the melting point by residual solvent.[7]
-
If the sample consists of large crystals, gently pulverize it into a fine powder using a mortar and pestle. This ensures uniform heat transfer within the sample.[7]
-
Introduce the powdered sample into a capillary tube (0.8-1.2 mm internal diameter) by tapping the open end of the tube into the sample.[4]
-
Compact the sample at the bottom of the tube by tapping the sealed end on a hard surface or by dropping it through a long glass tube. The final packed height of the sample should be between 2.5 and 3.5 mm.[1]
-
-
Melting Point Apparatus Setup and Calibration:
-
Measurement:
-
Place the packed capillary tube into the heating block of the apparatus.
-
Rapidly heat the block to a temperature approximately 10°C below the expected melting point of 68°C.[4]
-
Once the temperature is within 10°C of the expected melting point, reduce the heating rate to 1 ± 0.5 °C per minute.[1] A slow heating rate is critical for an accurate determination.[5]
-
Carefully observe the sample through the magnifying lens.
-
Record the temperature at which the first droplet of liquid is observed. This is the onset of melting.[4]
-
Continue heating at the same rate and record the temperature at which the last solid particle melts. This is the "clear point" or the end of the melting range.[1]
-
For a pure compound like this compound, this range should be narrow, ideally within 1-2°C.
-
-
Data Reporting:
Conclusion
The physical characteristics of this compound, particularly its well-defined melting point, are critical indicators of its identity and purity. Adherence to a standardized and self-validating protocol for melting point determination, such as the one detailed in this guide, is essential for generating reliable and reproducible data in a research and development setting. This ensures the integrity of subsequent synthetic steps and the quality of the final products.
References
-
United States Pharmacopeia. (n.d.). General Chapters: <741> MELTING RANGE OR TEMPERATURE. Retrieved from [Link]
-
University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Melting Point Determination | Your Guide to Melting Point Analysis. Retrieved from [Link]
-
Mettler Toledo. (2019, April 18). Compliance with Amended General Chapter USP<741>Melting Range or Temperature. Retrieved from [Link]
-
Stanford Research Systems. (n.d.). DETERMINATION OF MELTING POINTS. Retrieved from [Link]
Sources
- 1. TOLUENE-4-SULFONIC ACID 2-(2-OXO-OXAZOLIDIN-3-YL)-ETHYL ESTER | 159974-55-7 [chemicalbook.com]
- 2. echemi.com [echemi.com]
- 3. 159974-55-7 Cas No. | 2-(2-Oxo-1,3-oxazolan-3-yl)ethyl4-methylbenzenesulfonate | Matrix Scientific [matrixscientific.com]
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- 5. scbt.com [scbt.com]
- 6. 159974-55-7|this compound|BLD Pharm [bldpharm.com]
- 7. 159974-55-7・2-(2-Oxo-1,3-oxazolidin-3-yl)ethyl 4-methylbenzenesulfonate・2-(2-Oxo-1,3-oxazolidin-3-yl)ethyl 4-methylbenzenesulfonate【詳細情報】|試薬-富士フイルム和光純薬 [labchem-wako.fujifilm.com]
An In-Depth Technical Guide to the Solubility Profile of 2-(2-Oxooxazolidin-3-yl)ethyl 4-methylbenzenesulfonate
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the solubility profile of 2-(2-Oxooxazolidin-3-yl)ethyl 4-methylbenzenesulfonate (CAS No. 159974-55-7), a compound of interest in synthetic organic chemistry and potentially in pharmaceutical development. Understanding the solubility of this molecule is critical for its effective use in reaction chemistry, formulation, and biological screening. This document delineates the predicted solubility based on its molecular structure, provides a detailed protocol for empirical solubility determination, and discusses the implications of its solubility for various applications.
Introduction: The Significance of a Solubility Profile
The solubility of a chemical compound is a fundamental physicochemical property that dictates its behavior in various systems. For researchers and drug development professionals, a well-characterized solubility profile is not merely a data point but a critical piece of information that influences:
-
Reaction Kinetics and Purity: In synthetic chemistry, the solubility of reactants in a chosen solvent system governs reaction rates and can impact the formation of byproducts, thereby affecting the purity of the final compound.
-
Formulation Development: For a compound to be a viable drug candidate, it must be formulated into a stable and bioavailable dosage form. Solubility is a primary determinant of formulation strategy, influencing the choice of excipients and delivery systems.
-
Bioavailability: The therapeutic efficacy of a drug is contingent upon its ability to be absorbed by the body, a process that is often limited by its solubility in physiological fluids.
This guide will provide a detailed examination of the solubility of this compound, offering both theoretical predictions and a robust experimental framework for its determination.
Molecular Structure and Predicted Solubility
The chemical structure of this compound is a key determinant of its solubility.[1][2][3][4] An analysis of its functional groups allows for a qualitative prediction of its behavior in various solvents.
Structure:
The molecule possesses both polar and non-polar regions:
-
Polar Moieties: The oxazolidinone ring with its carbonyl group, the sulfonate ester group, and the ether linkage introduce polarity and the potential for hydrogen bonding with protic solvents.
-
Non-Polar Moieties: The tolyl group (a benzene ring with a methyl substituent) is hydrophobic and will favor interactions with non-polar, organic solvents.
Based on this structure, the following solubility profile is anticipated:
-
Water: Low solubility is expected. While the polar groups can interact with water, the significant non-polar surface area of the tolyl group will likely limit its aqueous solubility.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone): Good solubility is predicted. These solvents can effectively solvate both the polar and non-polar regions of the molecule.
-
Alcohols (e.g., Methanol, Ethanol): Moderate to good solubility is expected. The hydroxyl group of the alcohol can act as a hydrogen bond donor and acceptor, interacting with the polar functionalities of the compound, while the alkyl chain can solvate the non-polar tolyl group.
-
Non-Polar Solvents (e.g., Hexane, Toluene): Poor solubility is anticipated due to the presence of the multiple polar functional groups.
A summary of the key physicochemical properties is presented in Table 1.
| Property | Value | Source |
| CAS Number | 159974-55-7 | [1][2][3] |
| Molecular Formula | C12H15NO5S | [1][4] |
| Molecular Weight | 285.32 g/mol | [4] |
| Melting Point | 68-69 °C | [1] |
Experimental Determination of Thermodynamic Solubility
To move beyond qualitative predictions, a rigorous experimental determination of solubility is essential. The shake-flask method is a widely accepted and reliable technique for determining the thermodynamic solubility of a compound.[5][6][7]
Principle of the Shake-Flask Method
This method involves adding an excess of the solid compound to a known volume of the solvent of interest. The mixture is then agitated at a constant temperature until equilibrium is reached, at which point the solution is saturated with the solute. The concentration of the dissolved compound in the supernatant is then determined analytically.[6][7]
Detailed Experimental Protocol
Materials:
-
This compound (solid)
-
Selected solvents (e.g., Water, Methanol, Ethanol, Acetone, Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Hexane, Toluene)
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker with temperature control
-
Syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
-
Analytical balance
Procedure:
-
Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume (e.g., 5 mL) of the different test solvents. The presence of undissolved solid is crucial to ensure saturation.
-
Equilibration: Seal the vials and place them on an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient period to reach equilibrium (typically 24-48 hours).
-
Sample Collection and Preparation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Carefully withdraw a sample of the supernatant using a syringe and filter it through a 0.22 µm syringe filter to remove any undissolved particles.
-
Analysis:
-
HPLC Method: Dilute the filtered supernatant with a suitable mobile phase and analyze the concentration of the dissolved compound using a validated HPLC method. A calibration curve prepared with known concentrations of the compound should be used for quantification.
-
UV-Vis Spectrophotometry: If the compound has a suitable chromophore, its concentration can be determined by measuring the absorbance of the diluted supernatant at a specific wavelength and comparing it to a standard curve.
-
-
Data Reporting: Express the solubility in terms of mass per unit volume (e.g., mg/mL or g/L).
Self-Validating System and Trustworthiness
The protocol is designed to be self-validating. The continued presence of excess solid at the end of the experiment visually confirms that saturation was achieved. The use of a validated analytical method like HPLC with a standard curve ensures the accuracy and reliability of the concentration measurement.
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility.
Caption: Workflow for the experimental determination of thermodynamic solubility.
Factors Influencing Solubility
Several factors can influence the solubility of this compound:
-
Temperature: For most solid solutes, solubility increases with temperature. This relationship should be investigated to understand the compound's behavior under different processing conditions.
-
pH: The compound does not have readily ionizable groups, so its solubility is expected to be largely independent of pH within a typical aqueous range. However, extreme pH values could potentially lead to hydrolysis of the ester or amide bonds, which would affect the measured solubility.
-
Co-solvents: The addition of a water-miscible organic solvent (co-solvent) to an aqueous solution can significantly increase the solubility of a poorly water-soluble compound. This is a common strategy in formulation development.
Conclusion and Future Directions
This technical guide has provided a comprehensive overview of the solubility profile of this compound. The predicted solubility, based on its molecular structure, suggests good solubility in polar aprotic solvents and moderate solubility in alcohols, with limited solubility in water and non-polar solvents. A detailed and robust experimental protocol for the quantitative determination of its thermodynamic solubility has been presented.
For researchers and drug development professionals, a thorough understanding of this compound's solubility is paramount for its successful application. Future work should focus on the experimental validation of the predicted solubility profile across a range of pharmaceutically relevant solvents and the investigation of the effects of temperature and co-solvents on its aqueous solubility.
References
-
Pharma.Tips. (2023, March 26). Solubility Testing of Drug Candidates. Retrieved from [Link]
-
LibreTexts Chemistry. (2021, November 19). 1.27: Experiment_727_Organic Compound Functional Groups__1_2_0. Retrieved from [Link]
-
Semantic Scholar. (n.d.). [Development of solubility screening methods in drug discovery]. Retrieved from [Link]
-
Jadhav, D. S. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. Retrieved from [Link]
-
Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]
-
2a biotech. (n.d.). Products. Retrieved from [Link]
Sources
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- 6. pharmatutor.org [pharmatutor.org]
- 7. lup.lub.lu.se [lup.lub.lu.se]
A Senior Application Scientist's Guide to 2-(2-Oxooxazolidin-3-yl)ethyl 4-methylbenzenesulfonate: Sourcing, Synthesis, and Application in Pharmaceutical Development
Abstract
This technical guide provides an in-depth analysis of 2-(2-Oxooxazolidin-3-yl)ethyl 4-methylbenzenesulfonate, a key intermediate in modern pharmaceutical synthesis. Addressed to researchers, scientists, and professionals in drug development, this document navigates the complexities of sourcing this compound, details a robust and reliable synthesis protocol with mechanistic insights, and contextualizes its application. By integrating field-proven insights with rigorous scientific principles, this guide aims to be an essential resource for the effective procurement and utilization of this versatile chemical building block.
Introduction: A Strategic Intermediate in Pharmaceutical Synthesis
This compound (CAS No. 159974-55-7) is a heterocyclic organic compound that has garnered significant attention in the field of medicinal chemistry. Its molecular structure, featuring a reactive tosylate leaving group and a stable oxazolidinone core, makes it an exceptionally valuable precursor in the multi-step synthesis of complex active pharmaceutical ingredients (APIs). The strategic importance of this intermediate lies in its ability to facilitate the introduction of the 2-(2-oxooxazolidin-3-yl)ethyl moiety into a target molecule, a common structural motif in various therapeutic agents. This guide will provide a comprehensive overview of the critical aspects of working with this compound, from procurement to practical application, ensuring a foundation of scientific integrity and operational excellence.
Commercial Sourcing and Procurement: A Comparative Analysis
The reliable sourcing of high-purity starting materials is a cornerstone of successful and reproducible research and development. This compound is available from a range of specialized chemical suppliers. The choice of supplier often depends on a balance of factors including purity, available quantities, lead times, and the availability of comprehensive analytical documentation.
Below is a comparative table of prominent commercial suppliers for your consideration:
| Supplier | Product Number | Purity/Specification | Storage Conditions |
| BLDpharm | 159974-55-7 | ≥97% | Sealed in dry, 2-8°C[1] |
| Fujifilm Wako | Not specified | Research Grade | Not specified[2] |
| 2A Biotech | 2A-0114243 | 96%+ | Not specified[3] |
| ChemicalBook | CB81502101 | Research Grade | Not specified[4] |
| Echemi | 159974-55-7 | Not specified | Not specified[5] |
Expert Insight: When selecting a supplier, it is imperative to request a Certificate of Analysis (CoA) for the specific lot you intend to purchase. This document provides critical data on purity (typically determined by HPLC or NMR), identity confirmation, and levels of residual solvents or impurities. For GMP-regulated development, sourcing from a supplier with a robust quality management system is non-negotiable.
Synthesis and Mechanism: A Practical Laboratory Protocol
For research groups with the requisite synthetic capabilities, in-house preparation of this compound can be a cost-effective alternative to commercial procurement. The following protocol is adapted from established procedures for the tosylation of primary alcohols and is presented with mechanistic explanations to empower the researcher with a deeper understanding of the transformation.[6][7]
Reaction Scheme
Caption: General reaction scheme for the synthesis of the title compound.
Step-by-Step Experimental Protocol
Materials:
-
2-(2-Oxooxazolidin-3-yl)ethanol
-
p-Toluenesulfonyl chloride (TsCl)
-
Triethylamine (Et3N), freshly distilled
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stirrer, add 2-(2-Oxooxazolidin-3-yl)ethanol (1 equivalent). Dissolve the alcohol in anhydrous dichloromethane (DCM) to a concentration of approximately 0.2 M.
-
Cooling: Cool the solution to 0°C using an ice bath. This is a critical step to control the exothermicity of the reaction and minimize the formation of side products.
-
Addition of Base: Add triethylamine (1.2 equivalents) to the cooled solution. The triethylamine acts as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.
-
Addition of Tosyl Chloride: Dissolve p-toluenesulfonyl chloride (1.1 equivalents) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture via a dropping funnel over 30-60 minutes. A slow addition rate is crucial to maintain the low temperature and prevent unwanted side reactions.
-
Reaction Monitoring: Allow the reaction to stir at 0°C for 1-2 hours, and then let it warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting alcohol is consumed.
-
Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution, water, and brine. The bicarbonate wash removes any remaining acidic impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel to afford the pure this compound as a white to off-white solid.[6]
Mechanistic Rationale
The synthesis is a classic example of a nucleophilic acyl substitution reaction at the sulfonyl group, followed by a nucleophilic attack of the alcohol.
Caption: Simplified workflow of the tosylation reaction mechanism.
Expert Insight: The choice of base is critical. While triethylamine is commonly used, pyridine can also be employed and may sometimes offer advantages in terms of reaction rate and yield, although it is more toxic and has a stronger odor. The tosylate group is an excellent leaving group due to the resonance stabilization of the resulting tosylate anion, making the product a versatile substrate for subsequent nucleophilic substitution reactions.
Application in Drug Development: A Case Study
The primary and most well-documented application of this compound is as a key intermediate in the synthesis of the antiplatelet agent, clopidogrel.[6][][9] In this context, the compound serves as an electrophilic building block that is reacted with a nucleophilic amine to construct the core structure of the final drug molecule.
The tosylate group's excellent leaving group ability is paramount in this application, as it allows for a clean and efficient S(_N)2 reaction with the amine nucleophile under relatively mild conditions. This strategic use of a pre-functionalized intermediate streamlines the overall synthesis, often leading to higher yields and purity of the final API.
Handling, Storage, and Safety
As with any laboratory chemical, proper handling and storage procedures are essential to ensure the safety of personnel and maintain the integrity of the compound.
-
Handling: Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store the compound in a tightly sealed container in a cool, dry place. BLDpharm recommends storage at 2-8°C.[1] It is important to protect it from moisture, as the tosylate group can be susceptible to hydrolysis over time.
Conclusion
This compound is a strategically important intermediate for researchers and professionals in the field of drug development. A thorough understanding of its sourcing, synthesis, and application is crucial for its effective utilization. This guide has provided a comprehensive overview of these aspects, grounded in scientific principles and practical, field-proven insights. By adhering to the protocols and best practices outlined herein, scientists can confidently and safely incorporate this versatile building block into their synthetic workflows, accelerating the discovery and development of new medicines.
References
-
2A Biotech. (n.d.). This compound. Retrieved from [Link]
-
Liang, Y. S., Liu, B. N., Liu, M., & Liu, D. K. (2011). 2-(Thiophen-2-yl)ethyl 4-methylbenzenesulfonate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 7), o1787. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) 2-(Thiophen-2-yl)ethyl 4-methylbenzenesulfonate. Retrieved from [Link]
- Google Patents. (n.d.). CN103360363A - Preparation method of 2-(2-thienyl)ethyl 4-methylbenzenesulfonate.
Sources
- 1. 159974-55-7|this compound|BLD Pharm [bldpharm.com]
- 2. 159974-55-7・2-(2-Oxo-1,3-oxazolidin-3-yl)ethyl 4-methylbenzenesulfonate・2-(2-Oxo-1,3-oxazolidin-3-yl)ethyl 4-methylbenzenesulfonate【詳細情報】|試薬-富士フイルム和光純薬 [labchem-wako.fujifilm.com]
- 3. 2abiotech.net [2abiotech.net]
- 4. 2-(2-OXO-1,3-OXAZOLAN-3-YL)ETHYL 4-METHYLBENZENESULFONATE [chemicalbook.com]
- 5. echemi.com [echemi.com]
- 6. 2-(Thiophen-2-yl)ethyl 4-methylbenzenesulfonate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CN103360363A - Preparation method of 2-(2-thienyl)ethyl 4-methylbenzenesulfonate - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: 2-(2-Oxooxazolidin-3-yl)ethyl 4-methylbenzenesulfonate in Organic Synthesis
Introduction: A Versatile Building Block in Modern Organic Synthesis
2-(2-Oxooxazolidin-3-yl)ethyl 4-methylbenzenesulfonate is a bifunctional molecule of significant interest to the contemporary organic chemist. This reagent elegantly combines the well-established reactivity of a tosylate leaving group with the synthetically versatile oxazolidinone heterocycle. The electron-withdrawing nature of the oxazolidinone ring system enhances the electrophilicity of the ethyl chain, making the tosylate an excellent leaving group for nucleophilic substitution and elimination reactions.
The oxazolidinone moiety itself is a cornerstone of modern asymmetric synthesis, famously serving as a chiral auxiliary to direct the stereochemical outcome of reactions at an attached acyl group. While the title compound is not inherently chiral, its derivatives can be readily prepared from chiral amino alcohols, opening avenues for enantioselective transformations. Furthermore, the oxazolidinone ring is a key pharmacophore in several classes of antibiotics, such as linezolid, making its precursors valuable in medicinal chemistry and drug development.
This technical guide provides a comprehensive overview of the synthesis and key applications of this compound, offering detailed protocols and mechanistic insights for its effective utilization in the research and development laboratory.
Synthesis of this compound
The preparation of the title compound is a straightforward two-step process commencing with the synthesis of the precursor alcohol, 3-(2-hydroxyethyl)oxazolidin-2-one, followed by its tosylation.
Part 1: Synthesis of 3-(2-Hydroxyethyl)oxazolidin-2-one
The precursor alcohol can be synthesized through the cyclization of 2-aminoethanol with a suitable carbonate source. A common and effective method involves the reaction with dimethyl carbonate.
Experimental Protocol: Synthesis of 3-(2-Hydroxyethyl)oxazolidin-2-one
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-aminoethanol (1.0 eq.), dimethyl carbonate (1.5 eq.), and a catalytic amount of a strong base such as sodium methoxide (0.1 eq.).
-
Heat the reaction mixture to reflux (typically 80-90 °C) and maintain for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, allow the mixture to cool to room temperature.
-
Remove the excess dimethyl carbonate and methanol byproduct under reduced pressure.
-
The resulting crude product can be purified by vacuum distillation or column chromatography on silica gel to afford 3-(2-hydroxyethyl)oxazolidin-2-one as a viscous oil or low-melting solid.
Diagram: Synthesis of 3-(2-Hydroxyethyl)oxazolidin-2-one
Caption: Synthesis of the precursor alcohol.
Part 2: Tosylation of 3-(2-Hydroxyethyl)oxazolidin-2-one
The tosylation of the primary alcohol is a standard transformation that proceeds readily using p-toluenesulfonyl chloride (TsCl) in the presence of a base to neutralize the HCl byproduct.
Experimental Protocol: Synthesis of this compound
-
Dissolve 3-(2-hydroxyethyl)oxazolidin-2-one (1.0 eq.) in anhydrous dichloromethane (DCM) or pyridine in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add p-toluenesulfonyl chloride (1.1 - 1.2 eq.). If using DCM as the solvent, add triethylamine or pyridine (1.5 eq.) dropwise to the reaction mixture.
-
Stir the reaction at 0 °C for 1-2 hours and then allow it to warm to room temperature, stirring for an additional 4-16 hours.
-
Monitor the reaction by TLC until the starting alcohol is consumed.
-
Upon completion, quench the reaction by adding water.
-
If DCM was used, separate the organic layer, wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
If pyridine was used as the solvent, remove it under high vacuum and partition the residue between ethyl acetate and water. Wash the organic layer as described above.
-
The crude product can be purified by recrystallization (e.g., from ethyl acetate/hexanes) or column chromatography on silica gel to yield this compound as a white solid.
Diagram: Tosylation of 3-(2-Hydroxyethyl)oxazolidin-2-one
Caption: Synthesis of the title tosylate.
Applications in Organic Synthesis
Precursor to N-Vinyl-2-oxazolidinone: A Valuable Monomer and Dienophile
The most prominent application of this compound is its role as a stable, isolable precursor to N-vinyl-2-oxazolidinone. This transformation is achieved through a base-mediated elimination of p-toluenesulfonic acid. N-vinyl-2-oxazolidinone is a valuable monomer in polymer chemistry and a useful dienophile in Diels-Alder reactions.[1]
Mechanism of Elimination:
The elimination reaction proceeds via an E2 mechanism, where a base abstracts a proton from the carbon alpha to the oxazolidinone nitrogen, and concurrently, the tosylate leaving group departs. The use of a non-nucleophilic, sterically hindered base is often preferred to minimize competing substitution reactions.
Experimental Protocol: Synthesis of N-Vinyl-2-oxazolidinone
-
Dissolve this compound (1.0 eq.) in an anhydrous aprotic solvent such as tetrahydrofuran (THF) or toluene.
-
Add a strong, non-nucleophilic base such as potassium tert-butoxide (t-BuOK) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.2 - 1.5 eq.) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) for 2-6 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, filter the reaction mixture to remove the precipitated p-toluenesulfonate salt.
-
Concentrate the filtrate under reduced pressure.
-
The crude N-vinyl-2-oxazolidinone can be purified by vacuum distillation or column chromatography on silica gel.
Table 1: Comparison of Bases for Elimination Reaction
| Base | Solvent | Temperature (°C) | Typical Yield (%) | Notes |
| Potassium tert-butoxide | THF | 25-40 | 85-95 | Common and effective. |
| DBU | Toluene | 25-50 | 80-90 | Good alternative, milder base. |
| Sodium Hydride | DMF | 0-25 | 75-85 | Requires careful handling. |
Diagram: Elimination to N-Vinyl-2-oxazolidinone
Sources
Application Notes and Protocols: The Oxazolidinone Scaffold in Modern Medicinal Chemistry
Introduction: The oxazolidinone ring, a five-membered heterocycle containing both nitrogen and oxygen, represents one of the most significant and versatile scaffolds in modern medicinal chemistry.[1][2] Initially gaining prominence with the advent of the 21st century's first new class of antibiotics, its applications have since expanded dramatically.[1][3] Linezolid, the pioneering oxazolidinone antibiotic approved in 2000, broke new ground in the fight against multi-drug resistant Gram-positive bacteria and catalyzed extensive research into this chemical moiety.[4][5] Today, oxazolidinone derivatives are not only cornerstones in antibacterial therapy but are also being actively investigated and utilized as anticancer agents, monoamine oxidase inhibitors, and anticoagulants.[1][6][7]
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the applications of oxazolidinone derivatives. It delves into their mechanisms of action, details field-proven protocols for their synthesis and evaluation, and explores the crucial structure-activity relationships that govern their therapeutic potential.
Core Application: Antibacterial Agents
The most established application of oxazolidinones is in the treatment of bacterial infections, particularly those caused by resistant Gram-positive pathogens like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[8][9]
Mechanism of Action: Unique Inhibition of Protein Synthesis
Oxazolidinones exhibit a novel mechanism of action that sets them apart from other classes of antibiotics.[10] They are protein synthesis inhibitors that act at a very early stage of translation.[8][10] Specifically, they bind to the 50S ribosomal subunit at the peptidyl transferase center (PTC) in the A-site pocket.[8][11] This binding event prevents the formation of the initiation complex, a crucial assembly of the 30S and 50S ribosomal subunits with N-formylmethionyl-tRNA (fMet-tRNA) and mRNA.[12] By blocking this foundational step, oxazolidinones effectively halt the entire process of bacterial protein synthesis, leading to a bacteriostatic effect.[3][8] The lack of cross-resistance with other protein synthesis inhibitors underscores the uniqueness of this mechanism.[10]
Caption: Mechanism of Action of Oxazolidinone Antibiotics.
Structure-Activity Relationships (SAR)
The antibacterial potency of oxazolidinones is highly dependent on their chemical structure. SAR studies have been pivotal in optimizing this class of drugs, from early work at DuPont to the discovery of Linezolid and newer agents like Tedizolid.[13] Key structural features include:
-
The Oxazolidinone Core (A-Ring): The core ring is essential for activity. The (S)-configuration at the C-5 position is critical for binding to the ribosome.
-
N-Aryl Substituent (B-Ring): An N-aryl group, typically a 3-fluorophenyl group, is crucial for potent antibacterial activity.[13]
-
C-5 Side Chain: The substituent at the C-5 position significantly influences potency, spectrum, and resistance profiles. The acetamidomethyl group in Linezolid is a key feature.[14][15] Modifications here, such as replacing the carbonyl oxygen with a thiocarbonyl sulfur, have been shown to enhance in vitro activity.[15][16] Conversely, elongating the methylene chain or converting the acetamido moiety to a guanidino group can decrease activity.[15][16]
-
C- and D-Rings: In newer generations of oxazolidinones, modifications to introduce additional rings (C- and D-rings) that interact with more conserved regions of the ribosomal binding site have proven effective in overcoming resistance.[13][14] For instance, the hydroxymethyl group in Tedizolid contributes to its enhanced potency.[14]
Data Presentation: Antibacterial Activity
The efficacy of oxazolidinone derivatives is quantified by their Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible growth of a bacterium.
| Compound | S. aureus ATCC 29213 (MSSA) | S. aureus (MRSA) | S. pneumoniae (PRSP) | E. faecalis VRE | Reference(s) |
| Linezolid | 1-4 µg/mL | 1-4 µg/mL | 0.5-2 µg/mL | 1-4 µg/mL | [9][14] |
| Tedizolid | 0.25-0.5 µg/mL | 0.25-0.5 µg/mL | 0.25 µg/mL | 0.5 µg/mL | [3] |
| Radezolid | 0.25-1 µg/mL | 0.5-1 µg/mL | 0.12-0.25 µg/mL | 0.5-1 µg/mL | [14] |
| Compound 8c | <0.5 µg/mL | <0.5 µg/mL | <0.5 µg/mL | <0.5 µg/mL | [17] |
| Compound 16 | <0.5 µg/mL | <0.5 µg/mL | <0.5 µg/mL | <0.5 µg/mL | [4] |
| *Compound 8c features a benzoxazinone C-ring substructure. Compound 16 is a benzoxazinyl-oxazolidinone. |
Protocol: In Vitro Antibacterial Susceptibility Testing (Microbroth Dilution)
This protocol outlines the determination of MIC values for novel oxazolidinone derivatives according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Objective: To determine the minimum concentration of a test compound required to inhibit the visible growth of a bacterial strain.
Materials:
-
Test oxazolidinone derivative, stock solution in DMSO.
-
Cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Bacterial strains (e.g., S. aureus ATCC 29213).
-
Sterile 96-well microtiter plates.
-
0.5 McFarland turbidity standard.
-
Spectrophotometer.
-
Sterile saline (0.85% NaCl).
-
Incubator (35-37°C).
Procedure:
-
Inoculum Preparation: a. From a fresh (18-24 hour) agar plate, select 3-5 isolated colonies of the test bacterium. b. Suspend the colonies in sterile saline. c. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). d. Dilute this suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.
-
Compound Dilution: a. Prepare a serial two-fold dilution of the test compound in CAMHB directly in the 96-well plate. b. For example, add 100 µL of CAMHB to wells 2 through 11. c. Add 200 µL of the starting compound concentration to well 1. d. Transfer 100 µL from well 1 to well 2, mix thoroughly, then transfer 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10. e. Well 11 serves as the growth control (no compound). Well 12 serves as the sterility control (no bacteria).
-
Inoculation: a. Add 100 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in each well will be 200 µL. b. The final concentration of the test compound will be half of the initial concentration in each well.
-
Incubation: a. Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.
-
Reading Results: a. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear). b. Check the control wells: Well 11 should show turbidity (growth), and well 12 should be clear (sterile).
Caption: Workflow for MIC Determination via Microbroth Dilution.
Emerging Therapeutic Applications
The versatility of the oxazolidinone scaffold has led medicinal chemists to explore its potential beyond antibacterial agents.[1][2][5]
Anticancer Agents
Several oxazolidinone derivatives have demonstrated promising antiproliferative activity against various cancer cell lines.[6][18][19] The mechanism of action is still under investigation but appears to be distinct from the antibacterial mode. Studies suggest that some derivatives can induce apoptosis (programmed cell death) by increasing reactive oxygen species (ROS) levels, disrupting the mitochondrial membrane potential, and activating caspases.[19] Certain compounds have also been shown to cause cell cycle arrest, for example, in the G1 phase.[19] This repurposing of an established antibacterial scaffold for oncology represents a significant area of current research.[6][18]
Monoamine Oxidase (MAO) Inhibitors
It was discovered that some oxazolidinone antibiotics, including Linezolid, are reversible, non-selective inhibitors of monoamine oxidase (MAO).[7][20] MAO is an enzyme responsible for breaking down neurotransmitters like serotonin, norepinephrine, and dopamine. MAO inhibitors are used as antidepressants.[21] While this property can be therapeutically beneficial, it also carries risks, such as potential drug interactions with serotonergic agents that can lead to serotonin syndrome.[20] This dual activity has spurred the development of novel oxazolidinone derivatives specifically designed as potent and selective MAO-A inhibitors for potential use in treating depression.[7]
Anticoagulant Agents
A prominent example of an oxazolidinone derivative outside the anti-infective space is Rivaroxaban (Xarelto®).[1] This drug is a potent and selective direct inhibitor of Factor Xa, a critical enzyme in the blood coagulation cascade.[1][22] By inhibiting Factor Xa, Rivaroxaban prevents the conversion of prothrombin to thrombin, thereby reducing thrombus formation. It is widely used for the prevention and treatment of deep vein thrombosis and pulmonary embolism.[1][23]
General Protocols in Oxazolidinone Drug Discovery
Protocol: Representative Synthesis of an Oxazolidinone Core
This protocol describes a general method for synthesizing the N-aryl-5-(aminomethyl)-2-oxazolidinone core, a key intermediate for many antibacterial derivatives, based on published procedures.[24]
Objective: To synthesize (S)-N-[[3-[3-Fluoro-4-[4-morpholinyl]phenyl]-2-oxo-5-oxazolidinyl]methyl]amine.
Materials:
-
3-Fluoro-4-morpholinylaniline
-
(R)-Epichlorohydrin
-
Methanol
-
1,1'-Carbonyldiimidazole (CDI)
-
Dichloromethane (DCM)
-
Potassium phthalimide
-
N,N-Dimethylformamide (DMF)
-
Hydrazine hydrate
Procedure:
-
Step 1: Epoxide Ring Opening: a. Dissolve 3-Fluoro-4-morpholinylaniline (1.0 eq) and (R)-epichlorohydrin (1.0 eq) in methanol. b. Heat the mixture to reflux (approx. 65°C) for 16 hours. c. Concentrate the reaction mixture under reduced pressure to obtain the crude amino alcohol intermediate, N-[3-Chloro-2-(R)-hydroxypropyl]-3-fluoro-4-morpholinylaniline.
-
Step 2: Oxazolidinone Ring Formation: a. Dissolve the crude amino alcohol from Step 1 in dichloromethane (DCM). b. Add 1,1'-Carbonyldiimidazole (CDI) (1.1 eq) portion-wise at room temperature. c. Stir the reaction for 4-6 hours until cyclization is complete (monitor by TLC). d. Wash the reaction mixture with water, dry the organic layer over sodium sulfate, and concentrate to yield (5R)-5-(Chloromethyl)-3-[3-fluoro-4-(4-morpholinyl)phenyl]-2-oxazolidinone.
-
Step 3: Phthalimide Protection: a. Dissolve the chloromethyl intermediate from Step 2 in DMF. b. Add potassium phthalimide (1.1 eq) and heat the mixture to reflux for 5 hours. c. Cool the reaction to room temperature and pour it into water to precipitate the product. d. Filter and dry the solid to obtain (S)-N-[[3-[3-Fluoro-4-[4-morpholinyl]phenyl]-2-oxo-5-oxazolidinyl]methyl]phthalimide.
-
Step 4: Deprotection (Gabriel Synthesis): a. Suspend the phthalimide-protected compound from Step 3 in methanol. b. Add hydrazine hydrate (4-5 eq) and heat the mixture to reflux for 1-2 hours. c. Cool the reaction, dilute with water, and extract with DCM. d. Wash the combined organic extracts with water, dry over sodium sulfate, and concentrate to yield the final primary amine product. This amine can then be acylated to produce various derivatives (e.g., Linezolid).
Caption: General Synthetic Workflow for an Oxazolidinone Core.
Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
This assay is crucial for evaluating the potential toxicity of new oxazolidinone derivatives against mammalian cells.
Objective: To assess the cytotoxicity of a test compound by measuring its effect on the metabolic activity of cultured cells.
Materials:
-
Human cell line (e.g., MCF-7 for cancer, MCF-10A for non-tumorigenic control).
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
Test oxazolidinone derivative, stock solution in DMSO.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization buffer (e.g., DMSO or acidified isopropanol).
-
Sterile 96-well cell culture plates.
-
Multichannel pipette, incubator (37°C, 5% CO₂).
-
Microplate reader (absorbance at 570 nm).
Procedure:
-
Cell Seeding: a. Trypsinize and count cells. b. Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. c. Incubate for 24 hours to allow cells to attach.
-
Compound Treatment: a. Prepare serial dilutions of the test compound in complete medium. b. Remove the old medium from the plate and add 100 µL of the diluted compound solutions to the respective wells. c. Include a vehicle control (medium with the highest concentration of DMSO used) and a no-cell control (medium only). d. Incubate for 48-72 hours.
-
MTT Addition: a. Add 10 µL of MTT solution to each well. b. Incubate for 3-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: a. Carefully remove the medium from each well. b. Add 100 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals. c. Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
Data Acquisition: a. Read the absorbance of each well at 570 nm using a microplate reader. b. Calculate cell viability as a percentage relative to the vehicle control. c. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell viability).
Conclusion and Future Perspectives
The oxazolidinone scaffold has firmly established itself as a privileged structure in medicinal chemistry. Its initial success as a last-resort antibiotic has paved the way for broad explorations into other therapeutic areas.[1][2] Future research will likely focus on several key areas: developing next-generation antibiotics with activity against Gram-negative bacteria and resistant strains[1]; optimizing the anticancer properties of oxazolidinone derivatives to create more potent and selective agents[4][6]; and further exploring the vast chemical space around this scaffold to uncover novel biological activities. The continued application of rational drug design, guided by a deep understanding of SAR and mechanism of action, ensures that oxazolidinone derivatives will remain at the forefront of drug discovery for years to come.
References
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- Sbardella, D., et al. (2021). 5-(Carbamoylmethylene)-oxazolidin-2-ones as a Promising Class of Heterocycles Inducing Apoptosis Triggered by Increased ROS Levels and Mitochondrial Dysfunction in Breast and Cervical Cancer. PubMed Central.
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- Hendershot, P. E., et al. (2001). Linezolid, a novel oxazolidinone antibiotic: assessment of monoamine oxidase inhibition using pressor response to oral tyramine. PubMed.
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Application Notes and Protocols: Nucleophilic Substitution Reactions Using 2-(2-Oxooxazolidin-3-yl)ethyl 4-methylbenzenesulfonate
Abstract
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of 2-(2-Oxooxazolidin-3-yl)ethyl 4-methylbenzenesulfonate, a pivotal reagent in modern medicinal chemistry. We delve into the reagent's core reactivity, focusing on its application in SN2 nucleophilic substitution reactions. This document elucidates the mechanistic principles, offers field-proven insights into experimental design, and presents detailed, step-by-step protocols for reactions with common nucleophiles. The strategic importance of this building block, particularly in the synthesis of oxazolidinone-class antibiotics like Linezolid, is highlighted throughout.[1][2]
Introduction to the Reagent: A Strategic Synthon
This compound, hereafter referred to as 1 , is a bifunctional organic molecule designed for efficient chemical synthesis. Its structure marries two critical components:
-
The 2-Oxooxazolidinone Moiety: This heterocyclic system is a well-established pharmacophore, forming the core of a class of synthetic antibiotics that inhibit bacterial protein synthesis.[3][4] Its presence makes reagent 1 an invaluable precursor for novel drug candidates.
-
The 4-methylbenzenesulfonate (Tosylate) Group: This functional group serves as an outstanding leaving group in nucleophilic substitution reactions. The exceptional stability of the resulting tosylate anion, a consequence of charge delocalization through resonance, is the driving force for the high reactivity of this substrate.[5] The conjugate acid, p-toluenesulfonic acid, has a pKa of approximately -2.8, rendering the tosylate anion a very weak base and thus an excellent leaving group.[5]
This combination renders reagent 1 a potent electrophile, specifically designed to alkylate a wide array of nucleophiles with the 2-(2-oxooxazolidin-3-yl)ethyl fragment.
Mechanistic Foundation: The SN2 Pathway
The reactivity of this compound is dominated by the bimolecular nucleophilic substitution (SN2) mechanism.[6] The ethyl bridge connecting the oxazolidinone and the tosylate features a primary carbon center, which is sterically unhindered. This accessibility is a key prerequisite for the SN2 pathway.[6][7]
Key Characteristics of the SN2 Reaction with Reagent 1:
-
Concerted Mechanism: The formation of the new bond between the nucleophile and the carbon center occurs simultaneously with the cleavage of the carbon-tosylate bond.[8] This proceeds through a single, high-energy transition state.[9]
-
Backside Attack: The nucleophile approaches the electrophilic carbon atom from the side opposite to the leaving group (at an angle of 180°).[9][10]
-
Bimolecular Kinetics: The rate of the reaction is dependent on the concentration of both the substrate (1 ) and the incoming nucleophile.[7][8]
Synthetic Applications & Protocols
The primary utility of reagent 1 is to serve as a robust alkylating agent for a variety of nucleophiles. This section details common transformations and provides validated protocols.
General Experimental Considerations
-
Safety: this compound is a potent alkylating agent and should be handled with care in a fume hood, wearing appropriate personal protective equipment (PPE). Nucleophiles such as sodium azide are highly toxic and require specific handling procedures.
-
Reagents and Solvents: Use anhydrous solvents for best results, especially when working with moisture-sensitive nucleophiles. Reagent purity should be confirmed before use.
-
Reaction Monitoring: Reaction progress should be monitored by Thin Layer Chromatography (TLC) to determine the point of completion.[5]
Protocol 1: Synthesis of 3-(2-Azidoethyl)oxazolidin-2-one
The conversion of a tosylate to an azide is a highly reliable and common transformation. The resulting azide is a versatile intermediate that can be readily reduced to a primary amine, providing a clean, two-step route to amination that avoids the potential for over-alkylation common in direct amination.[11]
Materials:
-
This compound (1 ) (1.0 eq.)
-
Sodium azide (NaN₃) (1.5 eq.)
-
Anhydrous Dimethylformamide (DMF)
-
Deionized water
-
Diethyl ether or Ethyl acetate
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve reagent 1 (1.0 eq.) in anhydrous DMF (approx. 0.2 M concentration).
-
Add sodium azide (1.5 eq.) to the solution.
-
Heat the reaction mixture to 60-80 °C using an oil bath.
-
Stir the reaction and monitor its progress by TLC (e.g., using a 1:1 Hexane:Ethyl Acetate eluent system) until the starting material is consumed (typically 4-12 hours).
-
Once complete, cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing deionized water (approx. 10 volumes relative to DMF).
-
Extract the aqueous layer three times with diethyl ether or ethyl acetate.
-
Combine the organic extracts and wash with brine solution to remove residual DMF.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product, 3-(2-Azidoethyl)oxazolidin-2-one, can be purified by column chromatography on silica gel if necessary.[5]
Protocol 2: Synthesis of N-Substituted 2-(2-Oxooxazolidin-3-yl)ethylamines
Direct alkylation of primary or secondary amines is a straightforward method for creating C-N bonds, crucial for building analogs of bioactive molecules like Linezolid.[1][12]
Materials:
-
This compound (1 ) (1.0 eq.)
-
Desired primary or secondary amine (1.2-2.0 eq.)
-
A non-nucleophilic base, such as Triethylamine (TEA) or Potassium Carbonate (K₂CO₃) (1.5-2.5 eq.)
-
Anhydrous Acetonitrile or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of the desired amine (1.2-2.0 eq.) in anhydrous acetonitrile, add the base (e.g., K₂CO₃, 2.0 eq.).
-
Add a solution of reagent 1 (1.0 eq.) in acetonitrile dropwise at room temperature.
-
Heat the reaction mixture to reflux and monitor by TLC until completion (typically 6-24 hours).
-
Cool the reaction to room temperature and filter off any inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in DCM and wash with saturated aqueous NaHCO₃ solution, followed by water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography to yield the desired N-substituted amine.
Protocol 3: Synthesis of a 2-(2-Oxooxazolidin-3-yl)ethyl Thioether
Thiols, and particularly their deprotonated thiolate forms, are potent nucleophiles that react efficiently with primary tosylates to form stable thioether linkages.[13]
Materials:
-
This compound (1 ) (1.0 eq.)
-
Desired thiol (R-SH) (1.1 eq.)
-
A suitable base, such as Sodium Hydride (NaH, 60% in mineral oil) or Sodium Methoxide (NaOMe) (1.1 eq.)
-
Anhydrous Tetrahydrofuran (THF) or DMF
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
Procedure:
-
Caution: Perform this reaction under an inert atmosphere (e.g., Nitrogen or Argon). NaH is highly reactive.
-
In a flame-dried, two-neck round-bottom flask under inert atmosphere, add the thiol (1.1 eq.) and dissolve in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add NaH (1.1 eq.) portion-wise. Stir the mixture at 0 °C for 30 minutes to allow for the formation of the sodium thiolate.
-
Add a solution of reagent 1 (1.0 eq.) in anhydrous THF dropwise to the thiolate solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir until TLC indicates the consumption of the starting tosylate.
-
Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the mixture three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the resulting thioether by column chromatography.
Data Summary and Workflow
Table of Representative Transformations
| Nucleophile Class | Specific Nucleophile | Base | Solvent | Temperature | Typical Outcome |
| Nitrogen | Sodium Azide | N/A | DMF | 60-80 °C | Alkyl Azide[5] |
| Primary/Secondary Amine | K₂CO₃, TEA | Acetonitrile | Reflux | N-Alkylated Amine[1] | |
| Sulfur | Thiol (e.g., Thiophenol) | NaH, NaOMe | THF, DMF | 0 °C to RT | Thioether[13] |
| Oxygen | Phenol / Dione | K₂CO₃ | DMF | 60-80 °C | O-Alkylated Ether[14] |
General Experimental Workflow
The following diagram outlines the logical progression of a typical nucleophilic substitution experiment using reagent 1 .
Conclusion
This compound is a highly effective and versatile electrophile for introducing the medicinally relevant oxazolidinone pharmacophore into a diverse range of molecules. Its predictable reactivity via the SN2 mechanism allows for the reliable formation of new carbon-nitrogen, carbon-sulfur, and carbon-oxygen bonds. The protocols and insights provided in this guide are intended to empower researchers to confidently employ this valuable building block in the synthesis of novel compounds for drug discovery and development.
References
- Reddy, P. K., Mukkanti, K., & Rao, D. M. (n.d.). Synthesis of Antibiotic Linezolid Analogues. Rasayan J. Chem.
- BenchChem. (2025). Application Notes and Protocols: Nucleophilic Substitution Reactions Using Tosyl Groups.
- BYJU'S. (n.d.). SN2 Reaction Mechanism.
- Wikipedia. (n.d.). SN2 reaction.
- Chemistry Steps. (n.d.). SN2 Reaction Mechanism.
- Master Organic Chemistry. (2012). The SN2 Reaction Mechanism.
- Gacs-Baitz, E. (2025). Oxazolidin-2-one Ring, a Popular Framework in Synthetic Organic Chemistry Part 2. Applications and Modifications.
- Stereocontrolled Ring-Opening of Oxazolidinone-Fused Aziridines for the Synthesis of 2-Amino Ethers. (n.d.). PubMed Central (PMC).
- The Organic Chemistry Tutor. (2021). SN2 Reaction Mechanisms [Video]. YouTube.
- A Novel Synthesis of Oxazolidinone Derivatives (A Key Intermediate of Linezolid). (n.d.).
- Synthesis of Oxazolidinone and Tosyl Enamines by Tertiary Amine C
- Kutonova, K. V., Trusova, M. E., Postnikov, P. S., Filimonov, V. D., & Parello, J. (2013).
- Adhikari, D., Baik, M.-H., & SonBinh, T. (2025). Intramolecular ring-opening from a CO2-derived nucleophile as the origin of selectivity for 5-substituted oxazolidinone from the (salen)Cr-catalyzed [aziridine + CO2] coupling.
- A new and alternate synthesis of Linezolid: An antibacterial agent. (n.d.). Der Pharma Chemica.
- Oxazolidin-2-one Ring, a Popular Framework in Synthetic Organic Chemistry: Part 1. The Construction of the Oxazolidin-2-one Ring. (2025).
- Synthesis, Antibacterial Evaluation, and Computational Studies of a Diverse Set of Linezolid Conjug
- A New Route for the Synthesis of Linezolid Mimetic 3,4-Disubstituted Oxazolidin-2-one Deriv
- Synthesis and crystal structure of 3-(2-{3-[2-(2-oxooxazolidin-3-yl)ethoxy]quinoxalin-2-yloxy}ethyl)oxazolidin-2-one. (n.d.).
- BLDpharm. (n.d.). 159974-55-7|2-(2-Oxooxazolidin-3-yl)
- 2-(Thiophen-2-yl)
- Current Updates on Oxazolidinone and Its Significance. (n.d.). PubMed Central (PMC).
- Oxazolidinones as versatile scaffolds in medicinal chemistry. (n.d.). PubMed Central (PMC).
- Chemistry Steps. (n.d.). Reactions of Thiols.
- US Patent US7132444B2. (n.d.). Process for the preparation of trans-3-ethyl-2,5-dihydro-4-methyl-N-[2-[4-[[[[(4-methyl cyclohexyl) amino]carbonyl]amino]sulfonyl] phenyl]ethyl]-2-oxo-1H-pyrrole-1-carboxamide.
- Efficient synthesis of ethyl 2-(oxazolin-2-yl)alkanoates via ethoxycarbonylketene-induced electrophilic ring expansion of aziridines. (n.d.). PubMed Central (PMC).
- Conversion of Alcohols to Thiols via Tosylate Intermediates. (n.d.).
- Synthesis and crystal structure of 3-(2-{3-[2-(2-oxooxazolidin-3-yl)ethoxy]quinoxalin-2-yloxy}ethyl)oxazolidin-2-one. (2025).
- Concerted Nucleophilic Aromatic Substitutions. (n.d.). PubMed Central (PMC).
- Muhubhupathi, G., et al. (2025). Therapeutic Potential of Oxazolidine Derivative: A Critical Review of Their Biological Activities. Asian Journal of Research in Chemistry.
- Synthesis of oxazolidinones from N-aryl-carbamate and epichlorohydrin under mild conditions. (n.d.).
- Conversion of Alcohols to Thiols via Tosylate Intermediates. (2025).
- Experimental and Theoretical Analysis of the Thiol-Promoted Fragmentation of 2-Halo-3-tosyl-oxanorbornadienes. (2023). PubMed Central (PMC).
- How to convert tosylate into amine? (2016).
- Synthesis and Characterization of Some Oxazolidine and Thiazolidine Derivatives and Study of their Antioxidants Activity. (2024). Journal of Chemical and Pharmaceutical Research.
- Tosylate to Alkyl Azide reference please. (2021). Sciencemadness.org.
- Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction. (n.d.).
- Reaction scope for synthesis of 3-acetamidopyridin-2-yl 4-methylbenzenesulfonate derivatives. (n.d.).
- ChemicalBook. (n.d.). 2-(thiophen-3-yl)
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Application Notes and Protocols: Strategic Alkylation with 2-(2-Oxooxazolidin-3-yl)ethyl 4-methylbenzenesulfonate
Authored by: A Senior Application Scientist
Abstract
The oxazolidinone ring system is a cornerstone of modern medicinal chemistry, most notably as the core scaffold of the linezolid class of antibiotics which inhibit bacterial protein synthesis.[1][2] The ability to strategically introduce the N-substituted oxazolidinone moiety onto various molecular frameworks is therefore of paramount importance in drug discovery and development. This guide provides a comprehensive protocol for the use of 2-(2-Oxooxazolidin-3-yl)ethyl 4-methylbenzenesulfonate as a potent electrophile for the alkylation of nucleophiles. We will delve into the mechanistic underpinnings of the reaction, provide a detailed, field-tested experimental procedure, and offer insights into process optimization and troubleshooting. The protocol is designed to be a self-validating system, ensuring reproducibility and high-yield synthesis of valuable chemical intermediates.
Reaction Principle and Mechanistic Insight
The synthetic utility of this compound hinges on the chemical principle of converting a poor leaving group (a hydroxyl group) into an excellent one. The p-toluenesulfonate (tosylate, Ts) group is a superior leaving group because its negative charge is highly stabilized through resonance across the sulfonyl group and the aromatic ring upon displacement.[3][4]
This reagent facilitates a classical bimolecular nucleophilic substitution (SN2) reaction. A suitable nucleophile (Nu:), such as an amine, a phenoxide, or a carbanion, attacks the electrophilic carbon atom adjacent to the tosylate group. This concerted, single-step mechanism involves the simultaneous formation of the Nucleophile-Carbon bond and the cleavage of the Carbon-Oxygen bond of the tosylate ester.
Reagent and Materials Characterization
Proper characterization of starting materials is essential for reproducible results. The following table summarizes the key properties of the reagents used in the model protocol (N-alkylation of Indole).
| Reagent Name | Formula | Mol. Weight ( g/mol ) | CAS Number | Key Properties |
| This compound | C₁₂H₁₅NO₅S | 285.32 | 159974-55-7 | White solid, M.P. 68-69°C.[5] Excellent alkylating agent. |
| Indole | C₈H₇N | 117.15 | 120-72-9 | White solid. Nucleophilic nitrogen after deprotonation. |
| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | 584-08-7 | White solid, anhydrous. Mild base for deprotonating N-H. |
| Acetonitrile (MeCN) | C₂H₃N | 41.05 | 75-05-8 | Polar aprotic solvent, ideal for SN2 reactions. Flammable. |
Detailed Experimental Protocol: N-Alkylation of Indole
This protocol details the synthesis of 3-(2-(1H-indol-1-yl)ethyl)oxazolidin-2-one .
Reagent Preparation and Setup
-
Rationale: The reaction is sensitive to water, which can hydrolyze the tosylate or compete as a nucleophile. Anhydrous conditions and an inert atmosphere are crucial for high yields. Acetonitrile is chosen as it effectively dissolves the reagents and favors the SN2 pathway.
-
Set up a three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet adapter.
-
Dry all glassware in an oven at 120°C for at least 4 hours and allow to cool under a stream of dry nitrogen.
-
To the flask, add Indole (1.0 eq), anhydrous potassium carbonate (2.0 eq), and anhydrous acetonitrile (approx. 0.2 M concentration relative to indole).
Reaction Execution
-
Rationale: The base deprotonates the indole nitrogen, generating the more potent indolide anion nucleophile. The tosylate is added portion-wise to control any potential exotherm. Heating provides the necessary activation energy for the reaction to proceed at a practical rate.
-
Begin stirring the suspension under a positive pressure of nitrogen.
-
Add this compound (1.1 eq) to the flask in one portion.
-
Heat the reaction mixture to reflux (approx. 82°C) using a heating mantle.
-
Self-Validation: Monitor the reaction progress by Thin Layer Chromatography (TLC) every 2 hours.
-
Eluent: 30% Ethyl Acetate in Hexane.
-
Visualization: UV lamp (254 nm) and potassium permanganate stain.
-
Observation: The reaction is complete upon the disappearance of the indole starting material spot. (Typical reaction time: 6-12 hours).
-
Work-up and Extraction
-
Rationale: The work-up procedure is designed to remove inorganic salts and the polar solvent (acetonitrile), transferring the desired product into a less polar organic solvent for purification.
-
Once the reaction is complete, cool the flask to room temperature.
-
Filter the suspension through a pad of Celite to remove the potassium carbonate and other inorganic salts. Wash the filter cake with a small amount of acetonitrile.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetonitrile.
-
Dissolve the resulting residue in Ethyl Acetate (EtOAc).
-
Transfer the EtOAc solution to a separatory funnel and wash sequentially with:
-
Deionized water (2x) - to remove any remaining inorganic salts.
-
Saturated aqueous sodium chloride (Brine) (1x) - to break any emulsions and remove bulk water from the organic layer.
-
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
Purification
-
Rationale: Flash column chromatography is a standard and effective method for purifying organic compounds based on their polarity.[6][7]
-
Prepare a silica gel column.
-
Adsorb the crude product onto a small amount of silica gel and load it onto the column.
-
Elute the product using a gradient of Ethyl Acetate in Hexane (e.g., starting from 10% EtOAc and gradually increasing to 40% EtOAc).
-
Collect fractions and analyze by TLC to identify those containing the pure product.
-
Combine the pure fractions and concentrate under reduced pressure to afford the final product as a white solid or pale oil.
Product Characterization
Confirm the identity and purity of the synthesized 3-(2-(1H-indol-1-yl)ethyl)oxazolidin-2-one using standard analytical techniques.
| Technique | Expected Results |
| ¹H NMR | Aromatic protons of the indole ring (~7.0-7.6 ppm), characteristic oxazolidinone ring protons (~3.5-4.4 ppm), and two triplet signals for the ethyl linker (~3.8-4.5 ppm). |
| ¹³C NMR | Carbonyl carbon of the oxazolidinone (~158 ppm), aromatic carbons (~110-136 ppm), and aliphatic carbons of the linker and oxazolidinone ring (~40-70 ppm). |
| Mass Spec (HRMS) | Calculation of the exact mass for the protonated molecule [M+H]⁺ to confirm the elemental composition. |
| IR Spectroscopy | Strong carbonyl (C=O) stretch from the oxazolidinone ring (~1750 cm⁻¹). |
Experimental Workflow Visualization
The following diagram outlines the complete experimental procedure from setup to final product.
Safety and Handling (EHS)
-
General: All manipulations should be performed inside a certified chemical fume hood. Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, is mandatory.
-
Reagents:
-
This compound: As an alkylating agent, it should be considered potentially harmful. Avoid inhalation of dust and contact with skin and eyes.[8]
-
Potassium Carbonate: Can cause skin and eye irritation.[9]
-
Acetonitrile: Flammable liquid and vapor. Harmful if swallowed, in contact with skin, or if inhaled.
-
-
Waste Disposal: Dispose of all chemical waste in appropriately labeled containers according to institutional and local regulations. Do not pour organic solvents down the drain.
Troubleshooting
| Issue | Possible Cause | Recommended Solution |
| Low or No Reaction | 1. Inactive base (hydrated K₂CO₃).2. Insufficient temperature.3. Poor quality tosylate reagent. | 1. Use freshly dried, anhydrous K₂CO₃.2. Ensure the reaction reaches reflux temperature.3. Verify the purity of the tosylate by NMR or M.P. |
| Multiple Products on TLC | 1. Side reaction at C3 of indole.2. Over-alkylation (less common for indole).3. Decomposition of starting material or product. | 1. This is a known issue; N-alkylation is generally favored under these conditions. Careful purification should separate isomers.2. Use a milder base or lower temperature.3. Ensure an inert atmosphere is maintained; degas the solvent if necessary. |
| Difficulty in Purification | Product co-elutes with impurities. | Try a different solvent system for chromatography (e.g., Dichloromethane/Methanol) or consider recrystallization if the product is a solid. |
References
-
Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-alkylation. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Mesylates and Tosylates with Practice Problems. Retrieved from [Link]
-
Govender, T., et al. (2023). Facile Synthesis of Oxazolidinones as Potential Antibacterial Agents. PubMed Central. Retrieved from [Link]
-
Wikipedia. (n.d.). Tosyl group. Retrieved from [Link]
- Google Patents. (n.d.). CA2464109A1 - Process for the preparation of oxazolidinones and method of use thereof.
-
HETEROCYCLES. (1992). ALKYLATION OF 3-ETHYL-2-METHYL.-4-OXO-4,5,6,7-TETRAHYDROOLE. Retrieved from [Link]
-
Master Organic Chemistry. (2015). Tosylates And Mesylates. Retrieved from [Link]
- Google Patents. (n.d.). NO311691B1 - Process for Purification of 2-Oxazolidinone Derivatives and Unsolvated Pure.
-
Carl ROTH. (2022). SAFETY DATA SHEET. Retrieved from [Link]
- Google Patents. (n.d.). WO2007095276A2 - Method for deprotecting aryl or alkyl sulfonamides of primary or secondary amines.
-
Journal of Medicinal Chemistry. (2008). Crystal Structure of the Oxazolidinone Antibiotic Linezolid Bound to the 50S Ribosomal Subunit. ACS Publications. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-alkynylation. Retrieved from [Link]
-
American Chemical Society. (2025). Alternative methods for the alkylation of heterocycles. Retrieved from [Link]
-
Iovine, V., et al. (2021). Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects. PMC - NIH. Retrieved from [Link]
-
Green Chemistry. (2024). Aqueous sodium tosylate: a sustainable medium for alkylations. RSC Publishing. Retrieved from [Link]
-
Antimicrobial Agents and Chemotherapy. (2011). Structure-Activity Relationships of Diverse Oxazolidinones for Linezolid-Resistant Staphylococcus aureus Strains Possessing the cfr Methyltransferase Gene or Ribosomal Mutations. NIH. Retrieved from [Link]
-
OpenOChem Learn. (n.d.). Preparation of Alkyl Halides and Tosylates from Alcohols. Retrieved from [Link]
-
Journal of Medicinal Chemistry. (2022). Structure–Uptake Relationship Studies of Oxazolidinones in Gram-Negative ESKAPE Pathogens. PubMed Central. Retrieved from [Link]
-
The Journal of Organic Chemistry. (1975). Alkylation of alkali metal salts of pyrrole with allyl and propyl tosylate. ACS Publications. Retrieved from [Link]
-
ResearchGate. (n.d.). The oxazolidinone photoprobe and competitor compounds. Retrieved from [Link]
-
Current Updates on Oxazolidinone and Its Significance. (2011). PMC - PubMed Central. Retrieved from [Link]
-
Acta Crystallographica Section E: Structure Reports Online. (2011). 2-(Thiophen-2-yl)ethyl 4-methylbenzenesulfonate. PMC - NIH. Retrieved from [Link]
- Google Patents. (n.d.). CN116891415A - Preparation method of 2-[2-(2-aminoethoxy)ethoxy]ethanol.
- Google Patents. (n.d.). US7132444B2 - Process for the preparation of trans-3-ethyl-2,5-dihydro-4-methyl-N-[2-[4-[[[[(4-methyl cyclohexyl) amino]carbonyl]amino]sulfonyl] phenyl]ethyl]-2-oxo-1H-pyrrole-1-carboxamide.
-
ResearchGate. (2011). (PDF) 2-(Thiophen-2-yl)ethyl 4-methylbenzenesulfonate. Retrieved from [Link]
- Google Patents. (n.d.). CN103360363A - Preparation method of 2-(2-thienyl)ethyl 4-methylbenzenesulfonate.
Sources
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- 2. Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. echemi.com [echemi.com]
- 6. CA2464109A1 - Process for the preparation of oxazolidinones and method of use thereof - Google Patents [patents.google.com]
- 7. NO311691B1 - Process for Purification of 2-Oxazolidinone Derivatives and Unsolvated Pure 2-Oxazolidinone Derivatives - Google Patents [patents.google.com]
- 8. fishersci.com [fishersci.com]
- 9. carlroth.com [carlroth.com]
Application Notes and Protocols: A Step-by-Step Guide to the Synthesis of N-Substituted Oxazolidinones from Tosylate Precursors
Abstract
This comprehensive guide provides a detailed protocol for the synthesis of N-substituted oxazolidinones, a critical scaffold in medicinal chemistry, starting from readily available tosylate precursors of β-amino alcohols. We delve into the mechanistic underpinnings of this robust intramolecular cyclization, offering insights into reaction optimization, troubleshooting, and characterization of the final products. This document is intended for researchers, scientists, and drug development professionals seeking a practical and scientifically grounded approach to the preparation of these valuable heterocyclic compounds.
Introduction: The Significance of Oxazolidinones in Drug Discovery
Oxazolidinones represent a vital class of heterocyclic compounds, most notably recognized for their potent antibacterial activity. The approval of Linezolid, the first clinically used oxazolidinone antibiotic, marked a significant advancement in the fight against multidrug-resistant Gram-positive bacteria. The efficacy of these compounds stems from their unique mechanism of action: the inhibition of bacterial protein synthesis at the initiation phase by binding to the 50S ribosomal subunit. Beyond their antibacterial properties, chiral oxazolidinones, particularly Evans auxiliaries, are indispensable tools in asymmetric synthesis, enabling the stereocontrolled construction of complex molecular architectures.[1]
The synthesis of the oxazolidinone core is therefore a subject of considerable interest. Among the various synthetic strategies, the intramolecular cyclization of an N-protected β-amino alcohol derivative is a common and effective approach. This guide focuses on a reliable two-step, one-pot optional procedure involving the conversion of a β-amino alcohol to a tosylate, which then undergoes an intramolecular SN2 reaction to furnish the desired N-substituted oxazolidinone.
Reaction Mechanism and Rationale
The conversion of an N-protected β-amino alcohol to an N-substituted oxazolidinone via a tosylate intermediate proceeds through a well-defined mechanistic pathway. Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues.
Step 1: Tosylation of the Hydroxyl Group
The first step involves the activation of the primary or secondary alcohol of the β-amino alcohol by converting it into a good leaving group. p-Toluenesulfonyl chloride (tosyl chloride, TsCl) is an excellent reagent for this purpose. The reaction is typically carried out in the presence of a base, such as triethylamine (Et3N) or pyridine, which neutralizes the hydrochloric acid byproduct.[2] The lone pair of the alcohol's oxygen atom attacks the electrophilic sulfur atom of tosyl chloride, leading to the formation of a tosylate ester. This transformation does not affect the stereochemistry at the carbinol center.
Step 2: Intramolecular SN2 Cyclization
With the hydroxyl group activated as a tosylate, the stage is set for the key ring-forming step. The nitrogen atom of the carbamate (in the case of N-Boc, N-Cbz, etc. protection) acts as an intramolecular nucleophile. It attacks the carbon atom bearing the tosylate leaving group in an SN2 fashion. This intramolecular cyclization is kinetically favored, leading to the formation of the five-membered oxazolidinone ring. A critical stereochemical consequence of this SN2 reaction is the inversion of configuration at the carbon center that was originally the carbinol.
The choice of the N-protecting group is an important consideration. The widely used tert-butoxycarbonyl (Boc) group is particularly well-suited for this reaction as the carbamate nitrogen is sufficiently nucleophilic to displace the tosylate. Other carbamate-based protecting groups like benzyloxycarbonyl (Cbz) can also be employed, though reaction conditions may require optimization.
Reaction Mechanism: From β-Amino Alcohol to Oxazolidinone
Caption: Overall workflow from β-amino alcohol to N-substituted oxazolidinone.
Experimental Protocol
This protocol provides a detailed, step-by-step procedure for the synthesis of (S)-4-benzyl-3-(tert-butoxycarbonyl)-2-oxazolidinone from N-Boc-(S)-phenylalaninol.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| N-Boc-(S)-phenylalaninol | ≥98% | Commercially available | Starting material |
| p-Toluenesulfonyl chloride (TsCl) | ≥99% | Commercially available | Recrystallize from petroleum ether if necessary |
| Triethylamine (Et3N) | ≥99.5%, anhydrous | Commercially available | Distill from CaH2 before use |
| Dichloromethane (DCM) | Anhydrous | Commercially available | Use from a solvent purification system or dry over CaH2 |
| Saturated aq. NaHCO3 | Reagent grade | - | For workup |
| Brine | Reagent grade | - | For workup |
| Anhydrous MgSO4 or Na2SO4 | Reagent grade | - | For drying |
| Silica gel | 60 Å, 230-400 mesh | Commercially available | For column chromatography |
| Ethyl acetate | HPLC grade | Commercially available | For chromatography |
| Hexanes | HPLC grade | Commercially available | For chromatography |
Step-by-Step Procedure
Experimental Workflow
Caption: Step-by-step experimental workflow for the synthesis.
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (nitrogen or argon), add N-Boc-(S)-phenylalaninol (1.0 eq.). Dissolve the starting material in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.
-
Addition of Base: To the solution from step 1, add triethylamine (1.2-1.5 eq.). Stir the mixture for 5-10 minutes at room temperature.
-
Tosylation: Cool the reaction mixture to 0 °C using an ice bath. In a separate flask, dissolve p-toluenesulfonyl chloride (1.1-1.3 eq.) in a minimal amount of anhydrous DCM. Add the tosyl chloride solution dropwise to the reaction mixture over 15-20 minutes.
-
Reaction Progress: Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature. The intramolecular cyclization often proceeds spontaneously upon formation of the tosylate. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 12-24 hours).
-
Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the layers. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford the pure N-substituted oxazolidinone.
Characterization of the Product
The synthesized N-substituted oxazolidinone should be thoroughly characterized to confirm its identity and purity. For (S)-4-benzyl-2-oxazolidinone, the following data are expected:
-
Appearance: White crystalline solid.
-
1H NMR (CDCl3, 400 MHz): δ 7.38-7.20 (m, 5H, Ar-H), 6.55 (br s, 1H, NH), 4.25-4.18 (m, 1H, CH), 4.15 (t, J = 8.8 Hz, 1H, CH2), 4.08 (dd, J = 8.8, 4.0 Hz, 1H, CH2), 3.30 (dd, J = 13.6, 3.2 Hz, 1H, CH2Ph), 2.78 (dd, J = 13.6, 9.6 Hz, 1H, CH2Ph).[3]
-
13C NMR (CDCl3, 101 MHz): δ 158.9, 137.5, 129.4, 128.8, 126.9, 69.8, 57.4, 40.5.[4]
-
IR (KBr, cm-1): ~3300 (N-H stretch), ~1750 (C=O stretch, carbamate).[5]
-
Mass Spectrometry (ESI): Calculated for C10H11NO2 [M+H]+, found [M+H]+.
-
Melting Point: Consistent with literature values.
Troubleshooting and Field-Proven Insights
| Problem | Possible Cause | Solution |
| Incomplete Tosylation | - Insufficient tosyl chloride or base.- Poor quality of tosyl chloride.- Wet solvent or reagents. | - Increase the equivalents of TsCl and Et3N.- Recrystallize TsCl before use.- Ensure all glassware, solvents, and reagents are anhydrous. |
| Formation of Ditosylated Byproduct | Over-tosylation of the carbamate nitrogen (less common with Boc). | Use the recommended stoichiometry of TsCl. |
| Incomplete Cyclization | Steric hindrance around the reaction center. | Increase reaction temperature or prolong the reaction time. Consider using a stronger, non-nucleophilic base to facilitate the cyclization if it is slow. |
| Low Yield | - Incomplete reaction.- Loss of product during workup or purification. | - Ensure the reaction goes to completion by TLC.- Be careful during the aqueous workup to avoid product loss. Optimize chromatography conditions. |
| Epimerization | Not expected under these SN2 conditions. | If observed, verify the stereochemical purity of the starting material. |
Expertise & Experience: The N-Boc group is generally robust, but prolonged exposure to strongly acidic or basic conditions during workup should be avoided to prevent its cleavage. The one-pot nature of this reaction (tosylation followed by spontaneous cyclization) is a significant advantage in terms of efficiency. However, in cases of sluggish cyclization, it may be beneficial to isolate the tosylate intermediate first and then treat it with a base to induce ring closure.
Safety and Handling
-
p-Toluenesulfonyl chloride (TsCl): Corrosive and a lachrymator. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.[6]
-
Triethylamine (Et3N): Flammable, corrosive, and toxic. Handle in a fume hood and wear appropriate PPE. It has a strong, unpleasant odor.[7][8]
-
Dichloromethane (DCM): Volatile and a suspected carcinogen. Always handle in a fume hood and wear appropriate PPE.
Conclusion
The synthesis of N-substituted oxazolidinones from tosylate precursors is a reliable and versatile method for accessing this important class of heterocyclic compounds. By understanding the underlying reaction mechanism and carefully controlling the experimental parameters, researchers can efficiently prepare a wide range of oxazolidinone derivatives for applications in drug discovery and asymmetric synthesis. The protocol and insights provided in this guide are intended to serve as a valuable resource for achieving successful and reproducible outcomes in the laboratory.
References
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Gong, Y., et al. (2013). Carrier-free nano-assemble of an oxazolidinone derivative with promising antibacterial activity. Journal of Medicinal Chemistry, 56(22), 9033-9045. [Link]
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da Silva, A. B. F., et al. (2025). Solvent-Assisted Catalysis: Water Promotes Ring Closure Formation of 2-Oxazolidinone from Amino Acid Derived N-Boc-Epoxide. ACS Organic & Inorganic Au. [Link]
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Fujisaki, F., Oishi, M., & Sumoto, K. (2007). Preferential intramolecular ring closure of aminoalcohols with diethyl carbonate to oxazolidinones. Chemical & Pharmaceutical Bulletin, 55(5), 829-831. [Link]
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Eddy, N. A., et al. (2011). Synthesis of Oxazolidinone and Tosyl Enamines by Tertiary Amine Catalysis. Synlett, 2011(5), 699-701. [Link]
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Gallo, R. D. C., Campovilla, O. C., Jr., & Burtoloso, A. C. B. (2019). Synthesis of Oxazinanones: Intramolecular Cyclization of Amino Acid-Derived Diazoketones via Silica-Supported HClO4 Catalysis. Frontiers in Chemistry, 7, 69. [Link]
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Singh, P. K., et al. (2013). Simple and efficient protocol for synthesis of N-Boc protected oxazolidines via cyclization of chiral serine. Chemical Technology: An Indian Journal, 8(4), 132-135. [Link]
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ChemSafety PRO. (2025). What are the regulatory requirements for using Tosyl Chloride? [Link]
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Bergstrom, C. P., et al. (2010). Short and Efficient Synthesis of Optically Active N-Tosyl Aziridines from 2-Amino Alcohols. Molecules, 15(11), 7656-7664. [Link]
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Gallo, R. D. C., Campovilla, O. C., Jr., & Burtoloso, A. C. B. (2019). Synthesis of Oxazinanones: Intramolecular Cyclization of Amino Acid-Derived Diazoketones via Silica-Supported HClO4 Catalysis. Frontiers in Chemistry, 7, 69. [Link]
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Gallo, R. D. C., Campovilla, O. C., Jr., & Burtoloso, A. C. B. (2019). Synthesis of Oxazinanones: Intramolecular Cyclization of Amino Acid-Derived Diazoketones via Silica-Supported HClO4 Catalysis. PubMed. [Link]
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Singh, R. P., & Kumar, V. (2013). Current Updates on Oxazolidinone and Its Significance. International Journal of Medicinal Chemistry, 2013, 204291. [Link]
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Application Notes and Protocols for the Large-Scale Synthesis and Process Development of Oxazolidinone Intermediates
Introduction: The Enduring Significance of Oxazolidinones in Modern Medicine
Oxazolidinones represent a critical class of synthetic antibiotics, indispensable in the fight against multidrug-resistant Gram-positive bacterial infections.[1][2] Their unique mechanism of action, which involves the inhibition of bacterial protein synthesis at a very early stage, circumvents cross-resistance with other antibiotic classes.[3] Linezolid, the first clinically approved oxazolidinone, has been a cornerstone in treating serious infections caused by pathogens such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[2][4] The therapeutic pipeline continues to evolve with next-generation agents like tedizolid and eperezolid, which offer improved potency and safety profiles.[5][6]
The large-scale synthesis of the core oxazolidinone structure and its key intermediates is a complex undertaking that demands rigorous process development and optimization to ensure safety, efficiency, and cost-effectiveness. This guide provides a comprehensive overview of established synthetic strategies, detailed experimental protocols, and insights into process control for the industrial production of these vital pharmaceutical building blocks.
Strategic Approaches to Oxazolidinone Synthesis: A Comparative Analysis
The industrial synthesis of oxazolidinones, particularly linezolid, has been approached through various strategic routes. The choice of a specific pathway is often dictated by factors such as the availability and cost of starting materials, scalability, safety considerations, and desired purity of the final intermediate. Below is a comparative analysis of some of the most prominent synthetic strategies.
| Synthetic Strategy | Key Starting Materials | Key Intermediates | Typical Overall Yield | Key Advantages | Challenges |
| Route A: Epichlorohydrin-Based Synthesis | 3-Fluoro-4-morpholinylaniline, (R)-Epichlorohydrin | N-[3-Chloro-2-(R)-hydroxypropyl]-3-fluoro-4-morpholinylaniline, (5R)-5-(Chloromethyl)-3-[3-fluoro-4-(4-morpholinyl)phenyl]-2-oxazolidinone | ~40-50%[7] | Readily available and cost-effective starting materials.[8] | Use of hazardous reagents like n-butyllithium in some variations.[7][9] |
| Route B: (R)-Glycidyl Butyrate Approach | N-carbobenzyloxy-3-fluoro-4-morpholinyl aniline, (R)-Glycidyl butyrate | (R)-N-[[3-[3-fluoro-4-morpholinyl]phenyl]-2-oxo-5-oxazolidinyl]methanol | Variable, dependent on specific process | Avoids the direct use of epichlorohydrin. | Can involve cryogenic conditions (-78 °C).[7] |
| Route C: Continuous Flow Synthesis | Simple starting blocks | Reactive intermediates generated and consumed in situ | ~73% (isolated yield)[10] | Enhanced safety, reduced reaction times, and improved process control.[10] | Requires specialized equipment and process development expertise. |
Visualizing the Synthetic Landscape: Key Intermediates and Pathways
The following diagrams illustrate the key transformations in the large-scale synthesis of oxazolidinone intermediates, highlighting the convergent nature of these processes.
Caption: A generalized workflow for the synthesis of Linezolid via the epichlorohydrin route.
Detailed Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis of key oxazolidinone intermediates. These have been synthesized from publicly available literature to provide a comprehensive guide.
Protocol 1: Synthesis of (5R)-5-(Chloromethyl)-3-[3-fluoro-4-(4-morpholinyl)phenyl]-2-oxazolidinone[3][4]
This protocol details the formation of a key chiral intermediate for linezolid synthesis.
Materials:
-
N-[3-Chloro-2-(R)-hydroxypropyl]-3-fluoro-4-morpholinylaniline
-
Carbonyl diimidazole (CDI)
-
Dichloromethane (DCM)
-
Water
Procedure:
-
Dissolve N-[3-Chloro-2-(R)-hydroxypropyl]-3-fluoro-4-morpholinylaniline (5.7g, 0.019 mol) in dichloromethane (60 mL).
-
To this solution, add Carbonyl diimidazole (3.2 g, 0.019 mol).
-
Stir the reaction mixture at room temperature for 20 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the solution with water (60 mL).
-
Concentrate the organic layer under reduced pressure to afford the crude product.
-
The crude product can be further purified by crystallization from n-butyl acetate to yield (5R)-5-(chloromethyl)-3-(3-fluoro-4-morpholinophenyl)-oxazolidin-2-one.[4]
Expected Yield: Approximately 77%.[3]
Protocol 2: Synthesis of (S)-N-[[3-[3-Fluoro-4-[4-morpholinyl]phenyl]-2-oxo-5-oxazolidinyl]methyl]amine[3]
This protocol describes the deprotection of the phthalimide-protected intermediate to yield the primary amine, a crucial precursor to linezolid.
Materials:
-
(S)-N-[[3-[3-Fluoro-4-[4-morpholinyl]phenyl]-2-oxo-5-oxazolidinyl]methyl]phthalimide
-
Hydrazine hydrate
-
Methanol
-
Water
-
Dichloromethane (DCM)
Procedure:
-
Dissolve (S)-N-[[3-[3-Fluoro-4-[4-morpholinyl]phenyl]-2-oxo-5-oxazolidinyl]methyl]phthalimide (4.0 g, 0.009 mol) in methanol (25 mL).
-
Add hydrazine hydrate (2.0 g, 0.04 mol) to the solution.
-
Heat the reaction mixture to reflux and stir for 1 hour.
-
Cool the reaction mass to ambient temperature.
-
Dilute the mixture with water (50 mL) and extract with dichloromethane (2 x 30 mL).
-
Combine the organic extracts and wash with water (30 mL).
-
Concentrate the organic layer to yield the desired amine product.
Expected Yield: Approximately 90%.[3]
Process Development and Control: Embracing Process Analytical Technology (PAT)
In the large-scale manufacturing of pharmaceuticals, robust process control is paramount to ensure consistent quality, safety, and efficiency. Process Analytical Technology (PAT) has emerged as a transformative approach, shifting from a paradigm of testing quality into products to building quality in by design.[11][12] PAT involves the use of in-line or on-line analytical tools to monitor critical process parameters (CPPs) and critical quality attributes (CQAs) in real-time.[13][14]
For oxazolidinone synthesis, PAT can be implemented at several key stages:
-
Reaction Monitoring: Spectroscopic techniques such as Near-Infrared (NIR) and Raman spectroscopy can be used to monitor the progress of reactions in real-time. For instance, in the cyclization step to form the oxazolidinone ring, these tools can track the disappearance of starting materials and the appearance of the product, allowing for precise determination of the reaction endpoint. This eliminates the need for time-consuming offline analysis and prevents over- or under-reaction, which can lead to impurity formation.
-
Crystallization Control: Crystallization is a critical step for the purification of oxazolidinone intermediates.[15][16] PAT tools can be employed to monitor and control crystal size distribution and polymorphism, which are crucial for the downstream processing and bioavailability of the final active pharmaceutical ingredient (API).
-
Solvent and Reagent Purity: The quality of raw materials is a critical factor influencing the outcome of the synthesis. PAT can be used for the rapid and non-destructive analysis of incoming raw materials to ensure they meet the required specifications.
The implementation of PAT not only enhances process understanding and control but also facilitates continuous manufacturing, a paradigm shift in pharmaceutical production that offers significant advantages in terms of efficiency, flexibility, and product quality.[13]
Caption: Integration of PAT tools in the oxazolidinone synthesis workflow.
Mechanistic Insights: The Formation of the Oxazolidinone Ring
A deep understanding of the reaction mechanisms is fundamental to process optimization and troubleshooting. The formation of the 2-oxazolidinone ring is a key step in the synthesis. One common method involves the cyclization of a β-amino alcohol with a carbonyl source like carbonyl diimidazole (CDI).
The proposed mechanism involves the initial activation of the hydroxyl group of the β-amino alcohol by CDI, followed by an intramolecular nucleophilic attack of the amino group on the activated carbonyl, leading to the formation of the five-membered ring and the elimination of imidazole. Theoretical studies have also explored alternative pathways, such as the cascade reaction of sulfur ylides and nitro-olefins, providing deeper insights into the stereoselectivity of the reaction.[17]
Challenges and Solutions in Large-Scale Synthesis
Scaling up a chemical synthesis from the laboratory to an industrial setting invariably presents a unique set of challenges. In the context of oxazolidinone synthesis, some common hurdles and their potential solutions include:
-
Handling of Hazardous Reagents: Some synthetic routes employ hazardous reagents like n-butyllithium, which is pyrophoric.[7][9] On a large scale, the handling of such materials requires specialized equipment and stringent safety protocols. Alternative, safer reagents or process conditions are continuously being explored.
-
Control of Stereochemistry: The biological activity of oxazolidinones is highly dependent on their stereochemistry. Maintaining chiral purity throughout a multi-step synthesis is a significant challenge. The use of chiral starting materials, such as (R)-epichlorohydrin, and stereoselective reactions are crucial.[8]
-
Impurity Profile: The formation of impurities can impact the yield and purity of the final product. A thorough understanding of the reaction mechanism and the implementation of in-process controls can help to minimize impurity formation.
-
Crystallization and Polymorphism: The final physical form of the intermediate is critical. Developing a robust crystallization process that consistently produces the desired polymorph with the correct particle size distribution is a key aspect of process development.[18]
Conclusion
The large-scale synthesis of oxazolidinone intermediates is a testament to the synergy between synthetic organic chemistry and chemical engineering. The continuous evolution of synthetic routes, driven by the principles of green chemistry and process intensification, has enabled the efficient and safe production of these life-saving antibiotics. The integration of Process Analytical Technology is further revolutionizing the field, paving the way for more robust, controlled, and efficient manufacturing processes. As the threat of antibiotic resistance continues to grow, the development of scalable and cost-effective synthetic strategies for novel oxazolidinone antibiotics will remain a critical area of research and development.
References
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Theoretical Study on the Mechanism of Stereoselective Synthesis of Oxazolidinones. (n.d.). ACS Publications. Retrieved from [Link]
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Synthesis and antibacterial activities of eperezolid analogs with glycinyl substitutions. (2009). PubMed. Retrieved from [Link]
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A Novel Synthesis of Oxazolidinone Derivatives (A Key Intermediate of Linezolid). (n.d.). Oriental Journal of Chemistry. Retrieved from [Link]
-
A new and alternate synthesis of Linezolid: An antibacterial agent. (2011). Der Pharma Chemica. Retrieved from [Link]
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Synthesis, Antibacterial Evaluation, and Computational Studies of a Diverse Set of Linezolid Conjugates. (2021). PubMed Central. Retrieved from [Link]
-
The general ring structure of oxazolidinone derivatives. (n.d.). ResearchGate. Retrieved from [Link]
-
Synthesis of oxazolidinones from N-aryl-carbamate and epichlorohydrin under mild conditions. (2015). Arkat USA. Retrieved from [Link]
-
A Novel Method for Preparation of Linezolid, (S)-N-((3-(3-Fluoro-4- Morpholinophenyl)-2-Oxo-5-Oxazolidinyl) Methyl) Acetamide. (2019). ResearchGate. Retrieved from [Link]
-
Seven-Step Continuous Flow Synthesis of Linezolid Without Intermediate Purification. (2019). PubMed. Retrieved from [Link]
-
Chirality Transfer and Oxazolidine Formation in Reaction of L and D Enantiomers of β-Hydroxy Amino Acids with Nitrogenous Carboxaldehydes and Nickel(II). (2018). MDPI. Retrieved from [Link]
- CN104610359A - Key intermediate for preparing tedizolid phosphate, and preparation method of key intermediate. (2015). Google Patents.
- EFFICIENT PREPARATION METHOD FOR TEDIZOLID INTERMEDIATE, AND INTERMEDIATE. (2022). Google Patents.
-
A New Synthetic Route Toward Tedizolid Phosphate. (2015). Chinese Journal of Applied Chemistry. Retrieved from [Link]
-
(S)-N-[[3-[3-Fluoro-4-[4-morpholinyl]phenyl]-2-oxo-5-oxazolidinyl]methyl]amine. (2024). ChemBK. Retrieved from [Link]
-
One-pot synthesis of oxazolidinones and five-membered cyclic carbonates from epoxides and chlorosulfonyl isocyanate: theoretical evidence for an asynchronous concerted pathway. (2020). Beilstein Journal of Organic Chemistry. Retrieved from [Link]
- EP2595968A1 - Novel process for preparation of linezolid and its novel intermediates. (2013). Google Patents.
-
Chiral auxiliary. (n.d.). Wikipedia. Retrieved from [Link]
- US10385079B2 - Preparation method for tedizolid, tedizolid intermediate, and preparation method therefor. (2019). Google Patents.
-
A Novel Method for Preparation of Linezolid, (S)-N-((3-(3-Fluoro-4- Morpholinophenyl)-2-Oxo-5-Oxazolidinyl) Methyl) Acetamide. (2017). Bentham Science. Retrieved from [Link]
- WO2021031533A1 - Method for synthesizing n-substituted phenyl-5-hydroxymethyl-2-oxazolidinone. (2021). Google Patents.
-
A Novel Synthesis of the Oxazolidinone Antithrombotic Agent Rivaroxaban. (2012). PubMed Central. Retrieved from [Link]
- WO2009063505A2 - Process for preparation of (s) (n-[[3-[3-fluoro-4-(4-morpholinyl) hen l -2-oxo-5-oxazolidin l methyl]acetamide. (2009). Google Patents. Retrieved from https://patents.google.
-
Picking the best purification method for your API can be a tricky challenge. (n.d.). Tayanix. Retrieved from [Link]
-
Advanced Crystallization and Purification. (n.d.). Abiozen. Retrieved from [Link]
-
Synthesis of Antibiotic Linezolid Analogues. (n.d.). Asian Journal of Chemistry. Retrieved from [Link]
-
Process Analytical Technology: Applications to the Pharmaceutical Industry. (n.d.). American Pharmaceutical Review. Retrieved from [Link]
-
Guide for crystallization. (n.d.). University of Geneva. Retrieved from [Link]
-
Process Analytical Technology (PAT) in Pharmaceutical Development and its Application. (2013). International Journal of Pharmaceutical and Clinical Research. Retrieved from [Link]
-
Easy Access to Evans' Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative. (2015). PubMed Central. Retrieved from [Link]
-
A critical review of oxazolidinones: An alternative or replacement for glycopeptides and streptogramins?. (2001). PubMed Central. Retrieved from [Link]
-
Oxazolidinone synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Process Analytical Technology Tools for Monitoring Pharmaceutical Unit Operations: A Control Strategy for Continuous Process Verification. (2021). PubMed Central. Retrieved from [Link]
-
Process Analytical Technology (PAT): Revolutionizing Pharmaceutical Manufacturing. (n.d.). Longdom Publishing. Retrieved from [Link]
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A Review of Process Analytical Technology (PAT) in the U.S. Pharmaceutical Industry. (2025). Journal of Pharmaceutical Sciences & Emerging Drugs. Retrieved from [Link]
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Oxazolidinones antibiotics core structure and structures of main derivatives. (n.d.). ResearchGate. Retrieved from [Link]
-
Insight into the acidic behavior of oxazolidin-2-one, its thione and selone analogs through computational techniques. (2025). ResearchGate. Retrieved from [Link]
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The Strategic Utility of 2-(2-Oxooxazolidin-3-yl)ethyl 4-Methylbenzenesulfonate in the Synthesis of Bioactive Compounds
Introduction: A Versatile Building Block in Medicinal Chemistry
In the landscape of modern drug discovery, the strategic selection of starting materials and intermediates is paramount to the efficient construction of complex molecular architectures with desired biological activity. Among the plethora of available chemical building blocks, 2-(2-Oxooxazolidin-3-yl)ethyl 4-methylbenzenesulfonate has emerged as a particularly valuable and versatile reagent. Its structure, featuring a stable oxazolidinone heterocycle and a highly effective tosylate leaving group, makes it an ideal electrophile for the introduction of the 2-(2-oxooxazolidin-3-yl)ethyl moiety into a wide range of nucleophilic substrates. This application note provides a comprehensive overview of the utility of this reagent, detailing its synthesis, mechanistic considerations in its reactions, and step-by-step protocols for its application in the development of bioactive compounds, with a particular focus on the synthesis of oxazolidinone-class antibiotics.
The core value of this reagent lies in the convergence of two key structural features:
-
The Oxazolidinone Ring: This five-membered heterocycle is a well-established pharmacophore, most notably as the core of a class of antibiotics that inhibit bacterial protein synthesis.[1][2] Its presence in a molecule can confer potent antibacterial activity against a range of pathogens, including multidrug-resistant strains.
-
The Tosylate Group: p-Toluenesulfonate (tosylate) is an excellent leaving group in nucleophilic substitution reactions. Its stability as an anion and its ability to delocalize negative charge make it readily displaced by a variety of nucleophiles, facilitating the formation of new carbon-heteroatom bonds under relatively mild conditions.
This combination allows medicinal chemists to readily incorporate the bioactive oxazolidinone pharmacophore into diverse molecular scaffolds, enabling the exploration of structure-activity relationships and the optimization of drug candidates.
Synthesis of the Reagent: A Two-Step Protocol
The preparation of this compound is typically achieved through a straightforward two-step process starting from commercially available materials.
Step 1: Synthesis of 2-(2-Oxooxazolidin-3-yl)ethanol
The precursor alcohol is synthesized by the reaction of 2-oxazolidinone with 2-chloroethanol in the presence of a suitable base.
Experimental Protocol: Synthesis of 2-(2-Oxooxazolidin-3-yl)ethanol
-
Reagents and Materials:
-
2-Oxazolidinone
-
2-Chloroethanol
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, heating mantle, condenser, separatory funnel, rotary evaporator.
-
-
Procedure: a. To a solution of 2-oxazolidinone (1.0 eq.) in DMF, add potassium carbonate (1.5 eq.). b. Add 2-chloroethanol (1.2 eq.) dropwise to the suspension at room temperature. c. Heat the reaction mixture to 80-90 °C and stir for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC). d. After completion, cool the reaction mixture to room temperature and filter to remove inorganic salts. e. Concentrate the filtrate under reduced pressure to remove DMF. f. Dissolve the residue in ethyl acetate and wash with water and then brine. g. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford 2-(2-Oxooxazolidin-3-yl)ethanol as a crude product, which can be purified by column chromatography on silica gel.
Step 2: Tosylation of 2-(2-Oxooxazolidin-3-yl)ethanol
The synthesized alcohol is then converted to the title tosylate by reaction with p-toluenesulfonyl chloride (TsCl) in the presence of a base.
Experimental Protocol: Synthesis of this compound
-
Reagents and Materials:
-
2-(2-Oxooxazolidin-3-yl)ethanol
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine or Triethylamine (TEA)
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.
-
-
Procedure: [3][4] a. Dissolve 2-(2-Oxooxazolidin-3-yl)ethanol (1.0 eq.) in anhydrous DCM and cool the solution to 0 °C in an ice bath. b. Add pyridine or triethylamine (1.5 eq.) to the solution. c. Add p-toluenesulfonyl chloride (1.2 eq.) portion-wise, maintaining the temperature at 0 °C. d. Stir the reaction mixture at 0 °C for 2-4 hours, then allow it to warm to room temperature and stir for an additional 12-16 hours. Monitor the reaction by TLC. e. Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine. f. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield this compound. The product can be further purified by recrystallization.
Application in the Synthesis of Bioactive Molecules
The primary application of this compound is as an alkylating agent in Sₙ2 reactions. The electron-withdrawing nature of the tosyl group makes the adjacent carbon atom highly electrophilic and susceptible to attack by a wide range of nucleophiles.
Mechanistic Considerations: An Sₙ2 Pathway
The reaction of this compound with nucleophiles predominantly proceeds through an Sₙ2 mechanism. This has several important implications for reaction design:
-
Stereochemistry: As an Sₙ2 reaction, the nucleophilic attack occurs from the backside of the carbon-leaving group bond, resulting in an inversion of stereochemistry if the electrophilic carbon were chiral. In this case, the reacting carbon is not a stereocenter.
-
Reaction Rate: The rate of the Sₙ2 reaction is dependent on the concentration of both the substrate and the nucleophile.
-
Solvent Effects: Polar aprotic solvents such as DMF, DMSO, and acetonitrile are generally preferred as they can solvate the cation of the nucleophilic salt without strongly solvating the nucleophile itself, thus enhancing its reactivity.
-
Nucleophile Strength: Stronger nucleophiles will react more rapidly. Common nucleophiles include amines, anilines, heterocycles (e.g., indoles, imidazoles), thiolates, and alkoxides.
-
Potential Side Reactions: A potential competing reaction is elimination (E2), especially with sterically hindered or strongly basic nucleophiles. Careful selection of the base and reaction temperature can minimize this side reaction.
Diagram of the Sₙ2 Reaction Pathway
Caption: Generalized Sₙ2 reaction of the tosylate.
Application Example 1: Synthesis of an Intermediate for Oxazolidinone Antibiotics
A key application is the N-alkylation of anilines, a crucial step in the synthesis of many oxazolidinone antibiotics. For instance, the reaction with 3-fluoro-4-morpholinylaniline is a pathway towards intermediates for drugs like linezolid.
Protocol: N-Alkylation of 3-fluoro-4-morpholinylaniline
-
Reagents and Materials:
-
This compound
-
3-Fluoro-4-morpholinylaniline
-
Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile
-
Ethyl acetate
-
Water, Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, inert atmosphere (N₂ or Ar), heating mantle.
-
-
Procedure: a. To a solution of 3-fluoro-4-morpholinylaniline (1.0 eq.) in anhydrous DMF under an inert atmosphere, add a base such as potassium carbonate (2.0 eq.) or sodium hydride (1.2 eq., handle with care). b. Stir the mixture at room temperature for 30 minutes to facilitate the deprotonation of the aniline. c. Add a solution of this compound (1.1 eq.) in DMF dropwise. d. Heat the reaction mixture to 60-80 °C and stir for 8-12 hours, monitoring by TLC. e. After completion, cool the reaction to room temperature and quench carefully with water if NaH was used. f. Partition the mixture between ethyl acetate and water. g. Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure. h. Purify the crude product by column chromatography to yield N-(2-(2-oxooxazolidin-3-yl)ethyl)-3-fluoro-4-morpholinylaniline.
| Parameter | Condition | Rationale |
| Solvent | DMF, Acetonitrile | Polar aprotic solvents enhance the nucleophilicity of the aniline anion. |
| Base | K₂CO₃, NaH | To deprotonate the aniline nitrogen, making it a more potent nucleophile. |
| Temperature | 60-80 °C | Provides sufficient energy to overcome the activation barrier of the Sₙ2 reaction. |
| Atmosphere | Inert (N₂, Ar) | Prevents side reactions with atmospheric moisture and oxygen, especially when using NaH. |
Application Example 2: Synthesis of N-Alkylated Indole Derivatives
The versatility of the title reagent extends to the N-alkylation of other important heterocyclic scaffolds, such as indoles, which are prevalent in many biologically active natural products and pharmaceuticals.
Protocol: N-Alkylation of Indole
-
Reagents and Materials:
-
This compound
-
Indole
-
Sodium hydride (NaH) or Potassium hydroxide (KOH)
-
Anhydrous Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Water, Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, inert atmosphere (N₂ or Ar).
-
-
Procedure: [5][6] a. To a suspension of sodium hydride (1.2 eq.) in anhydrous DMF under an inert atmosphere, add a solution of indole (1.0 eq.) in DMF dropwise at 0 °C. b. Stir the mixture at room temperature for 1 hour to form the indole anion. c. Add a solution of this compound (1.1 eq.) in DMF. d. Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC. e. Quench the reaction by the slow addition of water. f. Extract the product with DCM or ethyl acetate. g. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo. h. Purify the residue by column chromatography to afford 1-(2-(2-oxooxazolidin-3-yl)ethyl)-1H-indole.
Workflow for Synthesis of Bioactive Compounds
Caption: General workflow for synthesizing bioactive compounds.
Conclusion
This compound is a highly effective and versatile reagent for the synthesis of bioactive compounds. Its straightforward preparation and predictable reactivity via an Sₙ2 mechanism make it an invaluable tool for medicinal chemists. The protocols and mechanistic insights provided herein are intended to serve as a practical guide for researchers in drug discovery and development, facilitating the efficient incorporation of the oxazolidinone pharmacophore into novel molecular entities. The continued exploration of this reagent's reactivity with diverse nucleophiles will undoubtedly lead to the discovery of new and potent therapeutic agents.
References
- Swaney, S. M., et al. (1998). The oxazolidinone linezolid inhibits initiation of protein synthesis in bacteria. Antimicrobial agents and chemotherapy, 42(12), 3251–3255.
- Ippolito, J. A., et al. (2008). The linezolid binding site on the ribosome. Molecular cell, 32(3), 343–353.
- Zhang, Y., et al. (2017). An efficient method for the direct N-alkylation of indoles via copper-catalyzed reductive cross coupling between N-tosylhydrazones and indole reagents. RSC Advances, 7(59), 37353-37356.
- Madhusudhan, G., et al. (2011). A new and alternate synthesis of Linezolid: An antibacterial agent. Der Pharma Chemica, 3(4), 219-226.
- U.S. Patent No. 5,688,792. (1997). Oxazolidinone antibacterial agents.
-
Organic Synthesis. (n.d.). Alcohol to Tosylate using Tosyl Cl, base. Retrieved from [Link]
- U.S. Patent No. 3,012,040. (1961).
-
RSC Medicinal Chemistry. (2023). Oxazolidinones as versatile scaffolds in medicinal chemistry. Retrieved from [Link]
Sources
- 1. rsc.org [rsc.org]
- 2. Synthesis and crystal structure of 3-(2-{3-[2-(2-oxooxazolidin-3-yl)ethoxy]quinoxalin-2-yloxy}ethyl)oxazolidin-2-one - PMC [pmc.ncbi.nlm.nih.gov]
- 3. organic-synthesis.com [organic-synthesis.com]
- 4. Synthesis and crystal structures of multifunctional tosylates as basis for star-shaped poly(2-ethyl-2-oxazoline)s - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. US3012040A - Process for n-alkylation of indoles - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(2-Oxooxazolidin-3-yl)ethyl 4-methylbenzenesulfonate
Welcome to the technical support center for the synthesis of 2-(2-Oxooxazolidin-3-yl)ethyl 4-methylbenzenesulfonate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important synthetic intermediate. Here, we provide in-depth troubleshooting advice, frequently asked questions, and optimized protocols to help you improve your reaction yields and overcome common experimental challenges.
The conversion of an alcohol to a tosylate is a foundational transformation in organic synthesis. It converts a poor leaving group (the hydroxyl group, -OH) into an excellent one (the tosylate group, -OTs), facilitating subsequent nucleophilic substitution or elimination reactions.[1][2] The synthesis of this compound from 2-(2-oxooxazolidin-3-yl)ethanol is a critical step in the synthesis of various pharmaceutically active compounds, including certain classes of antibiotics.[3]
Reaction Overview & Mechanism
The reaction involves the treatment of 2-(2-oxooxazolidin-3-yl)ethanol with p-toluenesulfonyl chloride (TsCl) in the presence of a suitable base, such as pyridine or triethylamine (TEA), typically in an anhydrous aprotic solvent like dichloromethane (DCM).
General Reaction Scheme:
The "Why": Understanding the Mechanism
The reaction proceeds through a nucleophilic attack by the alcohol's oxygen atom on the electrophilic sulfur atom of tosyl chloride. A base is crucial to neutralize the hydrochloric acid (HCl) generated as a byproduct.[1] Importantly, this reaction proceeds with retention of stereochemistry at the carbon bearing the hydroxyl group, as the C-O bond is not broken during the tosylation step.[2][4]
Caption: Mechanism of alcohol tosylation.
Troubleshooting Guide: Common Issues and Solutions
This section is structured in a question-and-answer format to directly address the challenges you may encounter.
Question 1: My reaction yield is very low, or the reaction is incomplete. What's going wrong?
This is the most common issue and can be traced back to several factors. Let's break them down.
Answer:
Low yields are often due to issues with reagent quality, the presence of moisture, or suboptimal reaction conditions.
-
Reagent Quality:
-
Tosyl Chloride (TsCl): TsCl is sensitive to moisture and can hydrolyze over time to p-toluenesulfonic acid, which is unreactive.[1][5] Always use a fresh bottle of TsCl or purify older batches by recrystallization.
-
Base (Pyridine/Triethylamine): These amine bases are hygroscopic and readily absorb atmospheric moisture. Water will compete with your alcohol for the TsCl, leading to the formation of p-toluenesulfonic acid and reducing your yield.[5] Use freshly distilled or anhydrous grade bases.
-
Solvent: The reaction solvent (e.g., DCM, THF) must be rigorously dried. The presence of water is a primary cause of incomplete reactions due to TsCl hydrolysis.[5][6]
-
-
Reaction Conditions:
-
Stoichiometry: An insufficient amount of TsCl or base will result in incomplete conversion of the starting alcohol. It is common practice to use a slight excess of both TsCl (1.2-1.5 equivalents) and the base (1.5-2.0 equivalents) to drive the reaction to completion.[5][7]
-
Temperature: Tosylations are typically initiated at 0 °C to control the exothermic reaction and minimize side products. After the initial addition, the reaction is often allowed to warm to room temperature.[7] If the reaction is sluggish due to steric hindrance or low reactivity of the alcohol, a moderate increase in temperature may be necessary, but this should be done cautiously.
-
Reaction Time: Ensure the reaction is allowed to proceed for a sufficient duration. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Caption: Workflow for troubleshooting low reaction yields.
Question 2: I've isolated a major byproduct that is not my tosylate. What could it be?
Answer:
The most likely byproduct is the corresponding alkyl chloride, 2-(2-oxooxazolidin-3-yl)ethyl chloride.
-
Formation of Alkyl Chloride: The hydrochloride salt of the amine base (e.g., pyridinium hydrochloride) generated in the reaction can act as a source of chloride ions. These chloride ions can then displace the newly formed tosylate group in an SN2 reaction.[8][9] This side reaction is particularly favored in polar aprotic solvents like DMF and DMSO.[10]
Question 3: My workup is messy, and I'm having trouble isolating the pure product.
Answer:
Workup and purification can be challenging due to the presence of the amine hydrochloride salt and excess reagents.
-
Removing Amine Salts: The pyridinium or triethylammonium hydrochloride salt is often a sticky solid that can complicate extractions. A common procedure is to quench the reaction with water or dilute acid (e.g., 1M HCl) to dissolve these salts in the aqueous phase.[7]
-
Removing Excess TsCl: Any remaining tosyl chloride can be quenched by adding a small amount of a primary amine, such as ethanolamine, at the end of the reaction. This forms a water-soluble sulfonamide that can be easily removed during the aqueous workup.[12]
-
Purification: The crude product is often purified by recrystallization from a suitable solvent system (e.g., methanol, ethanol, or toluene/heptane mixtures) or by column chromatography on silica gel.[13]
Frequently Asked Questions (FAQs)
Q1: What is the specific role of the base (pyridine/TEA) in this reaction? The base serves two primary functions:
-
It acts as an HCl scavenger, neutralizing the acid produced during the reaction. This prevents potential acid-catalyzed side reactions.[1]
-
In the case of pyridine, it can also act as a nucleophilic catalyst. Pyridine can react with TsCl to form a highly reactive tosylpyridinium salt, which is then more readily attacked by the alcohol.[14]
Q2: Why is it important to run the reaction under anhydrous conditions? Tosyl chloride reacts readily with water in a hydrolysis reaction. Any moisture present in the solvent, reagents, or glassware will consume the TsCl, leading to a significant decrease in the yield of the desired tosylate product.[1][5]
Q3: Can I use a different base, like potassium carbonate? Yes, inorganic bases like potassium carbonate (K₂CO₃) can be used, sometimes under solvent-free grinding conditions or in solvents like acetonitrile.[15][16] These methods can be advantageous as they avoid the formation of amine hydrochloride salts, potentially simplifying the workup.
Q4: How do I monitor the progress of the reaction? The reaction can be effectively monitored by Thin Layer Chromatography (TLC). Spot the reaction mixture against the starting material (the alcohol). The product tosylate will have a different Rf value (typically higher, i.e., less polar) than the starting alcohol. The disappearance of the starting material spot indicates the completion of the reaction.
Q5: What are the key safety precautions?
-
Tosyl Chloride (TsCl): It is a lachrymator and is corrosive. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Pyridine/Triethylamine: These are flammable, volatile, and have strong, unpleasant odors. Always handle them in a fume hood.
-
Dichloromethane (DCM): It is a volatile solvent and a suspected carcinogen. Use it only in a fume hood.
Optimized Experimental Protocol
This protocol is a generalized procedure and may require optimization based on your specific laboratory conditions and scale.
Materials:
-
2-(2-oxooxazolidin-3-yl)ethanol (1.0 eq.)
-
p-Toluenesulfonyl chloride (TsCl) (1.3 eq.)
-
Anhydrous Pyridine or Triethylamine (TEA) (1.5 eq.)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Setup: Flame-dry all glassware under vacuum or dry in an oven overnight. Assemble the reaction apparatus (a round-bottom flask with a magnetic stir bar, addition funnel, and nitrogen inlet) while hot and allow it to cool under a stream of dry nitrogen.[6]
-
Reagent Addition: Dissolve 2-(2-oxooxazolidin-3-yl)ethanol (1.0 eq.) in anhydrous DCM (approx. 10 volumes). Cool the solution to 0 °C in an ice bath.
-
Base Addition: Add anhydrous pyridine or TEA (1.5 eq.) to the stirred solution.
-
TsCl Addition: Add p-toluenesulfonyl chloride (1.3 eq.) portion-wise or as a solution in a small amount of anhydrous DCM via the addition funnel over 15-20 minutes, ensuring the internal temperature remains below 5 °C.
-
Reaction: After the addition is complete, stir the reaction mixture at 0 °C for 1-2 hours, then allow it to warm to room temperature. Continue stirring for 4-16 hours, monitoring the reaction progress by TLC.[7]
-
Workup:
-
Cool the reaction mixture back to 0 °C and slowly add cold water to quench the reaction.
-
Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with cold 1M HCl (to remove the base), saturated NaHCO₃ solution, and brine.[12]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude solid by recrystallization from a suitable solvent (e.g., methanol or ethanol) to yield pure this compound as a white solid.[13]
Data Summary: Impact of Key Parameters
| Parameter | Condition | Expected Outcome on Yield | Rationale |
| TsCl Quality | Fresh, pure | High | Ensures maximum availability of the electrophile.[1][5] |
| Old, hydrolyzed | Low | Hydrolyzed TsCl is unreactive.[1][5] | |
| Moisture | Anhydrous | High | Prevents competitive hydrolysis of TsCl.[5] |
| Present | Low | Water consumes TsCl, reducing product formation.[5] | |
| Base | Pyridine/TEA | High | Effectively scavenges HCl byproduct.[1] |
| Insufficient amount | Low | HCl buildup can lead to side reactions.[1] | |
| Solvent | DCM, Toluene | High | Inert solvents that minimize chloride substitution.[7][10] |
| DMF, DMSO | Low (Chloride byproduct) | Polar aprotic solvents can promote SN2 displacement of the tosylate by chloride.[10] | |
| Temperature | 0 °C to RT | High | Balances reaction rate while minimizing side reactions.[7] |
| Elevated Temp. | Variable | May increase rate but also promotes side product formation. |
References
- Benchchem.
-
Master Organic Chemistry. (2015, March 10). Tosylates And Mesylates. [Link]
- Benchchem.
-
Organic Chemistry Portal. Sulfonate synthesis by sulfonylation (tosylation). [Link]
-
Organic Synthesis. Alcohol to Tosylate using Tosyl Cl, base. [Link]
-
Habibi, D., et al. (2006). Tosylation of alcohols with p-toluenesulfonyl chloride (1.5 equiv) on potassium carbonate at solid-state conditions. ResearchGate. [Link]
-
OrgoSolver. Alcohol Reactions: Tosylation (TsCl/pyridine) and Common Follow-Ups. [Link]
-
Kostyál, P., et al. (2020). Synthesis of Tosyl- and Nosyl-Ended Polyisobutylenes with High Extent of Functionalities: The Effect of Reaction Conditions. PMC - NIH. [Link]
-
The Royal Society of Chemistry. EXPERIMENTAL SUPPORTING INFORMATION. [Link]
-
Chemistry Steps. Mesylates and Tosylates with Practice Problems. [Link]
-
Li, Y., et al. (2017). Tosylation of alcohols: an effective strategy for the functional group transformation of organic derivatives of polyoxometalates. PMC - NIH. [Link]
-
Gadad, A. K., et al. (2011). Current Updates on Oxazolidinone and Its Significance. PMC - PubMed Central. [Link]
-
Sajja, E., et al. (2011). 2-(Thiophen-2-yl)ethyl 4-methylbenzenesulfonate. PMC - NIH. [Link]
-
Li, G., et al. (2016). Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates. MDPI. [Link]
-
Reddit. (2021, December 30). Tosylation of Alcohols with Pyridine. r/OrganicChemistry. [Link]
-
Brainly. (2023, August 2). [FREE] Consider the reaction between an alcohol and tosyl chloride, followed by a nucleophile. Write the condensed. [Link]
- Google Patents. US7132444B2 - Process for the preparation of trans-3-ethyl-2,5-dihydro-4-methyl-N-[2-[4-[[[[(4-methyl cyclohexyl) amino]carbonyl]amino]sulfonyl] phenyl]ethyl]-2-oxo-1H-pyrrole-1-carboxamide.
-
YouTube. (2015, October 5). Alcohol to Tosylate Mechanism With Tosyl Chloride and Pyridine 033. [Link]
-
YouTube. (2025, November 4). UCF CHM2210 - Chapter 12.14 - TsCl and pyridine. [Link]
-
Kostyál, P., et al. (2020). Synthesis of Tosyl- and Nosyl-Ended Polyisobutylenes with High Extent of Functionalities: The Effect of Reaction Conditions. MDPI. [Link]
-
Chemistry LibreTexts. (2024, September 22). 17.6: Reactions of Alcohols. [Link]
-
Arkat USA. Synthesis of oxazolidinones from N-aryl-carbamate and epichlorohydrin under mild conditions. [Link]
-
YouTube. (2018, February 3). Alcohol Tosylation Reaction [Organic Chemistry] Smith 2018. [Link]
-
Thieme. (2025, August 5). Synthesis of Oxazolidinone and Tosyl Enamines by Tertiary Amine Catalysis. [Link]
-
Hoogenboom, R., et al. (2008). Synthesis and crystal structures of multifunctional tosylates as basis for star-shaped poly(2-ethyl-2-oxazoline)s. NIH. [Link]
-
ResearchGate. (2022, December 20). How we can selectively do the sulponation(tosylation) of the primary alcohol in presence of secondary alcohols using tosyl chloride?. [Link]
-
Kotsuki, H., et al. Short and Efficient Synthesis of Optically Active N-Tosyl Aziridines from 2-Amino Alcohols. [Link]
-
ResearchGate. Reaction scoe for synthesis of 3-acetamidopyridin-2-yl 4-methylbenzenesulfonate derivatives. [Link]
-
van der Mee, L., et al. (2022). Controlling tosylation versus chlorination during end group modification of PCL. ADDI. [Link]
-
ResearchGate. (PDF) 2-(Thiophen-2-yl)ethyl 4-methylbenzenesulfonate. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Current Updates on Oxazolidinone and Its Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. orgosolver.com [orgosolver.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. rsc.org [rsc.org]
- 7. organic-synthesis.com [organic-synthesis.com]
- 8. Synthesis of Tosyl- and Nosyl-Ended Polyisobutylenes with High Extent of Functionalities: The Effect of Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of Tosyl- and Nosyl-Ended Polyisobutylenes with High Extent of Functionalities: The Effect of Reaction Conditions | MDPI [mdpi.com]
- 10. addi.ehu.es [addi.ehu.es]
- 11. Sulfonate synthesis by sulfonylation (tosylation) [organic-chemistry.org]
- 12. Synthesis and crystal structures of multifunctional tosylates as basis for star-shaped poly(2-ethyl-2-oxazoline)s - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 2-(Thiophen-2-yl)ethyl 4-methylbenzenesulfonate - PMC [pmc.ncbi.nlm.nih.gov]
- 14. reddit.com [reddit.com]
- 15. researchgate.net [researchgate.net]
- 16. Short and Efficient Synthesis of Optically Active N-Tosyl Aziridines from 2-Amino Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 2-(2-Oxooxazolidin-3-yl)ethyl 4-methylbenzenesulfonate
Welcome to the technical support guide for the purification of crude 2-(2-Oxooxazolidin-3-yl)ethyl 4-methylbenzenesulfonate. This resource is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for common challenges encountered during the purification of this important synthetic intermediate.
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments, providing explanations for the underlying causes and actionable steps for resolution.
Question 1: My overall yield is significantly lower than expected after purification. What are the common causes and how can I improve it?
Low yield is a frequent issue that can stem from multiple stages of the synthesis and purification process. A systematic approach is key to identifying the root cause.
Possible Causes & Solutions:
-
Incomplete Tosylation Reaction: The initial tosylation of 2-(2-oxooxazolidin-3-yl)ethanol may not have gone to completion.
-
Solution: Before the workup, carefully monitor the reaction's progress using Thin Layer Chromatography (TLC).[1] If starting material is still present, consider extending the reaction time or adding a slight excess of p-toluenesulfonyl chloride (TsCl). Ensure the TsCl is fresh, as older reagents can hydrolyze to p-toluenesulfonic acid, reducing reactivity.[2]
-
-
Product Loss During Aqueous Workup: The target compound may have some water solubility, or hydrolysis of the tosylate can occur, especially if exposed to basic conditions for extended periods.
-
Solution: Minimize the time the product is in contact with aqueous layers. After separating the organic layer, perform a "back-extraction" of the aqueous layers with a fresh portion of the organic solvent (e.g., dichloromethane or ethyl acetate) to recover any dissolved product. Ensure all washes, especially with basic solutions like sodium bicarbonate, are performed swiftly and at cool temperatures.
-
-
Improper Recrystallization Solvent Choice: If you are using recrystallization, the chosen solvent might be too effective, meaning the product remains dissolved even at low temperatures. Conversely, if the product crashes out too quickly, impurities can be trapped within the crystals.
-
Solution: The ideal recrystallization solvent is one in which the crude product is sparingly soluble at room temperature but fully soluble at the solvent's boiling point. For tosylates, common solvents include ethanol, isopropanol, or solvent mixtures like ethyl acetate/hexane.[3] Perform small-scale solvent screening to find the optimal system.
-
-
Co-elution during Column Chromatography: If using column chromatography, the polarity of your solvent system may be too high, causing your product to elute too quickly along with impurities.
-
Solution: Develop an appropriate solvent system using TLC. The ideal mobile phase should give your product an Rf value of approximately 0.25-0.35. A common starting point for tosylates is a mixture of ethyl acetate and hexanes.
-
Question 2: My NMR spectrum shows persistent impurities after purification. How can I identify and remove them?
The identity of the impurity dictates the best removal strategy. Here are common contaminants and how to address them:
-
Impurity: Unreacted 2-(2-oxooxazolidin-3-yl)ethanol (Starting Material)
-
Identification: Look for the characteristic signals of the alcohol starting material in the ¹H NMR spectrum.
-
Solution: This impurity is significantly more polar than the desired tosylate. It can be effectively removed using silica gel column chromatography.[1] A gradient elution, starting with a less polar solvent system (e.g., 20% ethyl acetate in hexanes) and gradually increasing the polarity, will hold the alcohol on the column while allowing the tosylate to elute.
-
-
Impurity: Residual Pyridine or Triethylamine (Base Catalyst)
-
Identification: Characteristic aromatic signals for pyridine or aliphatic signals for triethylamine in the ¹H NMR. These impurities often cause a basic pH if a sample is shaken with water.
-
Solution: Perform an acidic wash during the workup. Washing the organic layer with cold, dilute acid (e.g., 1 M HCl or 5% citric acid solution) will protonate the amine base, forming a water-soluble salt that partitions into the aqueous layer.[2]
-
-
Impurity: p-Toluenesulfonic Acid
-
Identification: This acidic impurity can arise from the hydrolysis of excess TsCl. It may appear as broad peaks in the NMR and can be detected by its acidity.
-
Solution: A thorough wash with a saturated aqueous sodium bicarbonate (NaHCO₃) solution during the workup will neutralize the acid, converting it to its sodium salt, which is readily extracted into the aqueous phase.[2]
-
-
Impurity: 2-(2-Oxooxazolidin-3-yl)ethyl chloride (Halogenated Side Product)
-
Identification: This is a common side product in tosylation reactions, especially if the reaction is run at elevated temperatures or for a prolonged time.[4] The chloride generated from the reaction of the base (e.g., pyridine) with TsCl can act as a nucleophile.[4][5] Its signals in the ¹H NMR will be similar to the product but may show a slight downfield shift for the protons on the carbon bearing the chlorine compared to the tosylate. Mass spectrometry can confirm its presence.
-
Solution: Preventing its formation is the best strategy. Run the tosylation at a low temperature (e.g., 0 °C) and monitor it closely to avoid unnecessarily long reaction times.[4] If it does form, separation can be challenging due to similar polarity. Careful column chromatography with a shallow solvent gradient may be effective.
-
Frequently Asked Questions (FAQs)
Q1: What is the most effective method for purifying crude this compound?
Both recrystallization and silica gel column chromatography are highly effective, and the best choice depends on the scale of your reaction and the nature of the impurities.
-
Recrystallization: This is often the preferred method for large-scale purification as it is less solvent-intensive and can yield very pure crystalline material.[3] It is most effective when the primary impurities have significantly different solubility profiles from the product. Ethanol is a commonly reported solvent for recrystallizing tosylates.[3]
-
Silica Gel Column Chromatography: This method offers excellent separation of compounds with different polarities and is ideal for removing impurities that are structurally similar to the product or when recrystallization fails to yield a pure compound.[1]
Q2: What is a recommended starting solvent system for silica gel column chromatography?
A mixture of ethyl acetate and hexanes is a standard and effective mobile phase for tosylates.
To determine the optimal ratio:
-
Dissolve a small amount of the crude material in a minimal amount of dichloromethane or ethyl acetate.
-
Spot this solution on a TLC plate.
-
Develop the plate in a chamber with a test solvent system (e.g., 30% ethyl acetate in hexanes).
-
Adjust the solvent ratio until the spot corresponding to the product has an Rf value of ~0.3. This solvent system will then be a good starting point for your column.
| Typical Impurity | Relative Polarity | Elution Order (Normal Phase) |
| p-Toluenesulfonyl Chloride | Less Polar | First |
| Desired Product | Intermediate | Second |
| 2-(2-oxooxazolidin-3-yl)ethanol | More Polar | Third |
| p-Toluenesulfonic Acid | Very Polar | Last (or sticks to silica) |
Q3: How should I properly handle and store the purified product?
Tosylates are potent alkylating agents and should be handled with appropriate personal protective equipment (gloves, safety glasses, lab coat). They are generally stable solids but should be protected from moisture, which can cause slow hydrolysis back to the alcohol and p-toluenesulfonic acid.
Storage Recommendations: Store the purified, dry solid in a tightly sealed container in a cool, dry place. For long-term storage, keeping it in a desiccator or under an inert atmosphere (e.g., nitrogen or argon) is advisable.
Q4: What are the key analytical parameters to confirm the identity and purity of the final product?
-
¹H and ¹³C NMR Spectroscopy: This is the most definitive method to confirm the structure. Key signals to look for in ¹H NMR include the AA'BB' system of the tosyl group's aromatic protons (~7.4-7.8 ppm), the methyl singlet of the tosyl group (~2.4 ppm), and the characteristic shifts for the ethyl and oxazolidinone protons.[3]
-
Melting Point: A sharp melting point that matches the literature value (68-69°C) is a strong indicator of high purity.[6]
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound (Exact Mass: 285.07).[6]
-
Infrared (IR) Spectroscopy: Shows characteristic stretches for the sulfonyl group (S=O) and the carbonyl group (C=O) of the oxazolidinone ring.[1]
Visualizing the Purification Workflow
The following diagram illustrates the general workflow for purifying the crude product after the initial reaction workup.
Caption: General workflow for the purification of this compound.
Troubleshooting Impurities via NMR
This decision tree helps guide the purification strategy based on impurities identified in the ¹H NMR spectrum of the crude product.
Caption: Decision tree for troubleshooting common impurities based on NMR analysis.
References
-
Synthesis and crystal structures of multifunctional tosylates as basis for star-shaped poly(2-ethyl-2-oxazoline)s. (n.d.). National Institutes of Health. [Link]
-
All About Tosylates and Mesylates. (2015, March 10). Master Organic Chemistry. [Link]
-
Separation of 4-Oxazolidinone, 3-ethyl-5-[(3-ethyl-2-thiazolidinylidene)ethylidene]-2-thioxo- on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. [Link]
-
Chiral Separation of Oxazolidinone Analogs by Capillary Electrophoresis Using Anionic Cyclodextrins as Chiral Selectors: Emphasis on Enantiomer Migration Order. (2023, June 2). Molecules. [Link]
-
Structure-Uptake Relationship Studies of Oxazolidinones in Gram-negative ESKAPE Pathogens. (2022, June 27). bioRxiv. [Link]
-
Spontaneous conversion of O-tosylates of 2-(piperazin-1-yl)ethanols into chlorides during classical tosylation procedure. (2019, February 13). Beilstein Journal of Organic Chemistry. [Link]
-
Help with recrystallization for a tosylate. (2024, June 12). Reddit. [Link]
-
Parallel kinetic resolution of racemic oxazolidinones using quasi-enantiomeric active esters. (n.d.). ElectronicsAndBooks. [Link]
-
Tosylation of alcohols: An effective strategy for the functional group transformation of organic derivatives of polyoxometalates. (2023, October). Dalton Transactions. [Link]
-
Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects. (2021, July 14). Molecules. [Link]
-
Facile removal of tosyl chloride from tosylates using cellulosic materials, e. g., filter paper. (2016, December 20). Tetrahedron Letters. [Link]
-
Mesylation and Tosylation. (2025, April 25). Reddit. [Link]
-
2-(Thiophen-2-yl)ethyl 4-methylbenzenesulfonate. (n.d.). Acta Crystallographica Section E: Crystallographic Communications. [Link]
-
Synthesis of oxazolidinones from N-aryl-carbamate and epichlorohydrin under mild conditions. (n.d.). Arkat USA. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis and crystal structures of multifunctional tosylates as basis for star-shaped poly(2-ethyl-2-oxazoline)s - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Spontaneous conversion of O-tosylates of 2-(piperazin-1-yl)ethanols into chlorides during classical tosylation procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. echemi.com [echemi.com]
Common side products in the tosylation of 2-(2-oxooxazolidin-3-yl)ethanol
Welcome to our dedicated technical support center for the tosylation of 2-(2-oxooxazolidin-3-yl)ethanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this critical synthetic transformation. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols grounded in established chemical principles.
Introduction
The tosylation of 2-(2-oxooxazolidin-3-yl)ethanol is a key step in the synthesis of many pharmaceutical intermediates, converting the primary alcohol into an excellent leaving group for subsequent nucleophilic substitution reactions. While seemingly straightforward, this reaction is often plagued by the formation of several side products that can complicate purification and reduce yields. This guide will illuminate the mechanistic origins of these byproducts and provide actionable strategies to mitigate their formation.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products observed during the tosylation of 2-(2-oxooxazolidin-3-yl)ethanol?
A1: The primary side products encountered are the chlorinated byproduct, 3-(2-chloroethyl)oxazolidin-2-one , and the elimination byproduct, 3-vinyloxazolidin-2-one . In some cases, intramolecular cyclization can also lead to the formation of a bicyclic oxazolinium salt.
Q2: I'm observing a significant amount of 3-(2-chloroethyl)oxazolidin-2-one in my reaction mixture. What is the cause?
A2: The formation of the chlorinated byproduct is a classic example of a competing nucleophilic substitution reaction. The tosylation reaction produces pyridinium hydrochloride (or another amine hydrohalide) as a byproduct. The chloride ion from this salt can then act as a nucleophile, displacing the initially formed tosylate in an SN2 reaction.[1] This is particularly prevalent with prolonged reaction times, elevated temperatures, and in polar aprotic solvents.
Q3: My desired tosylate seems to be degrading upon standing or during workup, leading to the formation of 3-vinyloxazolidin-2-one. Why is this happening?
A3: The formation of 3-vinyloxazolidin-2-one occurs via an E2 elimination reaction. The tosylate is an excellent leaving group, and in the presence of a base (even a weak one like residual pyridine or during a basic workup), a proton on the carbon adjacent to the tosylated oxygen can be abstracted, leading to the formation of a double bond.[2]
Q4: Could the oxazolidinone ring itself participate in any side reactions?
A4: Yes, the carbonyl oxygen of the oxazolidinone ring can participate in an intramolecular cyclization reaction through anchimeric assistance.[3] This neighboring group participation can lead to the formation of a bicyclic oxazolinium ion intermediate. This intermediate is highly reactive and can be attacked by nucleophiles present in the reaction mixture, such as chloride, leading back to the starting material or to the chlorinated byproduct.
Troubleshooting Guide
Issue 1: Formation of 3-(2-chloroethyl)oxazolidin-2-one
| Possible Cause | Explanation | Recommended Solution |
| Prolonged Reaction Time | The longer the initially formed tosylate is exposed to chloride ions in the reaction mixture, the greater the extent of the SN2 displacement. | Monitor the reaction closely by TLC. Once the starting alcohol is consumed, quench the reaction and proceed with the workup immediately. |
| Elevated Temperature | Higher temperatures accelerate the rate of the competing SN2 reaction. | Maintain a low reaction temperature (e.g., 0 °C to room temperature) throughout the course of the reaction. |
| Choice of Base | Pyridine and triethylamine are common bases, but their hydrochloride salts are a source of nucleophilic chloride. | Consider using a non-nucleophilic, sterically hindered base such as 2,6-lutidine or diisopropylethylamine (DIPEA). Alternatively, using a stoichiometric amount of a stronger, non-nucleophilic base like sodium hydride in an appropriate solvent can be effective, though requires more stringent anhydrous conditions. |
| Solvent Effects | Polar aprotic solvents like DMF can stabilize the transition state of the SN2 reaction, favoring chloride substitution. | Use a less polar, non-participating solvent such as dichloromethane (DCM) or toluene. |
Issue 2: Formation of 3-vinyloxazolidin-2-one (Elimination)
| Possible Cause | Explanation | Recommended Solution |
| Excess Base | A high concentration of base increases the rate of the E2 elimination. | Use the minimum effective amount of base (typically 1.1-1.5 equivalents). |
| Basic Workup | Washing the reaction mixture with a basic aqueous solution (e.g., sodium bicarbonate) can induce elimination of the tosylate. | If a basic wash is necessary, perform it quickly and at a low temperature. Consider alternative workup procedures, such as quenching with a mild acid (e.g., saturated ammonium chloride solution) followed by extraction. |
| High Temperature During Workup/Purification | Heat can promote elimination, especially if residual base is present. | Perform all workup and purification steps at or below room temperature. Avoid high temperatures during solvent evaporation. |
Reaction Mechanisms and Troubleshooting Workflow
To better visualize the competing reaction pathways and the troubleshooting logic, the following diagrams are provided.
Caption: Competing reaction pathways in the tosylation of 2-(2-oxooxazolidin-3-yl)ethanol.
Sources
Technical Support Center: Purification of Oxazolidinone Compounds by Recrystallization
Welcome to the technical support center for oxazolidinone purification. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining high-purity oxazolidinone compounds. As a class of molecules vital in both antibiotic development and as chiral auxiliaries in asymmetric synthesis, their purity is paramount.[1][2][3] This resource provides in-depth, experience-driven answers to common and complex issues encountered during recrystallization, moving beyond simple protocols to explain the underlying principles that govern success.
Frequently Asked Questions (FAQs)
Q1: What is the primary goal of recrystallizing an oxazolidinone compound?
The primary goal is purification. Recrystallization is a technique that separates a target compound from impurities based on differences in solubility.[4][5] For oxazolidinones, this is critical for several reasons:
-
Pharmacological Activity: Impurities can alter the biological activity and toxicity profile of antibiotic candidates like Linezolid.[2][3]
-
Stereochemical Integrity: In their role as chiral auxiliaries, even minor diastereomeric or enantiomeric impurities can compromise the outcome of subsequent stereoselective reactions.[1][6]
-
Physical Properties: The presence of impurities can affect a compound's melting point, stability, and flowability, which are critical parameters in drug development.[7]
Q2: How do I select an appropriate starting solvent for my oxazolidinone derivative?
The ideal solvent is one in which your compound is highly soluble at an elevated temperature but poorly soluble at room temperature or below.[8][9] A good rule of thumb is "like dissolves like."
-
Polar Oxazolidinones: For derivatives with polar functional groups (e.g., hydroxyls, amines), start with polar solvents like ethanol, isopropanol, or even water.[9][10][11][12] Ethanol is often an excellent first choice.[8][13]
-
Nonpolar Oxazolidinones: For less polar derivatives, consider solvents like ethyl acetate, toluene, or acetone.[8][11][14]
-
Mixed-Solvent Systems: It is very common to use a two-solvent system. In this method, the oxazolidinone is dissolved in a "good" solvent (in which it is highly soluble) at an elevated temperature, and then a "bad" or "anti-solvent" (in which it is poorly soluble) is added dropwise until the solution becomes cloudy (the saturation point).[11][13] Common pairs include Hexane/Ethyl Acetate, Hexane/Diethyl Ether, and Toluene/Isooctane.[6][14]
Q3: My compound is "oiling out" instead of forming crystals. What does this mean and how can I fix it?
"Oiling out" occurs when the compound comes out of solution as a liquid instead of a solid. This happens when the solution is cooled below the compound's melting point in that specific solvent environment before it has had a chance to crystallize. The resulting oil is often an impure, amorphous state.
Causality & Solutions:
-
High Solute Concentration: The solution may be too supersaturated. Try using slightly more hot solvent to dissolve the initial solid.
-
Rapid Cooling: Cooling the solution too quickly can shock the system, favoring the formation of an oil. Allow the flask to cool slowly to room temperature before placing it in an ice bath.[13]
-
Inappropriate Solvent: The boiling point of your solvent might be too high, exceeding the melting point of your solute.[9] If this is the case, select a solvent with a lower boiling point.
-
Insoluble Impurities: Certain impurities can inhibit crystal lattice formation. If the oil solidifies upon further cooling, you can try re-dissolving it in a larger volume of hot solvent and cooling it more slowly.
Troubleshooting Guide: Common Recrystallization Problems & Solutions
This section addresses specific experimental failures in a question-and-answer format, providing diagnostic workflows and corrective actions.
Problem 1: Poor or No Crystal Formation After Cooling
Q: I've cooled my saturated solution, even in an ice bath, but no crystals have formed. What went wrong?
This is a common issue that typically points to one of two scenarios: either the solution is not sufficiently supersaturated, or the nucleation process has been inhibited.
Diagnostic Workflow & Solutions:
-
Induce Nucleation:
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask at the air-solvent interface. The microscopic imperfections on the glass provide a surface for nucleation to begin.[13]
-
Seed Crystals: If you have a small amount of pure, solid material, add a single tiny crystal to the solution. This provides a perfect template for further crystal growth.[13]
-
Add an Anti-solvent: If using a single solvent, you can try adding a few drops of a miscible anti-solvent to decrease the compound's solubility and force crystallization.
-
-
Increase Supersaturation:
-
Evaporation: If the solution is too dilute, gently heat it to boil off a small amount of solvent, thereby increasing the concentration.[13] Let it cool again slowly. Be careful not to evaporate too much solvent, which could cause impurities to crash out with your product.
-
-
Allow More Time: Sometimes, crystallization is simply a slow process. Cover the flask to prevent solvent evaporation and contamination, and leave it undisturbed for an extended period (overnight is common).
Problem 2: Very Low Yield of Recovered Crystals
Q: My recrystallization worked and the product is pure, but I recovered very little material. How can I improve my yield?
Low yield is often a trade-off for high purity, but several factors can be optimized.
Causality & Solutions:
-
Using Too Much Solvent: The most common cause of low yield is using an excessive amount of solvent to dissolve the compound.[13] Remember, some of your product will always remain dissolved in the cold solvent (mother liquor). The goal is to use the minimum amount of hot solvent required to fully dissolve the solid.[5]
-
Premature Crystallization: If crystals form in the funnel during a hot filtration step (used to remove insoluble impurities), you will lose product. To prevent this, use a pre-heated funnel and flask, and add a small excess of hot solvent before filtering.[13]
-
Incomplete Cooling: Ensure the solution has been thoroughly cooled in an ice bath for a sufficient amount of time to maximize the precipitation of your compound.
-
Washing with the Wrong Solvent: When washing the filtered crystals, use a minimal amount of ice-cold recrystallization solvent. Using room temperature or warm solvent will dissolve some of your purified product.[13]
Problem 3: The Purified Compound is Still Impure
Q: I've performed the recrystallization, but my melting point analysis or NMR spectrum shows that significant impurities remain. What should I do?
This indicates that the chosen solvent system is not effectively differentiating between your compound and the impurities.
Causality & Solutions:
-
Similar Solubilities: The impurity may have very similar solubility characteristics to your target oxazolidinone in the chosen solvent. In this case, a different solvent or solvent system is required.
-
Inclusion of Impurities: If cooling occurs too rapidly, impurities can become trapped within the growing crystal lattice. The solution is to repeat the recrystallization and ensure cooling is as slow as possible. Let the solution cool to room temperature undisturbed before moving it to an ice bath.[4][13]
-
The Impurity is the Major Component: If the "impurity" is actually the major component, the recrystallization may have purified the wrong substance. Re-evaluate your starting material.
-
Consider a Second Recrystallization: Sometimes, a single recrystallization is not enough to achieve high purity. Performing the procedure a second time on the recovered crystals can often remove stubborn impurities.
Problem 4: Controlling Polymorphism
Q: My oxazolidinone can exist as multiple polymorphs. How can I use recrystallization to selectively isolate the desired form?
Polymorphism, the ability of a compound to crystallize in different solid-state forms, is a critical concern in pharmaceutical development as it affects stability, solubility, and bioavailability.[15][16] Recrystallization conditions are the primary tool for controlling which polymorph is formed.[7][17]
Key Control Factors:
-
Solvent Choice: The polarity and hydrogen-bonding capability of the solvent can stabilize different conformations of the oxazolidinone molecule, leading to the formation of different polymorphs.[15] Experimentation with a range of solvents (e.g., protic vs. aprotic) is necessary.
-
Cooling Rate: Generally, slow cooling from a near-saturated solution tends to yield the most thermodynamically stable polymorph. Rapid cooling or "crashing out" a compound with an anti-solvent can trap a less stable, or "metastable," kinetic polymorph.[7]
-
Supersaturation Level: The degree of supersaturation at which nucleation occurs can influence the polymorphic outcome.[15] Controlling the initial concentration and the rate of anti-solvent addition can be used to target a specific supersaturation range.[17]
-
Seeding: Introducing seed crystals of the desired polymorph into a supersaturated solution is the most reliable method for ensuring that polymorph crystallizes.
Visualized Workflows & Protocols
Workflow for Solvent System Selection
The following diagram outlines a logical decision-making process for selecting an appropriate recrystallization solvent system for an oxazolidinone compound.
Caption: Decision tree for selecting a recrystallization solvent.
Standard Operating Protocol: Single-Solvent Recrystallization
This protocol outlines the fundamental steps for purifying an oxazolidinone using a single, well-chosen solvent.
-
Dissolve the Crude Compound: Place the impure oxazolidinone solid in an Erlenmeyer flask. Add a minimal amount of the selected solvent and bring the mixture to a boil using a hot plate. Continue adding small portions of hot solvent until the solid just dissolves completely.[5][13]
-
Causality: Using the minimum volume of hot solvent is crucial for maximizing yield, as any excess solvent will retain some product even after cooling.[13]
-
-
Hot Filtration (If Necessary): If insoluble impurities (like dust or catalysts) are visible in the hot solution, perform a hot filtration. To do this, pour the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Causality: Pre-heating the apparatus prevents the desired compound from crystallizing prematurely on the cold surfaces, which would result in product loss.[13]
-
-
Slow Cooling: Cover the flask with a watch glass and allow it to cool slowly and undisturbed to room temperature. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Isolate the Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.[5]
-
Wash and Dry: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor containing impurities. Continue to draw air through the crystals on the funnel to partially dry them, then transfer them to a watch glass for final drying.[13]
Data Summary Table
The following table summarizes common solvents used in the recrystallization of organic compounds, including oxazolidinones, and their relevant properties.
| Solvent | Boiling Point (°C) | Polarity | Typical Use Case for Oxazolidinones |
| Water | 100 | Very High | For highly polar derivatives with H-bond donors/acceptors.[9][11] |
| Ethanol | 78 | High | A very common and effective solvent for moderately polar compounds.[9][11][13] |
| Isopropanol (IPA) | 82 | High | Similar to ethanol; used in the resolution of some oxazolidinones.[10][12] |
| Acetone | 56 | Medium-High | Good solvent, but its low boiling point can limit the solubility difference.[8][9][11] |
| Ethyl Acetate | 77 | Medium | Excellent general-purpose solvent for compounds of intermediate polarity.[8][9][11] |
| Toluene | 111 | Low | Good for less polar compounds; often used in mixed systems.[9][14] |
| Xylenes | ~140 | Low | Used for specific, less polar oxazolidinone derivatives.[14] |
| Hexane / Heptane | 69 / 98 | Very Low | Almost always used as the "bad" solvent (anti-solvent) in a mixed pair.[6][11] |
References
-
Resolution of 5-hydroxymethyl-2-oxazolidinone by preferential crystallization 1 and investigations on the nature of the racemates of some 2-oxazolidinone derivatives. (2025). ResearchGate. [Link]
-
Reagents & Solvents: Solvents for Recrystallization. University of Rochester, Department of Chemistry. [Link]
- Process to prepare oxazolidinones. (2002).
-
Recrystallization Handout. Unknown Source. [Link]
-
Parallel kinetic resolution of racemic oxazolidinones using quasi-enantiomeric active esters. ElectronicsAndBooks. [Link]
-
Syntheses and Crystal Structures of Three Chiral Oxazolidinones with Different Ring Conformations. (2022). MDPI. [Link]
-
Chiral resolution. Wikipedia. [Link]
-
Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [Link]
-
Recrystallization. (2023). Chemistry LibreTexts. [Link]
-
What is the best solvent for recrystallization?. (2017). Quora. [Link]
-
Chiral Separation of Oxazolidinone Analogs by Capillary Electrophoresis Using Anionic Cyclodextrins as Chiral Selectors: Emphasis on Enantiomer Migration Order. (2023). PubMed Central. [Link]
-
3.3C: Determining Which Solvent to Use. (2022). Chemistry LibreTexts. [Link]
- Process for preparation of oxazolidinone derivatives. (2014).
-
Common Solvents for Crystallization. Unknown Source. [Link]
-
Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects. (2021). PubMed Central. [Link]
-
Oxazolidinone synthesis. Organic Chemistry Portal. [Link]
-
Strategy for control of crystallization of polymorphs. CrystEngComm (RSC Publishing). [Link]
-
Advances in Pharmaceutical Crystals: Control over Nucleation and Polymorphism. (2024). MDPI. [Link]
-
Comparative Study of Different Crystallization Methods in the Case of Cilostazol Crystal Habit Optimization. MDPI. [Link]
-
Conformational constraint in oxazolidinone antibacterials. Synthesis and structure-activity studies of (azabicyclo[3.1.0]hexylphenyl)oxazolidinones. PubMed. [Link]
-
Control of polymorphism in the anti-solvent crystallization with a particular temperature profile. (2025). ResearchGate. [Link]
-
Current Updates on Oxazolidinone and Its Significance. PubMed Central. [Link]
-
Crystal Structure of the Oxazolidinone Antibiotic Linezolid Bound to the 50S Ribosomal Subunit. ACS Publications. [Link]
Sources
- 1. Chiral Separation of Oxazolidinone Analogs by Capillary Electrophoresis Using Anionic Cyclodextrins as Chiral Selectors: Emphasis on Enantiomer Migration Order - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Conformational constraint in oxazolidinone antibacterials. Synthesis and structure-activity studies of (azabicyclo[3.1.0]hexylphenyl)oxazolidinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mt.com [mt.com]
- 5. chem.libretexts.org [chem.libretexts.org]
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- 17. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Base and Solvent Conditions for Oxazolidinone Synthesis
Welcome to our dedicated technical support center for oxazolidinone synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of synthesizing this critical heterocyclic scaffold. Oxazolidinones are not only pivotal chiral auxiliaries in asymmetric synthesis but also form the core of important antibiotics like Linezolid.[1][2][3]
Achieving high yield and stereoselectivity in oxazolidinone synthesis is critically dependent on the fine-tuning of reaction parameters, particularly the choice of base and solvent. This resource provides in-depth, field-proven insights in a question-and-answer format to address specific challenges you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing N-aryl oxazolidinones, and how do base and solvent choices differ between them?
A1: The two most prevalent methods for N-arylation of oxazolidinones are palladium-catalyzed Buchwald-Hartwig amination and copper-catalyzed Ullmann condensation. The choice of base and solvent is crucial and fundamentally different for each.
-
Buchwald-Hartwig Amination: This method typically employs a palladium catalyst with a phosphine ligand. Strong, non-nucleophilic bases are generally required. Sodium tert-butoxide (NaOtBu) is a common choice, though other bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can be effective depending on the specific ligand and substrate.[4][5] Solvents are typically aprotic and nonpolar, such as toluene, or polar aprotic, like dioxane or THF.[4][6] The choice can significantly impact reaction rates and catalyst stability.[6]
-
Ullmann Condensation: This classical method uses a copper catalyst (often Cu(I) salts like CuI). It traditionally required harsh conditions, but modern protocols with ligands allow for milder temperatures.[7][8] The base is often a milder inorganic base like K₂CO₃ or K₃PO₄.[9] Polar aprotic solvents like DMF, NMP, or DMSO are standard, as they help to solubilize the reagents and operate at the required temperatures.[7][10]
Q2: I'm performing an asymmetric alkylation using an Evans oxazolidinone auxiliary. Why is my diastereoselectivity low?
A2: Low diastereoselectivity in Evans asymmetric alkylations is a common issue often traced back to the enolization step. The key is to achieve complete and regioselective formation of the Z-enolate, which is responsible for the high stereocontrol.
Here are the primary factors to investigate:
-
Base Selection: Strong, sterically hindered bases are essential for clean deprotonation. Lithium diisopropylamide (LDA) and sodium bis(trimethylsilyl)amide (NaHMDS) are the most common and effective bases.[11][12][13] Using a weaker base or a less hindered one can lead to incomplete enolization or formation of the undesired E-enolate.
-
Solvent Choice: Tetrahydrofuran (THF) is the solvent of choice for these reactions. It effectively solvates the lithium or sodium counterion, which is crucial for forming the rigid, chelated transition state that directs the alkylating agent to one face of the enolate.[11][14] Using other solvents can disrupt this chelation, leading to a loss of stereoselectivity.
-
Temperature Control: These reactions must be run at low temperatures (typically -78 °C) to ensure kinetic control and prevent enolate equilibration or side reactions.[11] Allowing the temperature to rise prematurely can significantly erode diastereoselectivity.
-
Additive Effects: In some cases, particularly for aldol reactions, the use of Lewis acids like dibutylboron triflate (Bu₂BOTf) with a tertiary amine base (e.g., DIPEA) is used to form boron enolates, which can offer even higher levels of stereocontrol.[12]
Q3: My N-arylation reaction is not going to completion. What are the first parameters I should adjust?
A3: For an incomplete N-arylation reaction, whether Buchwald-Hartwig or Ullmann-type, a systematic optimization approach is necessary.
-
Re-evaluate Your Base: The strength and solubility of the base are critical. For Buchwald-Hartwig, if you are using a weaker base like K₂CO₃, consider switching to NaOtBu or Cs₂CO₃, which are more potent.[4][6] For Ullmann reactions, ensure your base is sufficiently strong to deprotonate the oxazolidinone but not so strong that it causes substrate decomposition.
-
Screen Solvents: The solvent affects catalyst solubility, stability, and reactivity. In a Buchwald-Hartwig reaction, switching from THF to toluene might be beneficial, as toluene is less coordinating and can sometimes lead to faster rates.[6] In Ullmann chemistry, if DMF is not working, consider DMSO or NMP, which have different polarity and boiling points.[7]
-
Increase Temperature: Many coupling reactions have a significant activation energy barrier. A modest increase in temperature (e.g., from 80 °C to 100 °C) can dramatically increase the reaction rate. However, monitor for decomposition, as higher temperatures can also promote side reactions.
-
Check Catalyst and Ligand Integrity: Ensure your catalyst and ligand are not degraded. Palladium and copper catalysts can be sensitive to air and moisture. Using fresh reagents from a reliable source is crucial. For palladium catalysis, the choice of ligand is paramount; sterically hindered biarylphosphine ligands are often highly effective.[15]
Troubleshooting Guide: Specific Experimental Issues
This section provides a structured approach to resolving common problems encountered during oxazolidinone synthesis.
Problem 1: Low Yield in Evans Auxiliary Alkylation
| Potential Cause | Explanation | Suggested Solution(s) |
| Incomplete Deprotonation | The base may not be strong enough or a sufficient molar equivalent is not being used, leading to unreacted starting material. | - Use a stronger base like LDA or NaHMDS.[11][12] - Ensure accurate titration of the base if prepared in-house. - Use a slight excess of the base (e.g., 1.1 equivalents). |
| Enolate Decomposition | The generated enolate is unstable at higher temperatures and can undergo side reactions. | - Maintain strict temperature control at -78 °C during enolization and alkylation.[11] - Add the electrophile slowly to the cooled enolate solution. |
| Poor Electrophile Reactivity | The alkylating agent (electrophile) is not reactive enough under the reaction conditions. | - Switch to a more reactive electrophile (e.g., from an alkyl chloride to an alkyl bromide or iodide). - Consider using an alkyl triflate for highly unreactive systems. |
| Side Reaction with Base | The base may be reacting with your electrophile, especially if the electrophile is sensitive. | - Add the base to the N-acyloxazolidinone first to form the enolate, and then add the electrophile. Do not pre-mix the base and electrophile. |
Problem 2: Poor Yield or Side Products in Buchwald-Hartwig/Ullmann N-Arylation
| Potential Cause | Explanation | Suggested Solution(s) |
| Catalyst Deactivation | The Pd or Cu catalyst can be poisoned by impurities or oxidized by trace oxygen. The ligand can also degrade. | - Use high-purity, anhydrous solvents and degas them thoroughly before use.[8] - Run the reaction under a strictly inert atmosphere (Argon or Nitrogen).[8] - Screen different ligands; for Pd, electron-rich, bulky phosphine ligands are often robust.[6][15] For Cu, phenanthrolines or diamines can be effective.[8][16] |
| Suboptimal Base-Solvent Combination | The chosen base may have poor solubility in the solvent, or the combination may not be optimal for the specific substrates. | - Screen a matrix of bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, NaOtBu) and solvents (e.g., Toluene, Dioxane, DMF, DMSO).[6][7] - For Ullmann reactions, ensure the base is strong enough to facilitate the catalytic cycle but not so strong as to cause degradation.[8] |
| Formation of Debrominated Byproduct | This can occur through a competing hydrodehalogenation pathway, often exacerbated by protic impurities. | - Ensure all reagents and solvents are scrupulously dried.[8] - Lowering the reaction temperature may disfavor this side reaction. |
| Homocoupling of Aryl Halide | This side reaction can compete with the desired cross-coupling, especially at high temperatures or with certain catalyst systems. | - Optimize the catalyst and ligand loading. - Consider a different ligand that promotes the desired C-N bond formation more efficiently.[16] |
Experimental Workflows & Protocols
Workflow for Optimizing N-Arylation Conditions
The following diagram illustrates a logical workflow for optimizing a challenging N-arylation reaction.
Caption: A decision-tree workflow for systematic optimization of N-arylation reactions.
General Protocol for Evans Asymmetric Alkylation
This protocol is a representative example and should be adapted for specific substrates and electrophiles.
-
Apparatus Setup: Under an inert atmosphere (Argon), add the N-acyloxazolidinone (1.0 eq.) to an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and septum.
-
Solvent Addition: Add anhydrous THF (approx. 0.1 M concentration) via syringe and cool the solution to -78 °C using a dry ice/acetone bath.
-
Enolate Formation: Slowly add NaHMDS (1.0 M in THF, 1.05 eq.) or LDA (prepared in situ or as a solution, 1.05 eq.) dropwise to the stirred solution, ensuring the internal temperature does not rise above -70 °C. Stir the resulting mixture at -78 °C for 30-60 minutes.
-
Alkylation: Add the alkylating agent (e.g., benzyl bromide, 1.2 eq.) dropwise to the enolate solution at -78 °C.
-
Reaction Monitoring: Stir the reaction at -78 °C until completion, as monitored by TLC or LC-MS. The reaction time can vary from 1 to 12 hours.
-
Quenching: Quench the reaction at -78 °C by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Work-up and Purification: Allow the mixture to warm to room temperature. Add water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel to isolate the desired diastereomer.[11][13]
References
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A new and alternate synthesis of Linezolid: An antibacterial agent - Der Pharma Chemica. Available at: [Link]
-
Process Optimization Of Linezolid And Its Analogues - Globe Thesis. Available at: [Link]
-
Evans enolate alkylation-hydrolysis. University of Rochester Chemistry Department. Available at: [Link]
-
Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2 - ACS Publications. Available at: [Link]
-
Concise asymmetric synthesis of Linezolid through catalyzed Henry reaction - RSC Advances. Available at: [Link]
-
Chiral auxiliary - Wikipedia. Available at: [Link]
-
Synthesis method of linezolid intermediate - Eureka | Patsnap. Available at: [Link]
-
Synthesis, Antibacterial Evaluation, and Computational Studies of a Diverse Set of Linezolid Conjugates - PMC - NIH. Available at: [Link]
-
Temperature and solvent control of the stereoselectivity in the reactions of singlet oxygen with oxazolidinone-substituted enecarbamates - PubMed. Available at: [Link]
-
Chemoselective Copper-Catalyzed Ullmann-Type Coupling of Oxazolidinones with Bromoiodoarenes - PubMed. Available at: [Link]
-
Sustainable and efficient synthesis of oxazolidinones using a unique deep eutectic solvent (DES) - RSC Publishing. Available at: [Link]
-
One-pot synthesis of oxazolidinones and five-membered cyclic carbonates from epoxides and chlorosulfonyl isocyanate: theoretical evidence for an asynchronous concerted pathway - NIH. Available at: [Link]
-
Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone - MDPI. Available at: [Link]
-
Structures and Reactivities of Sodiated Evans Enolates: Role of Solvation and Mixed Aggregation on the Stereochemistry and Mechanism of Alkylations - NIH. Available at: [Link]
-
Oxazolidinone synthesis - Organic Chemistry Portal. Available at: [Link]
-
Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction - NIH. Available at: [Link]
-
Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment - Williams College. Available at: [Link]
-
Solvent-free incorporation of CO2 into 2-oxazolidinones: a review - PMC - NIH. Available at: [Link]
-
Buchwald–Hartwig amination - Wikipedia. Available at: [Link]
-
A Greener Approach to Oxazolidinone Synthesis Using a Ternary Deep Eutectic Solvent. Available at: [Link]
-
Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects - ResearchGate. Available at: [Link]
-
Buchwald-Hartwig Amination - ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. Available at: [Link]
-
2 questions with answers in OXAZOLIDINONES | Science topic - ResearchGate. Available at: [Link]
-
A facile synthesis of the oxazolidinone antibacterial agent linezolid - ResearchGate. Available at: [Link]
-
Ullmann condensation - Wikipedia. Available at: [Link]
-
A convenient synthesis of linezolid through Buchwald-Hartwig amination - Xi'an Jiaotong-Liverpool University (XJTLU). Available at: [Link]
-
Stereocontrolled Ring-Opening of Oxazolidinone-Fused Aziridines for the Synthesis of 2‑Amino Ethers - PMC - PubMed Central. Available at: [Link]
-
Current Updates on Oxazolidinone and Its Significance - PMC - PubMed Central. Available at: [Link]
-
Ullmann Reaction Optimization Within Bitolyl and Decafluorobiphenyl Synthesis. Available at: [Link]
-
Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst - MDPI. Available at: [Link]
-
Synthesis, mechanism of action, and structure-activity relationships of 1,3-oxazolidinones as anti-bacterial Agent: A review - ResearchGate. Available at: [Link]
-
Room Temperature Cu-Catalyzed N-Arylation of Oxazolidinones and Amides with (Hetero)Aryl Iodides | Organic Letters - ACS Publications. Available at: [Link]
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- 2. researchgate.net [researchgate.net]
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- 4. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
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- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 16. Chemoselective Copper-Catalyzed Ullmann-Type Coupling of Oxazolidinones with Bromoiodoarenes - PubMed [pubmed.ncbi.nlm.nih.gov]
Identification of impurities in 2-(2-Oxooxazolidin-3-yl)ethyl 4-methylbenzenesulfonate via LC-MS
LC-MS Impurity Identification for 2-(2-Oxooxazolidin-3-yl)ethyl 4-methylbenzenesulfonate
Last Updated: January 13, 2026
Introduction
Welcome to the technical support guide for the identification of impurities in this compound (CAS 159974-55-7), a key intermediate in pharmaceutical synthesis.[1][2][3] The control of impurities is a critical aspect of drug development and manufacturing, mandated by regulatory bodies like the International Council for Harmonisation (ICH).[4][5][6] This guide provides field-proven insights, detailed protocols, and troubleshooting advice tailored for researchers and drug development professionals using Liquid Chromatography-Mass Spectrometry (LC-MS) for this purpose.
As per ICH guidelines, any impurity present at a level of 0.1% or higher should be identified, and those above the qualification threshold require safety evaluation.[5][7] LC-MS is the premier analytical technique for this task, offering the high sensitivity and structural elucidation capabilities necessary to detect and identify unknown low-level impurities.[8]
Part 1: Predicted Impurities & Their Origins
Understanding the synthetic route and the chemical nature of the target molecule is paramount to predicting potential impurities. These can be categorized as process-related impurities (starting materials, intermediates, by-products) or degradation products.[5]
Molecular Formula: C₁₂H₁₅NO₅S Exact Mass: 285.0671 g/mol [1]
| Impurity Type | Potential Impurity Name | Predicted [M+H]⁺ (m/z) | Origin/Causality |
| Starting Material | 2-(2-Oxooxazolidin-3-yl)ethanol | 132.0655 | Incomplete reaction during the tosylation step. |
| Reagent | p-Toluenesulfonic acid | 173.0318 | Hydrolysis of tosyl chloride or the final product. A common process-related impurity. |
| By-product | Bis[2-(2-oxooxazolidin-3-yl)ethyl] ether | 259.1288 | Formed under basic conditions from the reaction of the starting alcohol with the tosylated product. |
| Degradation | 2-Oxazolidinone | 88.0400 | Hydrolytic or thermal degradation leading to the cleavage of the ethyl linker.[] |
| Degradation | Hydrolysis Product (same as starting material) | 132.0655 | The tosylate is a good leaving group, making the ester bond susceptible to hydrolysis, especially under non-neutral pH conditions. |
Part 2: Core Methodology & Experimental Protocol
This section provides a robust starting point for developing a stability-indicating LC-MS method. Method validation should always be performed to ensure it is fit for purpose.
Step-by-Step LC-MS Protocol
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve in 10 mL of a 50:50 (v/v) acetonitrile/water mixture to create a 1 mg/mL stock solution.
-
Further dilute to a working concentration of 10 µg/mL using the same diluent. The final concentration may need optimization based on instrument sensitivity.
-
Expert Tip: The sample diluent should be as close as possible to the initial mobile phase conditions to ensure good peak shape.
-
-
Liquid Chromatography (LC) Conditions:
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Causality: Formic acid is a volatile modifier that aids in the protonation of analytes for positive-ion ESI-MS and provides good chromatographic peak shape.
-
-
Gradient:
Time (min) %B 0.0 10 15.0 90 17.0 90 17.1 10 | 20.0 | 10 |
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Causality: The nitrogen atom in the oxazolidinone ring is readily protonated, making positive mode ESI highly effective.
-
-
Scan Range: m/z 70 - 700.
-
Data Acquisition: Full Scan (MS1) for impurity detection and Targeted MS/MS (or data-dependent acquisition) for structural confirmation.
-
Key MS Parameters (Instrument Dependent):
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 600 L/hr
-
-
Collision Energy (for MS/MS): Ramp from 10-40 eV to generate diagnostic fragment ions.
-
Part 3: Visualization of Workflow
The following diagram illustrates the logical workflow for identifying and characterizing an unknown impurity using LC-MS.
Part 4: Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during your analysis in a direct question-and-answer format.
Q1: I'm seeing a peak at m/z 308.07 in my chromatogram. Is this an impurity?
A1: A peak at m/z 308.07 likely corresponds to the sodium adduct of your main compound, [M+Na]⁺. The calculated mass for [C₁₂H₁₅NO₅S + Na]⁺ is 308.0490. It is common for sodium adducts to form in ESI-MS, especially if there is trace sodium contamination in your glassware, solvents, or mobile phase additives.
-
Troubleshooting Steps:
-
Confirm: Check if the retention time of the m/z 308.07 peak is identical to your main compound's [M+H]⁺ peak at m/z 286.07. Adducts will co-elute.
-
Reduce Adducts: Use high-purity, LC-MS grade solvents and additives.[10] If possible, switch from a sodium-based buffer to an ammonium-based one (e.g., ammonium formate).
-
MS/MS: Fragmenting the ion at m/z 308.07 should yield a neutral loss of 22 Da (Na) and produce a fragment spectrum similar to the [M+H]⁺ ion.
-
Q2: My peak shape for the main compound is broad and tailing. What's causing this?
A2: Poor peak shape can be caused by several factors related to both the chromatography and the sample itself.
-
Potential Causes & Solutions:
-
Column Overload: The sample concentration may be too high. Try injecting a more dilute sample (e.g., 1 µg/mL) to see if the peak shape improves.
-
Secondary Interactions: The tosylate group can have secondary interactions with residual silanols on the C18 column. Ensure your mobile phase is sufficiently acidic (e.g., 0.1% formic acid) to suppress this interaction.
-
Column Degradation: The column may be nearing the end of its life. First, try flushing the column with a strong solvent. If that fails, replace the column.[11]
-
Mismatched Diluent: If your sample diluent is much stronger (i.e., higher organic content) than your initial mobile phase, it can cause peak distortion. Ensure the diluent matches the starting conditions of your gradient.
-
Q3: I'm not detecting any low-level impurities, but I expect them to be present. How can I improve sensitivity?
A3: Improving sensitivity requires optimizing the entire LC-MS system.
-
Optimization Strategies:
-
Increase Injection Volume/Concentration: This is the simplest approach, but be mindful of potential column overload or ion suppression from the main peak.
-
Optimize MS Source Conditions: Source parameters like capillary voltage, gas flows, and temperatures have a significant impact on ionization efficiency. Perform a systematic optimization (tuning) for your compound or a structurally similar standard.[11]
-
Use Selected Ion Monitoring (SIM): If you know the mass of a potential impurity, you can use SIM mode instead of a full scan. This dedicates the mass spectrometer's time to looking for specific ions, dramatically increasing sensitivity for those targets.
-
Check for Ion Suppression: The high concentration of your main compound can suppress the ionization of co-eluting low-level impurities. Ensure your chromatography provides good separation between the main peak and the region where you expect impurities to elute.[12][13]
-
Q4: How can I confirm if a newly discovered peak is a process impurity or a degradation product?
A4: Differentiating between impurity types requires a forced degradation study.[14] This involves intentionally stressing the drug substance under various conditions to see which degradation products are formed.[15]
-
Forced Degradation Protocol Outline:
-
Prepare Solutions: Prepare separate solutions of your compound in 0.1 M HCl (acidic hydrolysis), 0.1 M NaOH (basic hydrolysis), and 3% H₂O₂ (oxidation).
-
Stress Samples: Heat the solutions at 60 °C for several hours. Also, expose the solid material and a solution to high-intensity UV/Vis light (photolytic degradation).
-
Analyze: Run the stressed samples on your LC-MS system.
-
Compare: If the peak you observed in your original sample increases significantly in one of the stressed samples, it is confirmed as a degradation product from that specific pathway (e.g., acid hydrolysis).[16] If the peak does not form under stress conditions, it is likely a process-related impurity from the synthesis.
-
References
- European Medicines Agency.
- International Journal of Pharmaceutical Investigation.
- ECA Academy.
- International Council for Harmonisation.
- Benchchem.
- YouTube.
- BOC Sciences.
- BioPharm International.
- Scribd.
- Pharmaffiliates.
- LGC Standards.
- ZefSci.
- Shimadzu Scientific Instruments.
- LCGC International.
- BOC Sciences.
- Echemi.
- PubMed.
- ResearchGate.
- BLDpharm.
- Pharmaceutical Technology.
- Benchchem.
- Biomedical Journal of Scientific & Technical Research.
- PubMed.
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- 4. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. jpionline.org [jpionline.org]
- 6. ICH Q3A(R2) Impurities in New Drug Substances - ECA Academy [gmp-compliance.org]
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- 8. pdf.benchchem.com [pdf.benchchem.com]
- 10. zefsci.com [zefsci.com]
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- 14. pharmtech.com [pharmtech.com]
- 15. biomedres.us [biomedres.us]
- 16. Oxidative degradation studies of an oxazolidinone-derived antibacterial agent, RWJ416457, in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Reaction Monitoring of 2-(2-Oxooxazolidin-3-yl)ethyl 4-methylbenzenesulfonate Formation by TLC
This guide provides in-depth technical support for researchers, scientists, and drug development professionals utilizing Thin-Layer Chromatography (TLC) to monitor the synthesis of 2-(2-Oxooxazolidin-3-yl)ethyl 4-methylbenzenesulfonate. The formation of this tosylate is a critical step in various synthetic pathways, and effective reaction monitoring is paramount for optimizing yield and purity. This document offers practical, field-tested advice in a readily accessible question-and-answer format, addressing common challenges and ensuring scientific integrity in your experimental workflow.
Reaction Overview
The synthesis of this compound involves the tosylation of 2-(2-oxooxazolidin-3-yl)ethanol. This reaction converts the primary alcohol into a tosylate, transforming the hydroxyl group from a poor leaving group into an excellent one, which is crucial for subsequent nucleophilic substitution reactions.[1][2] The reaction is typically carried out using p-toluenesulfonyl chloride (TsCl) in the presence of a base, such as triethylamine (TEA) or pyridine, to neutralize the HCl byproduct.[1]
Reaction Scheme
R-CH₂OH (Primary Alcohol) + TsCl (p-Toluenesulfonyl Chloride) --(Base, e.g., Pyridine)--> R-CH₂OTs (Tosylate Ester) + Base·HCl[1]
The progress of this transformation is conveniently monitored by TLC, which allows for a rapid assessment of the consumption of the starting material and the formation of the product.
Troubleshooting Guide
This section addresses specific issues that may arise during the TLC monitoring of the tosylation reaction.
Problem 1: The starting material and product spots have very similar Rf values, making it difficult to assess reaction completion.
Cause: The polarity difference between the starting alcohol, 2-(2-oxooxazolidin-3-yl)ethanol, and the product tosylate may not be sufficient for clear separation with the chosen eluent system.
Solutions:
-
Optimize the Eluent System: A systematic approach to solvent system selection is crucial.
-
Adjust Polarity: If the spots are too high on the plate (high Rf), the eluent is too polar. Decrease the proportion of the polar solvent (e.g., ethyl acetate) or switch to a less polar one.[3] Conversely, if the spots are too low (low Rf), increase the eluent's polarity.[3][4] A good starting point for this reaction is a mixture of hexanes and ethyl acetate, often in a 4:1 to 1:1 ratio.[5]
-
Change Solvent Selectivity: If adjusting polarity is ineffective, try a different solvent combination. For instance, replacing ethyl acetate with dichloromethane or adding a small amount of a third solvent like methanol can alter the interactions between the compounds and the stationary phase, potentially improving separation.[6]
-
-
Utilize the Co-spot Technique: The co-spot is an essential tool for resolving closely running spots.[6][7] By spotting the starting material and the reaction mixture in the same lane, you can more definitively track the consumption of the starting material.[7][8] If the reaction is complete, the co-spot will appear as a single spot corresponding to the product. An elongated or "snowman" shaped spot in the co-spot lane indicates the presence of both starting material and product.[6]
-
Consider 2D TLC: For complex mixtures or when decomposition on the silica plate is suspected, 2D TLC can be a powerful diagnostic tool.[6] Spot the mixture in one corner of a square plate, run it in one direction, then turn the plate 90 degrees and run it again in a different solvent system.[6] Compounds that are stable will lie on the diagonal, while any new spots appearing off the diagonal indicate decomposition.[6]
Problem 2: The TLC plate shows significant streaking or tailing of spots.
Cause: Streaking is a common issue in TLC and can arise from several factors.[9]
Solutions:
-
Avoid Sample Overloading: This is the most frequent cause of streaking.[3][9][10] Ensure your sample is sufficiently dilute before spotting. A 1% solution is often a good starting concentration.[9]
-
Address High Polarity or Salts: The byproduct of the reaction, triethylamine hydrochloride, is a salt and highly polar. It can interact strongly with the silica gel, leading to streaking.[5]
-
To mitigate this, try adding a small amount of triethylamine (0.1–2.0%) to your mobile phase to neutralize the acidic silica surface.[3]
-
Alternatively, you can filter a small aliquot of the reaction mixture through a short plug of silica gel before spotting to remove baseline impurities.
-
-
Ensure Proper Spotting Technique: Apply the sample as a small, concentrated spot.[11] Allow the solvent to evaporate completely between applications if multiple spots are needed to achieve the desired concentration.[3]
Problem 3: No spots, or only the starting material spot, are visible on the TLC plate.
Cause: This issue can be perplexing and may point to problems with the reaction itself or the TLC visualization.
Solutions:
-
Verify Spot Concentration: The product may be too dilute to be detected. Try concentrating the sample or spotting multiple times in the same location, allowing the solvent to dry between each application.[3][10]
-
Choose an Appropriate Visualization Method: Neither the starting alcohol nor the tosylate product are typically UV-active, meaning they will be invisible under a UV lamp.[5] Chemical staining is necessary.
-
Potassium Permanganate (KMnO₄) Stain: This stain is excellent for visualizing compounds that can be oxidized, such as alcohols.[12][13] The starting material, 2-(2-oxooxazolidin-3-yl)ethanol, should show up as a yellow-brown spot on a purple background.[5] The product may also be visualized, though often with less intensity.
-
p-Anisaldehyde Stain: This is a versatile stain that reacts with many functional groups, including alcohols, to produce distinctly colored spots upon heating.[5][12] It can be particularly useful for differentiating between the starting material and the product.
-
-
Confirm Reaction Conditions: If no product is observed even with appropriate visualization, there may be an issue with the reaction itself.
Problem 4: Unexpected spots appear on the TLC plate.
Cause: The presence of extra spots can indicate side reactions, impurities in the starting materials, or decomposition.
Solutions:
-
Identify Potential Byproducts: A common side reaction in tosylations, particularly with benzyl alcohols, is the formation of the corresponding chloride.[16][17] This occurs when the chloride ion, generated from tosyl chloride, acts as a nucleophile.
-
Check Starting Material Purity: Run a TLC of the starting alcohol and tosyl chloride to ensure they are pure.
-
Minimize Decomposition: Some compounds may be unstable on the acidic silica gel of the TLC plate.[6] If decomposition is suspected (e.g., from 2D TLC analysis), consider using TLC plates with a different stationary phase, such as alumina or reverse-phase silica.[3][6]
Frequently Asked Questions (FAQs)
Q1: What is the ideal mobile phase for TLC analysis of this reaction?
A good starting point is a mixture of a non-polar solvent like hexanes and a moderately polar solvent like ethyl acetate.[5] A common initial ratio to test is 4:1 hexanes:ethyl acetate.[5] The goal is to achieve an Rf value for the starting material of around 0.1-0.2 and for the product of 0.5-0.7.[5] You can fine-tune the polarity by adjusting the solvent ratio.[5]
Q2: How do I properly prepare and run a TLC plate for reaction monitoring?
-
Plate Preparation: Using a pencil, lightly draw a baseline about 1 cm from the bottom of a silica gel TLC plate.[5][11]
-
Spotting: On the baseline, spot three lanes:
-
Development: Place the plate in a sealed chamber containing the chosen eluent. Ensure the solvent level is below the baseline.[5][9] Allow the solvent to ascend the plate until it is about 1 cm from the top.[5]
-
Visualization: Remove the plate, immediately mark the solvent front with a pencil, and let it dry.[5] Since the compounds are not UV-active, proceed directly to chemical staining (e.g., with KMnO₄ or p-anisaldehyde stain).[5][12]
Q3: My reaction is in a high-boiling solvent like DMF or DMSO, and the TLC is just a smear. What can I do?
High-boiling solvents can interfere with TLC development. After spotting the plate, place it under a high vacuum for a few minutes to remove the residual solvent before placing it in the developing chamber.[6]
Q4: How do I calculate the Retention Factor (Rf) and what does it signify?
The Rf value is the ratio of the distance traveled by the spot to the distance traveled by the solvent front.[18][19]
Rf = (distance traveled by the sample) / (distance traveled by the solvent front)[18]
The Rf value is a characteristic of a compound under specific TLC conditions (stationary phase, mobile phase, temperature).[20] In general, for a normal phase silica plate, less polar compounds travel further up the plate and have higher Rf values.[20][21] The tosylate product is expected to be less polar than the starting alcohol and should therefore have a higher Rf value.
Experimental Protocols & Data
Standard TLC Monitoring Protocol
-
Eluent Preparation: Prepare a 3:1 mixture of hexanes:ethyl acetate.
-
Sample Preparation:
-
Starting Material (SM): Dissolve a small amount of 2-(2-oxooxazolidin-3-yl)ethanol in ethyl acetate.
-
Reaction Mixture (RM): Withdraw a small aliquot from the reaction flask and dilute with ethyl acetate.
-
-
TLC Plate Spotting:
-
Using a pencil, draw a baseline 1 cm from the bottom of a silica gel plate.
-
Spot the SM, a co-spot of SM and RM, and the RM in separate lanes.
-
-
Development: Place the plate in a covered chamber with the prepared eluent and develop until the solvent front is ~1 cm from the top.
-
Visualization:
-
Dry the plate thoroughly.
-
Dip the plate into a potassium permanganate stain.
-
Gently heat with a heat gun until spots appear. The starting material will appear as a yellow/brown spot on a purple background.
-
Quantitative Data Summary
| Compound | Expected Rf (3:1 Hexanes:EtOAc) | Appearance with KMnO₄ Stain |
| 2-(2-oxooxazolidin-3-yl)ethanol | ~ 0.2 | Yellow/brown spot |
| This compound | ~ 0.6 | Fainter spot (may require heating) |
Note: Rf values are approximate and can vary based on specific experimental conditions.
Visual Diagrams
Caption: General workflow for TLC reaction monitoring.
Caption: Decision tree for troubleshooting common TLC issues.
References
-
Department of Chemistry, University of Rochester. Troubleshooting Thin Layer Chromatography. [Link]
-
Organic Chemistry at CU Boulder. Thin Layer Chromatography (TLC). [Link]
-
Chemistry Hall. Thin Layer Chromatography: A Complete Guide to TLC. [Link]
-
Marathe, S. (2025, June 3). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. Bitesize Bio. [Link]
-
Hunt, I. University of Calgary. Ch8: Tosylates. [Link]
-
Organic Synthesis. Alcohol to Tosylate using Tosyl Cl, base. [Link]
-
Chemistry Stack Exchange. (2016, March 11). Why do tosylation and mesylation of alcohols follow different mechanisms?[Link]
-
Reddit. (2025, April 26). How to practically make alkyl tosylate from alcohol, tosyl chloride and triethylamine?[Link]
- Google Patents.
-
Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. [Link]
-
Chemistry LibreTexts. (2022, April 7). 7.8: TLC Visualization Methods. [Link]
-
Unknown. Thin Layer Chromatography. [Link]
-
Unknown. TLC Visualization Methods. [Link]
-
Ashenhurst, J. (2015, March 10). All About Tosylates and Mesylates. Master Organic Chemistry. [Link]
-
Wang, F., et al. (2011). Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates. Molecules, 16(7), 5665-5672. [Link]
-
Chemistry LibreTexts. (2022, April 18). 2.3B: Uses of TLC. [Link]
-
Organic Chemistry at SD Miramar College. (2019, February 11). Tosylation of Alcohols. YouTube. [Link]
-
Department of Chemistry, University of Rochester. How To: Monitor by TLC. [Link]
-
ResearchGate. (2025, October 16). Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates. [Link]
-
Labster. TLC Visualization Methods. [Link]
-
Chemistry LibreTexts. (2022, August 23). Thin Layer Chromatography. [Link]
-
National Institutes of Health. Synthesis and crystal structure of 3-(2-{3-[2-(2-oxooxazolidin-3-yl)ethoxy]quinoxalin-2-yloxy}ethyl)oxazolidin-2-one. [Link]
- Google Patents.
-
Khan Academy. Calculating retention factors for TLC. [Link]
-
Unknown. 5. Thin Layer Chromatography. [Link]
-
Unknown. Thin Layer Chromatography (TLC). [Link]
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Chemistry Online @ UTSC. Thin Layer Chromatography. [Link]
-
National Institutes of Health. 2-(Thiophen-2-yl)ethyl 4-methylbenzenesulfonate. [Link]
- Google Patents. US7132444B2 - Process for the preparation of trans-3-ethyl-2,5-dihydro-4-methyl-N-[2-[4-[[[[(4-methyl cyclohexyl) amino]carbonyl]amino]sulfonyl] phenyl]ethyl]-2-oxo-1H-pyrrole-1-carboxamide.
- Google Patents.
-
2a biotech. Products. [Link]
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Quick Company. Process For The Preparation Of Linezolid Crystalline Form Ii. [Link]
-
Arkat USA. Synthesis of oxazolidinones from N-aryl-carbamate and epichlorohydrin under mild conditions. [Link]
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Validation & Comparative
A Comparative Guide to HPLC and UPLC Methods for Purity Assessment of 2-(2-Oxooxazolidin-3-yl)ethyl 4-methylbenzenesulfonate
In the landscape of pharmaceutical development, ensuring the purity of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of safety and efficacy. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for the critical task of purity assessment of 2-(2-Oxooxazolidin-3-yl)ethyl 4-methylbenzenesulfonate, a key intermediate in the synthesis of various pharmaceutical agents. This document is intended for researchers, analytical scientists, and drug development professionals seeking to understand the practical application and comparative advantages of these two powerful analytical techniques.
Introduction to the Analyte and the Imperative of Purity
This compound (CAS 159974-55-7) is a crucial building block in organic synthesis. Its molecular structure, featuring a tosylate group and an oxazolidinone ring, makes it susceptible to specific process-related impurities and degradation products. The accurate quantification of these impurities is not merely an analytical exercise; it is a regulatory necessity to ensure the quality and safety of the final drug product.[1][2]
The choice of analytical methodology directly impacts the efficiency, sensitivity, and reliability of purity determination. While traditional HPLC has been the workhorse of pharmaceutical analysis for decades, UPLC has emerged as a powerful alternative, offering significant enhancements in performance.[3][4]
HPLC vs. UPLC: A Fundamental Comparison
The primary distinction between HPLC and UPLC lies in the particle size of the stationary phase and the operating pressures of the systems.[3][4]
-
High-Performance Liquid Chromatography (HPLC) typically employs columns packed with particles of 3 to 5 µm in diameter and operates at pressures up to 6,000 psi.[3][4]
-
Ultra-Performance Liquid Chromatography (UPLC) utilizes columns with sub-2 µm particles, necessitating much higher operating pressures, often up to 15,000 psi, to propel the mobile phase through the densely packed column.[3][5]
This fundamental difference in particle size and pressure leads to significant divergences in analytical speed, resolution, and solvent consumption.[6][7] UPLC systems are engineered with minimized dead volume to preserve the high efficiency gained from the smaller particles, resulting in sharper, narrower peaks and improved sensitivity.[7]
Method Development Strategy
For a molecule like this compound, which contains two aromatic rings (the tosyl group and the implicit phenyl group in many applications) and polar functional groups, a reversed-phase chromatographic approach is most suitable. A C18 stationary phase provides the necessary hydrophobicity to retain the analyte, while a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent (like acetonitrile or methanol) allows for the effective elution and separation of the main component from its potential impurities. UV detection is appropriate due to the presence of chromophores in the molecule.
Exemplary Purity Assessment Methods
Below are detailed, representative protocols for both HPLC and UPLC systems designed for the purity analysis of this compound.
Experimental Protocol: HPLC Method
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a final concentration of approximately 0.5 mg/mL.
-
Chromatographic System: An HPLC system equipped with a quaternary pump, autosampler, column oven, and UV detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: A gradient of 0.1% phosphoric acid in water (A) and acetonitrile (B).
-
Gradient Program:
-
0-2 min: 30% B
-
2-15 min: 30% to 70% B
-
15-18 min: 70% B
-
18-18.1 min: 70% to 30% B
-
18.1-25 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV at 225 nm.
Experimental Protocol: UPLC Method
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a final concentration of approximately 0.1 mg/mL.
-
Chromatographic System: A UPLC system with a binary solvent manager, sample manager, column heater, and UV detector.
-
Column: C18, 2.1 x 50 mm, 1.7 µm particle size.
-
Mobile Phase: A gradient of 0.1% phosphoric acid in water (A) and acetonitrile (B).
-
Gradient Program:
-
0-0.5 min: 30% B
-
0.5-3.0 min: 30% to 70% B
-
3.0-3.5 min: 70% B
-
3.5-3.6 min: 70% to 30% B
-
3.6-5.0 min: 30% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 35 °C.
-
Injection Volume: 2 µL.
-
Detection: UV at 225 nm.
Performance Comparison: HPLC vs. UPLC
The following table summarizes the expected performance differences between the two methods.
| Parameter | HPLC Method | UPLC Method | Advantage of UPLC |
| Analysis Time | 25 minutes | 5 minutes | 5x Faster |
| Peak Width (Main Peak) | ~15 seconds | ~3 seconds | Sharper Peaks |
| Resolution (Critical Pair) | ~1.8 | > 2.5 | Improved Separation |
| Backpressure | ~1,500 psi | ~9,000 psi | N/A (System Dependent) |
| Solvent Consumption/Run | ~25 mL | ~2 mL | >90% Reduction |
| Sensitivity (S/N for 0.05% Impurity) | ~15 | ~50 | ~3.3x Higher |
Visualizing the Analytical Workflows
The following diagrams illustrate the logical flow of the HPLC and UPLC analytical processes.
Caption: High-Performance Liquid Chromatography (HPLC) Workflow.
Caption: Ultra-Performance Liquid Chromatography (UPLC) Workflow.
Method Validation: Ensuring Trustworthiness
Both the HPLC and UPLC methods must be validated to ensure they are fit for their intended purpose, in accordance with International Council for Harmonisation (ICH) guidelines.[8][9] Validation provides documented evidence that the method is reliable, reproducible, and accurate for the analysis of the target compound.[1]
Key validation parameters include:[2][10]
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This is typically demonstrated by analyzing stressed samples (e.g., acid, base, peroxide, heat, light) to show that degradation peaks do not interfere with the main peak.
-
Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. This is assessed by analyzing a series of standards over a defined range.
-
Accuracy: The closeness of test results obtained by the method to the true value. This is often determined by spike recovery experiments, where known amounts of the analyte are added to a placebo or sample matrix.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is evaluated at two levels:
-
Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.
-
Intermediate Precision: Precision within the same laboratory but on different days, with different analysts, or on different equipment.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with acceptable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate).
Conclusion: Selecting the Right Tool for the Job
From a performance standpoint, UPLC is demonstrably superior to HPLC for the purity assessment of this compound.[3][7] It delivers faster analysis times, leading to higher laboratory throughput; provides better resolution for more confident peak identification and integration; consumes significantly less solvent, reducing operational costs and environmental impact; and offers higher sensitivity for the detection of trace-level impurities.[3][6]
However, the choice between HPLC and UPLC is not solely based on performance.[6] HPLC remains a robust and reliable technique with a lower initial investment cost.[3] For laboratories with established HPLC methods and workflows, or where the highest throughput is not a critical requirement, HPLC remains a perfectly viable and widely accepted solution.
Ultimately, the decision to employ HPLC or UPLC will depend on the specific needs of the laboratory, considering factors such as sample workload, sensitivity requirements, budget constraints, and long-term strategic goals. For high-throughput quality control environments and demanding research and development applications, the advantages of UPLC are compelling.
References
-
Zotou, A. (n.d.). Advantages of application of UPLC in pharmaceutical analysis. PubMed. Retrieved from [Link]
-
Alispharm. (n.d.). UPLC vs HPLC: what is the difference?. Retrieved from [Link]
-
WebofPharma. (n.d.). HPLC vs. UPLC. Retrieved from [Link]
-
Inam, F., & A. A., A. (2022). Prospects of UPLC in Pharmaceutical Analysis over HPLC. Retrieved from [Link]
-
Pharmaguideline. (2018). Differences between HPLC and UPLC. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Steps for HPLC Method Validation. Retrieved from [Link]
-
MDPI. (n.d.). Advances in Analytical Methods for Quality Control and Authentication of Nutraceuticals: A Comprehensive Review. Retrieved from [Link]
-
ComplianceOnline. (n.d.). Key Elements of HPLC and UPLC Method Validation to Ensure Compliance with FDA and ISO Requirements. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. Retrieved from [Link]
-
Zenodo. (n.d.). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Retrieved from [Link]
Sources
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- 6. UPLC vs HPLC: what is the difference? - Alispharm [alispharm.com]
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- 8. Advances in Analytical Methods for Quality Control and Authentication of Nutraceuticals: A Comprehensive Review [mdpi.com]
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- 10. Key Elements of HPLC and UPLC Method Validation to Ensure Compliance [eventura.us]
The Organic Chemist's Dilemma: Tosylate vs. Mesylate as Leaving Groups in Oxazolidinone Chemistry
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the precise and exacting world of asymmetric synthesis, the choice of a leaving group can be the determining factor between a high-yielding, stereochemically pure product and a complex mixture that confounds purification. Among the arsenal of leaving groups available to the modern organic chemist, sulfonate esters, particularly tosylates (Ts) and mesylates (Ms), have proven to be invaluable for their ability to transform a poorly reactive hydroxyl group into an excellent nucleofuge.[1][2] This is especially true in the realm of oxazolidinone chemistry, where the diastereoselective alkylation of chiral enolates, pioneered by Evans, stands as a cornerstone of modern asymmetric synthesis.[3][4]
This guide provides a comprehensive comparison of tosylate and mesylate as leaving groups in the context of oxazolidinone reactions. Moving beyond a simple recitation of facts, we will delve into the mechanistic nuances, practical considerations, and data-driven performance metrics that inform the rational selection of one over the other in the pursuit of synthetic efficiency and stereochemical control.
The Foundation: Understanding Sulfonates as Leaving Groups
The efficacy of a leaving group is fundamentally tied to the stability of the anion that is formed upon its departure.[5] A more stable, and thus weaker, conjugate base will be a better leaving group. Both p-toluenesulfonic acid and methanesulfonic acid are strong acids, rendering their conjugate bases, tosylate and mesylate respectively, highly stable and therefore excellent leaving groups. This stability arises from the extensive resonance delocalization of the negative charge across the three oxygen atoms of the sulfonate group.[6]
The conversion of an alcohol to a tosylate or mesylate proceeds via reaction with the corresponding sulfonyl chloride (tosyl chloride or mesyl chloride) in the presence of a base, such as pyridine.[2][6] A critical aspect of this transformation is that it occurs with retention of configuration at the carbon atom bearing the hydroxyl group, as the C-O bond is not broken during the sulfonylation step.[7] This is a significant advantage over methods that might proceed through an SN2-type mechanism on the alcohol itself, which would lead to inversion of stereochemistry.
Head-to-Head Comparison: Tosylate vs. Mesylate
While both tosylate and mesylate are superb leaving groups, subtle differences in their structure, electronics, and steric profile can influence their performance in sensitive applications like oxazolidinone enolate alkylations.
| Feature | Tosylate (-OTs) | Mesylate (-OMs) | Analysis & Implications in Oxazolidinone Reactions |
| Structure | Contains a p-tolyl group | Contains a methyl group | The aromatic ring in the tosylate group can be useful for visualization by UV on TLC plates. The smaller size of the mesylate group may be advantageous in sterically congested environments. |
| pKa of Conjugate Acid | ~ -2.8 (p-toluenesulfonic acid) | ~ -1.9 (methanesulfonic acid) | The lower pKa of p-toluenesulfonic acid suggests that the tosylate anion is slightly more stable and, in theory, a slightly better leaving group. However, this difference is small and often not the dominant factor in reaction outcomes. |
| Relative SN2 Reaction Rate | Generally slightly slower than mesylate | Generally slightly faster than tosylate | The slightly faster reaction rate of mesylates can be attributed to the less sterically demanding nature of the methyl group compared to the tolyl group, allowing for a less hindered approach of the nucleophile. In the context of the sterically encumbered transition state of an Evans enolate alkylation, this can be a deciding factor. |
| Steric Hindrance | Higher | Lower | The bulkier tosyl group can sometimes lead to a higher propensity for elimination (E2) side reactions, especially with secondary alkyl sulfonates and sterically hindered bases. The smaller mesyl group can favor the desired SN2 pathway.[8][9] |
| Crystallinity of Precursors | Alkyl tosylates are often crystalline solids | Alkyl mesylates are more often oils or low-melting solids | The crystalline nature of many tosylates can facilitate their purification by recrystallization. This can be a significant practical advantage, ensuring the use of a high-purity electrophile in the crucial alkylation step. |
Performance in Evans Asymmetric Alkylation
The Evans asymmetric alkylation is a powerful method for the synthesis of chiral α-substituted carboxylic acid derivatives. The reaction involves the formation of a chiral enolate from an N-acyloxazolidinone, which then reacts with an electrophile. The stereochemical outcome is dictated by the steric influence of the chiral auxiliary, which blocks one face of the enolate, directing the incoming electrophile to the opposite face.[3][10]
While alkyl halides are commonly employed as electrophiles in this reaction, alkyl tosylates and mesylates are also effective. The choice between them can impact yield, diastereoselectivity, and the prevalence of side reactions.
Diastereoselectivity: In many cases, both tosylates and mesylates can lead to high levels of diastereoselectivity, as the stereochemical outcome is primarily controlled by the chiral auxiliary. However, for sterically demanding substrates or when pushing the limits of the reaction, the smaller mesylate group may offer a slight advantage by minimizing unfavorable steric interactions in the transition state.
Yield and Reaction Time: Mesylates, being slightly more reactive, may lead to shorter reaction times or allow for the use of lower temperatures. This can be beneficial in minimizing side reactions, such as epimerization of the newly formed stereocenter. However, the difference in reactivity is often not dramatic.
Side Reactions: The Elimination Problem: A significant side reaction in alkylation reactions is E2 elimination, particularly when using secondary alkyl electrophiles.[8] The bulkier tosylate group, in combination with the basicity of the enolate, can increase the propensity for elimination compared to the less sterically hindered mesylate.[11][12] This can lead to the formation of undesired alkene byproducts and a reduction in the yield of the desired alkylated product.
Experimental Protocols
General Procedure for the Preparation of Alkyl Tosylates and Mesylates
This protocol outlines the general steps for converting a primary or secondary alcohol to the corresponding tosylate or mesylate.
Materials:
-
Alcohol
-
Tosyl chloride or Mesyl chloride (1.1 - 1.5 equivalents)
-
Pyridine (as solvent and base) or Triethylamine (as a base in a solvent like dichloromethane)
-
Dichloromethane (if not using pyridine as solvent)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware for reactions under anhydrous conditions
Procedure:
-
Dissolve the alcohol in pyridine or dichloromethane at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
If using dichloromethane, add triethylamine (1.5 - 2.0 equivalents).
-
Slowly add the sulfonyl chloride (tosyl chloride or mesyl chloride) to the cooled solution.
-
Stir the reaction at 0 °C for 30 minutes and then allow it to warm to room temperature. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by the slow addition of cold water or saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic layers sequentially with cold dilute HCl (to remove pyridine/triethylamine), water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization (often feasible for tosylates) or column chromatography.
General Procedure for Evans Asymmetric Alkylation
This protocol describes the diastereoselective alkylation of an N-acyloxazolidinone enolate with an alkyl tosylate or mesylate.
Materials:
-
N-acyloxazolidinone
-
Anhydrous tetrahydrofuran (THF)
-
Strong base (e.g., sodium bis(trimethylsilyl)amide (NaHMDS) or lithium diisopropylamide (LDA))
-
Alkyl tosylate or mesylate (1.0 - 1.2 equivalents)
-
Saturated aqueous ammonium chloride
-
Standard laboratory glassware for reactions under anhydrous and low-temperature conditions
Procedure:
-
Dissolve the N-acyloxazolidinone in anhydrous THF in a flame-dried flask under an inert atmosphere.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add the strong base (e.g., a solution of NaHMDS in THF) to the cooled solution and stir for 30-60 minutes to ensure complete enolate formation.
-
Add a solution of the alkyl tosylate or mesylate in anhydrous THF to the enolate solution at -78 °C.
-
Stir the reaction at -78 °C for several hours, monitoring the progress by TLC. The optimal reaction time will vary depending on the specific substrates.
-
Quench the reaction at -78 °C by the addition of saturated aqueous ammonium chloride.
-
Allow the mixture to warm to room temperature and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to separate the diastereomers and remove any unreacted starting material or byproducts.
Visualizing the Process
Caption: Workflow for Evans Asymmetric Alkylation using Alkyl Sulfonates.
Caption: Key Comparison Points between Tosylate and Mesylate Leaving Groups.
Conclusion and Recommendations
The choice between tosylate and mesylate as a leaving group in oxazolidinone reactions is a nuanced one, with the optimal choice depending on the specific substrates and desired outcomes.
-
For routine alkylations with unhindered primary electrophiles, both tosylates and mesylates are likely to perform well, and the choice may come down to practical considerations such as the crystallinity and ease of purification of the alkyl sulfonate precursor. The often crystalline nature of tosylates can be a significant advantage in this regard.
-
When dealing with secondary or more sterically hindered electrophiles, or when elimination is a known side reaction, the less sterically demanding mesylate is often the superior choice. Its slightly higher reactivity and reduced steric bulk can favor the desired SN2 pathway over the competing E2 elimination.
-
In cases where reaction times are critical or milder conditions are required, the marginally higher reactivity of the mesylate may be beneficial.
Ultimately, the decision should be guided by a careful analysis of the specific reaction at hand. For novel or particularly challenging transformations, an initial screening of both leaving groups may be a worthwhile investment to identify the optimal conditions for achieving the desired yield and diastereoselectivity. By understanding the subtle yet significant differences between these two workhorse leaving groups, researchers can make more informed decisions in the design and execution of their synthetic strategies.
References
-
Evans, D. A., et al. (1982). Asymmetric alkylation reactions of chiral imide enolates. A practical approach to the enantioselective synthesis of.alpha.-substituted carboxylic acid derivatives. Journal of the American Chemical Society, 104(6), 1737-1739. [Link]
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
- Kurti, L., & Czako, B. (2005). Strategic Applications of Named Reactions in Organic Synthesis. Elsevier.
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer.
-
Gage, J. R., & Evans, D. A. (1990). Diastereoselective aldol condensation using a chiral oxazolidinone auxiliary: (2S,3R)-3-hydroxy-3-phenyl-2-methylpropanoic acid. Organic Syntheses, 68, 83. [Link]
-
Master Organic Chemistry. (2015). Tosylates And Mesylates. [Link]
-
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-
Chemistry Steps. (n.d.). Mesylates and Tosylates with Practice Problems. [Link]
-
University of York. (n.d.). Asymmetric Alkylation Reactions of Chiral Imide Enolates. A Practical Approach to the Enantioselective Synthesis of a-Substitute. [Link]
-
Williams College. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis. Journal of Chemical Education, 85(5), 695. [Link]
-
Khan Academy. (2013). Preparation of mesylates and tosylates. [Link]
-
Heravi, M. M., Zadsirjan, V., & Farajpour, B. (2016). Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC advances, 6(36), 30498-30551. [Link]
-
OpenOChem Learn. (n.d.). Preparation of Alkyl Halides and Tosylates from Alcohols. [Link]
-
Myers, A. G. (n.d.). Asymmetric Alkylation of Enolates. Chem 115. [Link]
-
Master Organic Chemistry. (2015). Tosylates And Mesylates. [Link]
-
Chemistry Steps. (n.d.). Mesylates and Tosylates with Practice Problems. [Link]
-
ChemTube3D. (n.d.). Enantioselective Enolate Alkylation - Evans - Methylation of chiral enolates. [Link]
-
University of Massachusetts Dartmouth. (n.d.). Preliminary investigation into the reactivity differences between alkyl and allylic leaving groups: a thesis in Chemistry. [Link]
-
Macmillan Group. (2002). The Selective Aldol Reaction. [Link]
-
Chemistry LibreTexts. (2023). Elimination Reactions of Alcohols. [Link]
-
Reddit. (2023). Alkyl tosylates can undergo either SN2 or E2 reactions. In this example, I think the alkyl tosylate will undergo E2 because the leaving group is on a tertiary carbon. Am I correct? Thank you. [Link]
-
Evans, D. A., Ennis, M. D., & Mathre, D. J. (1982). Asymmetric Alkylation Reactions of Chiral Imide Enolates. A Practical Approach to the Enantioselective Synthesis of a-Substitute. Journal of the American Chemical Society, 104(6), 1737–1739. [Link]
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A Senior Application Scientist's Guide to X-ray Crystal Structure Analysis of Oxazolidinone Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: Deciphering the Architecture of a Crucial Antibiotic Class
The oxazolidinones represent a vital class of synthetic antibiotics, distinguished as one of the few new classes introduced in the last four decades.[1] Their unique mechanism of action, which involves inhibiting the initiation of bacterial protein synthesis by binding to the 50S ribosomal subunit, allows them to be effective against a formidable array of Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[2][3][4] The clinical success of drugs like Linezolid and Tedizolid has cemented their role in modern medicine, but the persistent threat of antibiotic resistance fuels the ongoing development of next-generation derivatives.[5]
At the heart of this development lies a deep understanding of their three-dimensional structure. X-ray crystal structure analysis is the most definitive method for elucidating the precise atomic arrangement of these molecules.[6] It provides an unambiguous blueprint of their conformation, stereochemistry, and intermolecular interactions. This structural data is not merely academic; it is the cornerstone of structure-activity relationship (SAR) studies, enabling rational drug design to enhance potency, broaden the spectrum of activity, and overcome resistance mechanisms.[1][5]
This guide provides an in-depth comparison of the methodologies and structural insights derived from the X-ray crystallographic analysis of oxazolidinone derivatives. Moving beyond a simple recitation of protocols, we will explore the causality behind experimental choices, the interpretation of structural data, and the critical link between molecular architecture and biological function.
The Crystallographic Workflow: From Molecule to Model
The journey from a synthesized oxazolidinone derivative to a refined crystal structure is a multi-stage process, where success in each step is contingent upon the last. This workflow is a self-validating system; rigorous quality checks at each phase ensure the final model is a true and accurate representation of the molecule.
Part 1: The Foundational Step - Synthesis and Crystal Growth
The adage "garbage in, garbage out" is particularly resonant in crystallography. The entire analysis hinges on the quality of the single crystal, which itself depends on the purity of the compound.
Experimental Protocol: Single Crystal Growth of Oxazolidinone Derivatives
1. Material Purity Assurance:
-
Rationale: Impurities, including minor diastereomers or residual solvents, can severely inhibit nucleation or become incorporated into the crystal lattice, leading to disorder and poor diffraction quality.[7][8]
-
Method:
-
Synthesize the target oxazolidinone derivative using established methods.[9][10]
-
Purify the crude product meticulously, typically via column chromatography followed by recrystallization, until a purity of >98% is confirmed by NMR spectroscopy and High-Performance Liquid Chromatography (HPLC).
-
Thoroughly dry the purified compound under high vacuum to remove all traces of solvent.
-
2. Crystallization Screening:
-
Rationale: Predicting the ideal conditions for crystallization is notoriously difficult.[11] A screening approach using various solvents and techniques maximizes the chances of success.
-
Method:
-
Solvent Selection: Choose a range of solvents with varying polarities (e.g., ethanol, methanol, ethyl acetate, dichloromethane, hexane). The ideal solvent is one in which the compound has moderate solubility.
-
Slow Evaporation:
-
Dissolve 5-10 mg of the compound in a minimal amount of a suitable solvent in a small vial.
-
Cover the vial with a cap containing a few pinholes to allow for slow solvent evaporation over several days to weeks at a constant temperature.
-
-
Vapor Diffusion (Hanging or Sitting Drop):
-
This is the most common method for protein crystallography but is highly effective for small molecules as well.[12]
-
Prepare a concentrated solution of the oxazolidinone derivative in a "good" solvent.
-
Place a small drop (1-5 µL) of this solution on a coverslip or bridge.
-
Invert the coverslip over a reservoir containing a "poor" solvent (an anti-solvent in which the compound is insoluble, but which is miscible with the good solvent).
-
Seal the system. The vapor of the anti-solvent will slowly diffuse into the drop, reducing the solubility of the compound and promoting crystallization.
-
-
3. Crystal Harvesting and Mounting:
-
Rationale: The selected crystal must be handled with extreme care to prevent physical damage. It is often flash-cooled to liquid nitrogen temperatures to prevent radiation damage during X-ray exposure.
-
Method:
-
Using a micromanipulator and a nylon loop, carefully remove a well-formed, single crystal from the growth solution.
-
Quickly pass the crystal through a cryoprotectant solution (e.g., Paratone-N oil) to prevent ice formation.
-
Immediately plunge the loop and crystal into liquid nitrogen.
-
Mount the frozen crystal onto the goniometer head of the diffractometer.
-
Part 2: Data Collection and Structure Refinement
Once a suitable crystal is mounted, it is subjected to a focused beam of X-rays to generate a diffraction pattern. The geometry and intensity of the diffracted spots contain the information required to determine the molecular structure.[13][14]
Experimental Protocol: Data Collection, Solution, and Refinement
1. X-ray Diffraction Data Collection:
-
Rationale: The goal is to collect a complete and redundant dataset of diffraction intensities. Modern area detectors can measure hundreds of reflections at once, significantly speeding up the process.[6]
-
Method:
-
Mount the cryo-cooled crystal on an automated diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation).
-
Perform an initial indexing routine to determine the unit cell parameters and crystal system.[12]
-
Execute a data collection strategy, rotating the crystal through a series of angles to capture a comprehensive set of diffraction data. The completeness of the data should ideally be above 90%.[15]
-
2. Structure Solution:
-
Rationale: The "phase problem" prevents direct calculation of the electron density map from diffraction intensities alone. Computational "direct methods" are used to generate an initial structural model.
-
Method:
-
Process the raw diffraction data to integrate the intensities of each reflection and apply necessary corrections.
-
Use software like SHELXS to solve the phase problem and generate an initial electron density map.[9] This map will show the positions of the heavier atoms (O, N, C).
-
3. Structure Refinement:
-
Rationale: The initial model is an approximation. Refinement is an iterative process that adjusts the atomic positions, and thermal parameters to improve the agreement between the calculated diffraction pattern (from the model) and the experimentally observed data.[9][16]
-
Method:
-
Using a program like SHELXL, perform full-matrix least-squares refinement against |F|².[9]
-
In early cycles, refine atomic positions and isotropic thermal parameters.
-
Locate hydrogen atoms in the difference Fourier map or place them in geometrically calculated positions.
-
In later cycles, refine atoms anisotropically.
-
The quality of the final model is assessed by the R1 factor (a measure of the agreement between observed and calculated structure factor amplitudes), which should typically be below 0.05 for a well-refined small molecule structure.
-
Comparative Structural Analysis of Oxazolidinone Derivatives
The true power of X-ray crystallography lies in comparing the structures of different derivatives to understand their structure-activity relationships (SAR).[5] The oxazolidinone pharmacophore consists of three key components: the A-ring (the oxazolidinone itself), the B-ring (an N-aryl substituent), and a C-5 side chain, all of which are crucial for antibacterial activity.[3]
Conformational Flexibility of the Oxazolidinone Ring
The five-membered oxazolidinone (A-ring) is not perfectly planar. Crystal structures reveal that it can adopt various conformations, most commonly an envelope, where one atom is out of the plane of the other four, or a twisted conformation about a C-O or C-C bond.[9][16] This flexibility is not trivial; it can influence how the crucial C-5 side chain is presented to the ribosomal target. For example, analysis of different chiral oxazolidinone derivatives has shown that the heterocyclic ring can readily switch between these states, indicating a relatively flexible system.[9]
Impact of C-5 Side Chain Modifications
Modifications at the C-5 position are a cornerstone of developing new oxazolidinones to combat resistance.[5] Linezolid features a C-5 acetamidomethyl group. In contrast, second-generation compounds like Tedizolid replace this with a hydroxymethyl group that is part of a larger C/D-ring system, which confers enhanced potency.[5]
Crystal structures of these antibiotics bound to the ribosome provide the ultimate explanation. Linezolid binds in the A-site of the peptidyl transferase center (PTC).[1][17] The C-5 acetamide group makes critical interactions, but it is also near the A2503 nucleotide, a common site for resistance mutations (e.g., Cfr methylation). Structural modeling shows that methylation at this site creates significant steric hindrance with the Linezolid C-5 group, reducing its binding affinity.[5] Compounds with different C-5 substituents, like triazoles, can avoid this steric clash, thereby retaining activity against resistant strains.[5]
Quantitative Comparison of Key Oxazolidinone Derivatives
The table below summarizes crystallographic data for the core 2-oxazolidinone structure and the clinically significant antibiotic, Linezolid. Obtaining single-crystal data for complex drugs can be challenging, and often, structural information is derived from co-crystal structures with their biological target.[1][18]
| Parameter | 2-Oxazolidinone | Linezolid |
| Chemical Formula | C₃H₅NO₂ | C₁₆H₂₀FN₃O₄ |
| Molecular Weight | 87.08 g/mol | 337.35 g/mol |
| Crystal System | Monoclinic | Orthorhombic |
| Space Group | P2₁/n | P2₁2₁2₁ |
| Key Structural Feature | Basic oxazolidinone ring | Contains 3-fluorophenyl B-ring and C-5 acetamidomethyl side chain |
| Significance | The fundamental pharmacophore[19] | First-in-class approved antibiotic, basis for SAR studies[3][17] |
| CSD Reference | OXAZDN01 (CCDC: 128848) | Not available as a standalone small molecule structure in CSD; structure primarily known from ribosome co-crystals[1][17] |
Data sourced from the Cambridge Structural Database (CSD) via PubChem and relevant literature.[1][17][19]
Alternative and Complementary Techniques
While single-crystal X-ray diffraction is the gold standard, it is not always feasible. High-quality crystals can be difficult or impossible to grow.[7][20] In these cases, other techniques must be employed.
-
Powder X-ray Diffraction (PXRD): This technique is used on polycrystalline (powder) samples. While it doesn't provide the atomic-level detail of a single-crystal study, it is invaluable for identifying different polymorphic forms of a drug, which can have significant impacts on solubility and bioavailability.[13][21][22] In some cases, it is even possible to solve entire structures from high-quality powder data using direct-space methods.[21][23]
-
Cryo-Electron Microscopy (Cryo-EM): This has become a revolutionary technique for large biological complexes. High-resolution Cryo-EM structures of Linezolid and Radezolid bound to the ribosome have provided profound insights into their context-specific mechanism of inhibition, showing how the nascent peptide chain can create a hydrophobic pocket that enhances antibiotic binding.[24][25]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: While not a diffraction technique, solid-state NMR can provide valuable information about the local environment of atoms and can be used synergistically with PXRD to aid in structure determination.[23]
Conclusion
X-ray crystal structure analysis is an indispensable tool in the field of oxazolidinone drug development. It provides the high-resolution structural data necessary to understand how these molecules interact with their ribosomal target, rationalize their structure-activity relationships, and intelligently design new derivatives to overcome the ever-present challenge of bacterial resistance. The detailed workflow, from meticulous purification and crystallization to sophisticated data refinement, forms a robust pipeline for generating the atomic-level blueprints that guide modern medicinal chemistry. By comparing the crystal structures of different derivatives, researchers can decipher the subtle conformational and electronic changes that dictate antibacterial potency, providing a clear path toward the next generation of these life-saving medicines.
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- Crystal Structure of the Oxazolidinone Antibiotic Linezolid Bound to the 50S Ribosomal Subunit. (2008). Journal of Medicinal Chemistry.
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A Senior Application Scientist's Comparative Guide to Catalysts for Oxazolidinone Ring Formation
Prepared for: Researchers, Scientists, and Drug Development Professionals
The oxazolidinone ring is a privileged scaffold in medicinal chemistry, forming the core of important antibacterial agents like Linezolid and Tedizolid.[1][2][3][4] These compounds inhibit bacterial protein synthesis through a unique mechanism, making them crucial weapons against multidrug-resistant Gram-positive infections.[3][4][5] The stereochemistry of the oxazolidinone ring is critical for its biological activity, placing a significant demand on synthetic methods that can deliver these structures with high efficiency and stereocontrol.
This guide provides a comparative analysis of the primary catalytic systems used to construct the oxazolidinone ring. We will move beyond a simple listing of methods to explore the mechanistic underpinnings, compare performance based on experimental data, and provide field-tested protocols. Our focus is on providing the causal insights necessary for you to select and implement the optimal catalytic strategy for your specific synthetic challenge.
Metal-Catalyzed Approaches: Power and Versatility
Transition metal catalysts are the workhorses of modern organic synthesis, and their application to oxazolidinone formation is no exception. Metals like copper, gold, and rhodium offer powerful and often stereoselective pathways to these heterocyclic cores through diverse mechanisms, including C-H amination, cycloadditions, and rearrangements.
Copper-Catalyzed Systems
Copper catalysis is particularly attractive due to its low cost and versatile reactivity. It has been employed in various strategies, from coupling reactions to radical-mediated cyclizations. A prominent method involves the carboxylative cyclization of propargylic amines with carbon dioxide (CO₂), a green and abundant C1 source.[6][7]
Mechanism of Action: In a representative copper-catalyzed carboxylative cyclization, a copper(I) complex activates the alkyne of the propargylic amine. A base, which can be external or part of a bifunctional ligand system, activates CO₂, facilitating its nucleophilic attack on the activated alkyne. The resulting intermediate then undergoes intramolecular cyclization to furnish the 5-methylene-oxazolidinone product. Recent advances have even led to base-free systems using bifunctional N-heterocyclic carbene (NHC)-copper complexes where the ligand itself activates both the substrate and CO₂.[7]
Another powerful copper-catalyzed approach is the radical amino-oxygenation of alkenes.[8][9] In this method, a copper catalyst mediates the reaction of an alkene with an amine-derived N-chloro-carbamate, enabling the one-step formation of both the C-N and C-O bonds required for the oxazolidinone ring.[8][9] This atom-economic process proceeds under ligand- and base-free conditions, offering a direct route to 5-substituted 2-oxazolidinones from simple feedstocks.[9]
Performance Comparison:
| Catalyst System | Substrate | Yield (%) | Conditions | Key Features | Source(s) |
| CuI / TBD | N-benzylpropargylamine + CO₂ | 95% | 1 atm CO₂, 60 °C, 24h | Utilizes CO₂; mild conditions | [6] |
| Pyridine-NHC-Cu Complex | N-propylpropargylamine + CO₂ | 92% | 1 atm CO₂, 70 °C, 30h | Base- and solvent-free system | [7] |
| CuCl | 2-Vinylnaphthalene + BocNR-Cl | 58% | EtOAc, 100 °C, 12h | Ligand/base-free; radical pathway | [9] |
| CuI / Ligand | Amino alcohol carbamate + Aryl Iodide | 75-90% | MeCN, 80 °C, 20h | One-pot cyclization and N-arylation | [10] |
Representative Experimental Protocol: Copper-Catalyzed One-Pot N-Arylation [10]
This protocol describes an efficient sequential intramolecular cyclization of an amino alcohol carbamate followed by a copper-catalyzed cross-coupling with an aryl iodide. The choice of a copper-based system is driven by its cost-effectiveness and proven efficacy in C-N bond formation. Using a one-pot procedure enhances operational simplicity and minimizes yield losses associated with intermediate purification.
-
Reactor Setup: To a 10 mL oven-dried sealed tube equipped with a magnetic stir bar, add the amino alcohol carbamate (1.0 mmol, 1.0 equiv), aryl iodide (1.2 mmol, 1.2 equiv), Copper(I) iodide (CuI) (0.1 mmol, 10 mol%), the specified ligand (e.g., N,N'-dimethylethylenediamine) (0.2 mmol, 20 mol%), and cesium carbonate (Cs₂CO₃) (2.0 mmol, 2.0 equiv).
-
Causality: The oven-dried glassware is critical to prevent moisture from interfering with the catalytic cycle. Cs₂CO₃ acts as the base to facilitate both the initial cyclization and the subsequent N-arylation step. The ligand is essential for stabilizing the copper catalyst and promoting the cross-coupling reaction.
-
-
Reaction Execution: Evacuate and backfill the tube with an inert atmosphere (e.g., Argon or Nitrogen). Add anhydrous acetonitrile (MeCN, 4 mL) via syringe. Seal the tube and place it in a preheated oil bath at 80-100 °C.
-
Causality: An inert atmosphere is crucial to prevent oxidation of the Cu(I) catalyst to the less active Cu(II) state. Acetonitrile is chosen as a polar aprotic solvent capable of dissolving the reagents while remaining stable at the required reaction temperature.
-
-
Monitoring and Workup: Stir the reaction for 20 hours, monitoring by TLC or LC-MS for the consumption of the starting material. Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite to remove insoluble inorganic salts and the catalyst.
-
Causality: Filtration through Celite provides a simple and effective method for removing solid residues before liquid-liquid extraction.
-
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude residue by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure N-aryl oxazolidinone.
Gold-Catalyzed Systems
Gold catalysts, particularly cationic Au(I) complexes, are exceptionally mild and efficient for activating alkynes and allenes toward nucleophilic attack.[11][12][13][14] This property has been masterfully exploited for the synthesis of 5-alkylidene oxazolidinones from N-Boc protected alkynylamines.[6][11][13]
Mechanism of Action: The catalytic cycle begins with the coordination of the cationic gold(I) complex to the alkyne, rendering it highly electrophilic. The carbonyl oxygen of the N-Boc group then acts as an intramolecular nucleophile, attacking the activated alkyne in an endo-dig cyclization. This step forms a vinyl-gold intermediate. Subsequent fragmentation of the tert-butyl group (releasing isobutene) and protonolysis of the C-Au bond yields the final alkylidene oxazolidinone product and regenerates the active Au(I) catalyst.[13][14]
Performance Comparison:
| Catalyst System | Substrate | Yield (%) | Conditions | Key Features | Source(s) |
| Au(PPh₃)SbF₆ (1 mol%) | N-(4-methoxyphenyl)-N-Boc-propargylamine | 77% | CH₂Cl₂, rt, 5 min | Extremely fast, very mild conditions | [13] |
| AuCl(PPh₃)/AgSbF₆ (5 mol%) | N-benzyl-N-Boc-3-phenylpropargylamine | 91% | CH₂Cl₂, rt, 15 min | High yield, tolerant of substitution | [14] |
| [Au(IPr)]NTf₂ (1 mol%) | N-Boc-allenylaniline | >95% (crude) | Dioxane, rt, 30 min | Exclusive formation from allene substrate | [12] |
Rhodium-Catalyzed Systems
Rhodium catalysts, especially Rh(II) dimers, are unparalleled in their ability to mediate nitrene transfer reactions. This reactivity is harnessed for the intramolecular C-H amination of carbamate derivatives to directly install the oxazolidinone ring.[2][15][16] This approach is powerful for creating the core structure from precursors without pre-existing C-O or C-N bonds at the desired positions.
Mechanism of Action: The reaction is initiated by the interaction of a nitrene precursor, such as an N-mesyloxycarbamate, with the Rh(II) catalyst to form a highly reactive rhodium-nitrene intermediate. This species then undergoes an intramolecular C-H insertion. The reaction proceeds with a high degree of stereospecificity, where the stereochemistry of the starting material is retained in the product.[2] The choice of rhodium catalyst and its ligands can influence the diastereoselectivity of the C-H insertion.[15]
Performance Comparison:
| Catalyst System | Substrate | Yield (%) | Diastereoselectivity | Conditions | Key Features | Source(s) | | :--- | :--- | :--- | :--- | :--- | :--- | | Rh₂(esp)₂ (2.5 mol%) | Acyclic secondary N-mesyloxycarbamate | 87% | N/A (99% ee retained) | Stereospecific C-H amination |[2] | | Rh₂(oct)₄ (2.5 mol%) | Acyclic secondary N-mesyloxycarbamate | 75% | >20:1 dr (trans) | High diastereoselectivity |[15] | | [Rh(cod)Cl]₂ / Ligand | Oxabicyclic alkene + NaOCN | 81% | >99% ee (trans) | Asymmetric ring-opening domino reaction |[17][18] |
Organocatalytic Approaches: Metal-Free and Green
Organocatalysis has emerged as a powerful, sustainable alternative to metal catalysis, avoiding issues of metal toxicity and contamination in the final product—a critical consideration in drug development. These catalysts often operate under mild conditions and can offer excellent stereocontrol.
Mechanism of Action: A common organocatalytic strategy involves the reaction of epoxides with isocyanates or CO₂. For instance, a strong organic base like 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) can activate an epoxy amine substrate, promoting cyclization with CO₂.[19][20] The TBD catalyst, often immobilized on a solid support for easy recovery, activates a terminal alcohol or amine for nucleophilic attack. In the case of CO₂ fixation, the organocatalyst facilitates the formation of a carbamate intermediate which subsequently undergoes intramolecular ring-closure.[19][20] Other organocatalytic methods have been developed for the asymmetric synthesis of Linezolid, featuring highly enantioselective aldol and Beckman rearrangement reactions.[1][21]
Performance Comparison:
| Catalyst System | Substrate | Yield (%) | Conditions | Key Features | Source(s) |
| Polystyrene-supported TBD | Epoxy amine + CO₂ | 91% | 10 bar CO₂, 100 °C | Immobilized catalyst, continuous flow | [19][20] |
| (S)-Proline | Aldehyde + Nitroalkane | High | (Aldol step) | Asymmetric synthesis of Linezolid | [1][21] |
| Tetraarylphosphonium salts | Epoxide + Isocyanate | Good | 100-120 °C | Brønsted acid/halide ion bifunctional catalyst | [6] |
Representative Experimental Protocol: Organocatalyzed Flow Synthesis [19][20]
This protocol outlines a continuous flow synthesis using an immobilized organocatalyst, a prime example of green chemistry principles that allows for catalyst recycling and straightforward product isolation.
-
System Preparation: Pack a stainless-steel HPLC column (e.g., 100 mm x 4.6 mm) with polystyrene-supported TBD catalyst. Integrate the column into a flow chemistry system equipped with HPLC pumps, a back-pressure regulator, and a collection vessel.
-
Causality: Using a packed-bed reactor in a flow system maximizes the interaction between the reagents and the heterogeneous catalyst. The immobilized catalyst is retained in the reactor, preventing contamination of the product stream and allowing for its reuse over extended periods.
-
-
Reagent Preparation: Prepare a stock solution of the epoxy amine substrate in a suitable solvent (e.g., acetonitrile).
-
Flow Reaction: Pressurize the system with CO₂ to the desired pressure (e.g., 10 bar) using a mass flow controller. Heat the packed column to the target temperature (e.g., 100 °C). Pump the substrate solution through the catalyst bed at a defined flow rate.
-
Causality: Temperature and pressure are critical parameters that increase the rate of reaction and the concentration of dissolved CO₂. The flow rate determines the residence time of the reagents in the catalyst bed, which must be optimized to ensure complete conversion.
-
-
Product Collection and Isolation: The product stream exiting the back-pressure regulator is collected. The solvent is then removed under reduced pressure to yield the crude oxazolidinone product, which can be further purified if necessary.
-
Causality: A key advantage of this flow setup is that the product is isolated simply by solvent evaporation, as the catalyst remains in the reactor. This significantly simplifies purification compared to homogeneous catalysis.
-
Biocatalytic Approaches: The Ultimate in Selectivity
Biocatalysis leverages the exquisite selectivity of enzymes to perform challenging chemical transformations. For oxazolidinone synthesis, engineered enzymes can provide unparalleled levels of enantioselectivity through reactions like C-H amination, often under mild, aqueous conditions.
Mechanism of Action: Engineered heme proteins, such as myoglobin variants, can be designed to catalyze intramolecular C-H amination of carbamate derivatives.[22][23] The enzyme's iron-containing heme cofactor, when appropriately mutated, can activate a nitrene precursor (e.g., a carbamate derivative) to form a reactive iron-nitrene intermediate within the chiral pocket of the protein. This intermediate then performs a highly stereoselective C-H insertion on the substrate, which is precisely oriented by the surrounding amino acid residues. This directed approach allows for the synthesis of enantioenriched oxazolidinones that are difficult to access via traditional small-molecule catalysis.[22]
Performance Comparison:
| Catalyst System | Substrate | Yield (%) | Enantiomeric Excess (ee%) | Conditions | Key Features | Source(s) | | :--- | :--- | :--- | :--- | :--- | :--- | | Engineered Myoglobin | Ethyl 2-azido-N-(pentan-3-yl)acetamide | 85% | 99% | Aqueous buffer, rt | High enantioselectivity via C-H amination |[22] | | Lipase | Enantiomerically enriched allylic alcohols | High | High | Transesterification | Kinetic resolution to prepare chiral precursors | |
Comparative Summary and Outlook
The choice of catalyst for oxazolidinone ring formation is a trade-off between speed, cost, selectivity, and environmental impact.
-
Metal Catalysts offer the broadest substrate scope and highest reactivity. Gold catalysts are exceptionally fast and mild but expensive. Copper represents a cost-effective and highly versatile alternative. Rhodium is the catalyst of choice for direct C-H amination, providing excellent stereocontrol. The primary drawback is the potential for metal contamination, requiring rigorous purification steps for pharmaceutical applications.
-
Organocatalysts provide a green, metal-free alternative. They are particularly well-suited for industrial applications where catalyst recovery and product purity are paramount, as demonstrated by immobilized systems for continuous flow synthesis. While their reactivity may be lower than some metal catalysts, the development of highly active and asymmetric organocatalysts is a rapidly advancing field.
-
Biocatalysts are unmatched in their ability to deliver products with near-perfect enantioselectivity under environmentally benign conditions. Their main limitations are substrate scope and the need for specialized expertise in protein engineering and fermentation. However, for high-value targets like pharmaceutical intermediates, the exceptional selectivity can outweigh these challenges.
The future of oxazolidinone synthesis will likely involve the continued development of more sustainable and efficient catalysts. We anticipate the emergence of more catalysts based on earth-abundant metals, increasingly sophisticated organocatalysts that offer higher turnover numbers, and bespoke enzymes designed to accept a wider range of substrates for the synthesis of next-generation therapeutics.
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Organic Chemistry Portal. (n.d.). Oxazolidinone synthesis. Retrieved from [Link]
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Perillo, L., et al. (2022). Continuous organocatalytic flow synthesis of 2-substituted oxazolidinones using carbon dioxide. Green Chemistry. DOI:10.1039/D2GC00503D. Available at: [Link]
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Lebel, H., et al. (2017). Synthesis of oxazolidinones: rhodium-catalyzed C–H amination of N-mesyloxycarbamates. Organic & Biomolecular Chemistry. DOI:10.1039/C7OB00378A. Available at: [Link]
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Zhou, X., et al. (2025). Copper-catalysed radical amino-oxygenation of alkenes for the exclusive synthesis of 5-substituted 2-oxazolidinones. Green Chemistry. DOI:10.1039/D5GC00917K. Available at: [Link]
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Robles-Machin, R., Adrio, J., & Carretero, J. C. (2006). Gold-Catalyzed Synthesis of Alkylidene 2-Oxazolidinones and 1,3-Oxazin-2-ones. The Journal of Organic Chemistry. Available at: [Link]
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Reddy, P. V., & Wu, J. (2006). An organocatalytic approach to the construction of chiral oxazolidinone rings and application in the synthesis of antibiotic linezolid and its analogues. PubMed. Available at: [Link]
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Carr, G., et al. (2012). Synthesis of an Alkylidene 2-Oxazolidinone via Gold-Catalyzed Cyclization of a N-Boc-Allenylaniline. Taylor & Francis Online. Available at: [Link]
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Robles-Machin, R., Adrio, J., & Carretero, J. C. (2006). Gold-Catalyzed Synthesis of Alkylidene 2-Oxazolidinones and 1,3-Oxazin-2-ones. ACS Publications. Available at: [Link]
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Tsui, G. C., et al. (2013). Expedient Synthesis of Chiral Oxazolidinone Scaffolds via Rhodium-Catalyzed Asymmetric Ring-Opening with Sodium Cyanate. Organic Letters. Available at: [Link]
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Robles-Machin, R., Adrio, J., & Carretero, J. C. (2006). Gold-Catalyzed Synthesis of Alkylidene 2-Oxazolidinones and 1,3-Oxazin-2-ones. The Journal of Organic Chemistry. Available at: [Link]
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Tsui, G. C., et al. (2013). Expedient Synthesis of Chiral Oxazolidinone Scaffolds via Rhodium-Catalyzed Asymmetric Ring-Opening with Sodium Cyanate. Organic Letters. Available at: [Link]
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Reddy, P. V., & Wu, J. (2006). An Organocatalytic Approach to the Construction of Chiral Oxazolidinone Rings and Application in the Synthesis of Antibiotic Linezolid and Its Analogues. Organic Letters. Available at: [Link]
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Lebel, H., et al. (2017). Synthesis of Oxazolidinones: Rhodium-Catalyzed C–H Amination of N-Mesyloxycarbamates. ResearchGate. Available at: [Link]
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Xie, Y., et al. (2021). Chemodivergent Synthesis of Oxazolidin-2-ones via Cu-Catalyzed Carboxyl Transfer Annulation of Propiolic Acids with Amines. The Journal of Organic Chemistry. Available at: [Link]
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Tao, S., et al. (2025). Base-free catalytic systems achieved via the design of copper complexes: synthesis of 2-oxazolidinones from propargylic amines and CO2. RSC Publishing. Available at: [Link]
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Zhou, X., et al. (2025). Copper-catalysed radical amino-oxygenation of alkenes for the exclusive synthesis of 5-substituted 2-oxazolidinones. Green Chemistry. Available at: [Link]
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Lebel, H., et al. (2017). Synthesis of oxazolidinones: rhodium-catalyzed C–H amination of N -mesyloxycarbamates. Organic & Biomolecular Chemistry. Available at: [Link]
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Mahy, W., Plucinski, P. K., & Frost, C. G. (2014). Copper-Catalyzed One-Pot Synthesis of N-Aryl Oxazolidinones from Amino Alcohol Carbamates. Organic Letters. Available at: [Link]
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Lee, J. Y., & Dodani, S. C. (2024). Highly Enantioselective Construction of Oxazolidinone Rings via Enzymatic C(sp3)–H Amination. ACS Catalysis. Available at: [Link]
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Gulcin, I., et al. (2019). Synthesis of oxazolidinone from enantiomerically enriched allylic alcohols and determination of their molecular docking and biologic activities. PubMed. Available at: [Link]
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Barbosa, P. de L., et al. (2025). Solvent-Assisted Catalysis: Water Promotes Ring Closure Formation of 2-Oxazolidinone from Amino Acid Derived N-Boc-Epoxide. ACS Organic & Inorganic Au. Available at: [Link]
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Liu, G., et al. (2018). Enantioselective synthesis of 2-oxazolidinones by ruthenium(II)–NHC-catalysed asymmetric hydrogenation of 2-oxazolones. RSC Publishing. Available at: [Link]
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Lee, J. Y., & Dodani, S. C. (2024). Highly Enantioselective Construction of Oxazolidinone Rings via Enzymatic C(sp3)−H Amination. ChemRxiv. Available at: [Link]
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Chinnam, S., et al. (2018). Design, Synthesis, and Antibacterial Evaluation of Oxazolidinones with Fused Heterocyclic C-Ring Substructure. PubMed Central. Available at: [Link]
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Cores, A., et al. (2023). Oxazolidinones as versatile scaffolds in medicinal chemistry. RSC Publishing. Available at: [Link]
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Barbachyn, M. R., et al. (1996). Synthesis and Antibacterial Activity of U-100592 and U-100766, Two Oxazolidinone Antibacterial Agents for the Potential Treatment of Multidrug-Resistant Gram-Positive Bacterial Infections. Journal of Medicinal Chemistry. Available at: [Link]
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A Comparative Guide to Structural Validation: Mass Spectrometry Analysis of 2-(2-Oxooxazolidin-3-yl)ethyl 4-methylbenzenesulfonate
In the landscape of pharmaceutical development and chemical synthesis, the unequivocal confirmation of a molecule's structure is a cornerstone of scientific rigor and regulatory compliance. This guide provides an in-depth, comparative analysis of analytical techniques for the structural validation of 2-(2-Oxooxazolidin-3-yl)ethyl 4-methylbenzenesulfonate, a key intermediate in various synthetic pathways. We will focus on the utility of mass spectrometry, contextualizing its performance against other established methods like Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy.
The Imperative of Structural Integrity
The molecule in focus, this compound (C₁₂H₁₅NO₅S), possesses distinct functional groups—an oxazolidinone ring and a tosylate group—that are pivotal to its reactivity and intended use.[1] Verifying the connectivity and integrity of these moieties is not merely an academic exercise; it is a critical quality control step to ensure predictable downstream reactions and the ultimate safety and efficacy of a potential active pharmaceutical ingredient (API). While multiple techniques can provide structural information, mass spectrometry offers a unique combination of sensitivity, speed, and detailed fragmentation data that is particularly well-suited for this class of compounds.[2]
Mass Spectrometry: A Primary Tool for Structural Elucidation
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. For a molecule like this compound, "soft" ionization techniques, such as Electrospray Ionization (ESI), are preferable. ESI is adept at ionizing polar, thermally labile small molecules without inducing significant fragmentation in the ion source, thus preserving the molecular ion for initial mass verification.[3][4][5][6]
Why ESI-MS is the Method of Choice
The choice of ESI is deliberate. Its mechanism of creating a fine mist of charged droplets from a liquid sample is gentle enough to keep the parent molecule intact, a crucial first step in structural validation.[6] This allows for the accurate determination of the molecular weight, which for our target compound is 285.316 g/mol , with an exact mass of 285.06709375.[1] The expected primary ion in positive mode ESI would be the protonated molecule, [M+H]⁺, at an m/z of approximately 286.074.
Delving Deeper with Tandem Mass Spectrometry (MS/MS)
Beyond simple molecular weight confirmation, tandem mass spectrometry (MS/MS) provides invaluable structural insights through controlled fragmentation.[7][8] By selecting the protonated molecular ion ([M+H]⁺) and subjecting it to collision-induced dissociation (CID), we can generate a unique fragmentation pattern that acts as a structural fingerprint.[9] The resulting fragments are predictable and correspond to the cleavage of the weakest bonds and the formation of stable daughter ions.
For this compound, the fragmentation is expected to occur at several key locations, primarily the ester linkage of the tosylate group and within the oxazolidinone ring structure. The fragmentation pattern allows us to confirm the presence and connectivity of both the tosylate and the ox-azolidinone ethyl moieties.
Caption: Predicted ESI-MS/MS fragmentation of the target compound.
Experimental Protocol: ESI-MS/MS Analysis
The following is a detailed protocol for the structural validation of this compound using ESI-MS/MS.
1. Sample Preparation:
-
Dissolve 1 mg of the compound in 1 mL of a 50:50 mixture of acetonitrile and water (with 0.1% formic acid to promote protonation).
-
Perform a serial dilution to a final concentration of 1 µg/mL.
2. Instrumentation (LC-MS/MS System):
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometer (Tandem Quadrupole or Q-TOF):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Desolvation Gas Flow: 600 L/hr.
-
MS Scan Range: m/z 50-500.
-
MS/MS: Select precursor ion m/z 286.1.
-
Collision Energy: Ramp from 10-40 eV to generate a comprehensive fragmentation spectrum.
-
3. Data Analysis:
-
Confirm the presence of the [M+H]⁺ ion at m/z 286.074 in the full scan MS spectrum.
-
Analyze the MS/MS spectrum for the predicted fragment ions (m/z 173.053, 155.042, 114.055, and 91.054).
-
The presence of these specific fragments validates the connectivity of the tosylate and the N-substituted oxazolidinone moieties.
A Comparative Look at Analytical Techniques
While mass spectrometry is highly effective, a multi-technique approach is often employed for comprehensive structural elucidation in regulated environments.[10] The following table compares MS with other key analytical methods for this specific application.
| Technique | Principle | Advantages for this Compound | Limitations for this Compound |
| Mass Spectrometry (MS) | Measures mass-to-charge ratio of ions. | High sensitivity, provides molecular weight and fragmentation pattern for connectivity.[3] | Does not provide detailed stereochemical information. Isomer differentiation can be challenging without chromatographic separation. |
| NMR Spectroscopy (¹H, ¹³C) | Exploits the magnetic properties of atomic nuclei.[2] | Provides unambiguous information on the carbon-hydrogen framework and atom connectivity. Essential for isomer differentiation. | Lower sensitivity compared to MS, requires a larger amount of pure sample. |
| FT-IR Spectroscopy | Measures the absorption of infrared radiation by molecular vibrations.[2] | Quickly confirms the presence of key functional groups (C=O in oxazolidinone, S=O in sulfonate).[11] | Provides limited information on the overall molecular connectivity and cannot distinguish between isomers. |
| X-ray Crystallography | Determines the 3D arrangement of atoms in a crystal. | Provides the absolute, unambiguous 3D structure. | Requires a suitable single crystal, which can be difficult to grow. Not applicable to non-crystalline materials. |
Complementary Analysis: FT-IR Spectroscopy Protocol
To complement the mass spectrometry data, FT-IR spectroscopy can be used to rapidly confirm the presence of the key functional groups.
1. Sample Preparation:
-
For Attenuated Total Reflectance (ATR)-FTIR, a small amount of the solid sample is placed directly on the ATR crystal.[12]
2. Instrumentation (ATR-FTIR Spectrometer):
-
Scan Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16.
3. Expected Data and Interpretation:
-
~1750 cm⁻¹: Strong absorption due to the C=O (carbonyl) stretch of the oxazolidinone ring.[11]
-
~1350 cm⁻¹ and ~1170 cm⁻¹: Strong, characteristic absorptions corresponding to the asymmetric and symmetric stretching of the S=O bonds in the sulfonate group, respectively.[13]
-
~1600 cm⁻¹ and ~1490 cm⁻¹: Absorptions from the C=C stretching of the aromatic ring in the tosylate group.
The presence of these characteristic peaks provides orthogonal validation of the functional groups identified through mass spectrometry fragmentation.
Conclusion
The structural validation of this compound is most effectively achieved through a combination of analytical techniques. Mass spectrometry, particularly ESI-MS/MS, stands out for its sensitivity and its ability to provide detailed information about molecular weight and connectivity through characteristic fragmentation patterns.[7][9] When used in conjunction with techniques like FT-IR and NMR spectroscopy, which offer complementary information on functional groups and the carbon-hydrogen framework, researchers can build a comprehensive and robust data package to unequivocally confirm the structure of their target molecule. This multi-faceted approach ensures the scientific integrity required for advancing compounds through the drug development pipeline.
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A Comparative Analysis of 2-(2-Oxooxazolidin-3-yl)ethyl 4-methylbenzenesulfonate Purity from Commercial Suppliers
In the landscape of pharmaceutical research and development, the purity of starting materials and intermediates is a cornerstone of reproducible and reliable outcomes. This guide provides a comprehensive, head-to-head comparison of the purity of 2-(2-Oxooxazolidin-3-yl)ethyl 4-methylbenzenesulfonate, a key intermediate in various synthetic pathways, sourced from three different commercial suppliers. Our analysis employs a multi-pronged approach, leveraging a suite of analytical techniques to provide a robust assessment of product quality. This document is intended to guide researchers, scientists, and procurement specialists in making informed decisions when sourcing this critical chemical entity.
The integrity of any synthetic route is directly influenced by the quality of its constituent parts. For a compound like this compound, impurities can arise from various sources, including residual starting materials from synthesis, byproducts from side reactions, or degradation products.[1][2] These impurities can have significant downstream effects, potentially leading to lower yields, unexpected side products, and complications in purification of the final active pharmaceutical ingredient (API). Therefore, a thorough analytical characterization of this intermediate from different suppliers is not merely a quality control measure but a critical step in risk mitigation for drug development projects.
This guide will detail the experimental methodologies employed, present the comparative data in a clear and concise format, and discuss the implications of the findings for laboratory practice.
Methodology: A Multi-faceted Approach to Purity Determination
To ensure a comprehensive and unbiased comparison, samples of this compound were procured from three distinct suppliers, hereafter referred to as Supplier A, Supplier B, and Supplier C. Each sample was subjected to a battery of analytical tests, each providing a unique perspective on the compound's purity and identity.
Experimental Workflow
The overall experimental workflow for the purity assessment is depicted in the following diagram:
Caption: Overall experimental workflow for the purity comparison of this compound.
Visual and Physical Inspection
A simple yet often informative first step, a visual inspection can reveal gross impurities.[3] The physical appearance of each sample, including color and form (e.g., crystalline, amorphous), was noted.
Protocol:
-
Samples were placed on a clean, white watch glass.
-
Observations were made under bright, indirect laboratory lighting.
-
Color, form, and presence of any foreign particulate matter were recorded.
Melting Point Analysis
The melting point of a pure crystalline solid is a sharp, well-defined temperature range.[4] The presence of impurities typically leads to a depression and broadening of the melting point range.[5]
Protocol:
-
A small amount of each sample was finely ground and packed into a capillary tube to a height of 2-3 mm.
-
The melting point was determined using a calibrated digital melting point apparatus with a heating rate of 1 °C/min.
-
The temperature range from the first appearance of liquid to the complete melting of the solid was recorded.
High-Performance Liquid Chromatography (HPLC)
HPLC is the cornerstone for quantitative purity assessment of organic compounds due to its high resolution and sensitivity.[6] A reversed-phase HPLC method with UV detection was developed and validated for this analysis. The aromatic nature of the tosyl group provides strong UV absorbance, making this a suitable detection method.[6]
Protocol:
-
Instrumentation: Agilent 1260 Infinity II HPLC system with a diode array detector.
-
Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 10% B to 90% B over 20 minutes, hold at 90% B for 5 minutes, then return to 10% B and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Samples were accurately weighed and dissolved in acetonitrile to a final concentration of 1 mg/mL. All solutions were filtered through a 0.45 µm syringe filter prior to injection.
-
Purity Calculation: Purity was determined by area normalization, assuming all impurities have a similar response factor to the main peak.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy is an invaluable tool for structural elucidation and the identification of impurities.[7] By analyzing the chemical shifts, integration values, and coupling patterns, we can confirm the identity of the main component and potentially identify the structures of any impurities present.
Protocol:
-
Approximately 10 mg of each sample was dissolved in 0.7 mL of deuterated chloroform (CDCl₃).
-
¹H NMR spectra were acquired on a Bruker Avance III 400 MHz spectrometer.
-
Data was processed and analyzed for characteristic peaks of this compound and any observable impurity signals.
Mass Spectrometry (MS)
Mass spectrometry provides crucial information about the molecular weight of the compound and can help in the identification of impurities.[8]
Protocol:
-
Samples were prepared at a concentration of 1 mg/mL in acetonitrile.
-
Analysis was performed using an Agilent 6120 Quadrupole LC/MS system with an electrospray ionization (ESI) source in positive ion mode.
-
The mass-to-charge ratio (m/z) corresponding to the protonated molecule [M+H]⁺ was monitored.
Results and Discussion
The analytical data obtained from the evaluation of samples from Suppliers A, B, and C are summarized in the table below.
| Parameter | Supplier A | Supplier B | Supplier C | Reference Value |
| Visual Appearance | White crystalline solid | Off-white powder | White crystalline solid | White solid |
| Melting Point (°C) | 67.5 - 68.8 | 65.2 - 68.1 | 68.0 - 69.0 | 68-69[9] |
| HPLC Purity (%) | 99.2 | 97.5 | 98.8 | >95% (Typical Specification) |
| ¹H NMR | Conforms to structure, minor unidentified peaks | Conforms to structure, notable impurity peaks | Conforms to structure, trace impurity peaks | Conforms to structure |
| Mass Spec. (m/z) | 286.1 [M+H]⁺ | 286.1 [M+H]⁺ | 286.1 [M+H]⁺ | 285.32 (MW), 286.07 (M+H)⁺ |
Supplier A provided a high-purity, white crystalline solid. The melting point was sharp and in good agreement with the literature value.[9] The HPLC analysis indicated a purity of 99.2%, with only minor impurities detected. The ¹H NMR spectrum was clean and consistent with the expected structure, and the mass spectrometry data confirmed the correct molecular weight.
Supplier B 's sample was an off-white powder, suggesting the presence of colored impurities. This was further supported by the broader and slightly depressed melting point range. The HPLC analysis revealed a lower purity of 97.5%, with several noticeable impurity peaks. The ¹H NMR spectrum, while confirming the presence of the desired product, also showed distinct signals corresponding to these impurities.
Supplier C delivered a product with good physical characteristics and a sharp melting point. The HPLC purity was determined to be 98.8%. The ¹H NMR showed a spectrum largely consistent with the desired compound, with only trace-level impurities.
The decision-making process for selecting a suitable supplier based on this analytical data can be visualized as follows:
Caption: Decision logic for supplier selection based on purity analysis.
Conclusion
This comparative guide demonstrates the importance of a multi-technique analytical approach for verifying the purity of critical chemical intermediates. While all three suppliers provided material that was nominally this compound, there were significant differences in their purity profiles.
For applications requiring the highest purity and consistency, Supplier A is the recommended choice. For less sensitive applications where a purity of greater than 98% is acceptable, Supplier C represents a viable option. The material from Supplier B , with a purity of 97.5% and observable impurities, may require further purification before use in demanding synthetic applications to avoid potential complications.
It is our recommendation that researchers and drug development professionals establish a routine practice of in-house quality control for all critical starting materials, regardless of the supplier's certificate of analysis. This due diligence is a crucial investment in the success and reproducibility of your research and development efforts.
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A Researcher's Guide to Spectroscopic Data Comparison: Starting Materials vs. Final Tosylated Product
In the landscape of modern organic synthesis, the conversion of alcohols and amines into tosylates and tosylamides stands as a cornerstone transformation. This process, known as tosylation, not only converts poor leaving groups (hydroxyl and amino groups) into excellent ones but also serves as a critical step in the synthesis of a vast array of pharmaceuticals and functional materials.[1][2] The unambiguous confirmation of a successful tosylation reaction is paramount, and for this, we turn to the powerful toolkit of spectroscopic analysis. This guide provides an in-depth comparison of the spectroscopic data of starting materials (alcohols and amines) and their corresponding tosylated products, offering researchers the insights needed to confidently verify their synthetic outcomes.
The Tosylation Reaction: A Spectroscopic Workflow
The tosylation reaction involves the treatment of an alcohol or amine with p-toluenesulfonyl chloride (TsCl) in the presence of a base, typically pyridine or triethylamine.[2][3] The base serves to neutralize the HCl byproduct generated during the reaction.[4] The progress and success of this reaction are meticulously monitored and confirmed through spectroscopic techniques, primarily Infrared (IR) spectroscopy, Proton Nuclear Magnetic Resonance (¹H NMR), and Carbon-13 Nuclear Magnetic Resonance (¹³C NMR).
Caption: A generalized workflow for a tosylation reaction, highlighting the crucial role of spectroscopic analysis for both the starting material and the purified final product.
Infrared (IR) Spectroscopy: The Disappearance and Appearance of Key Functional Groups
IR spectroscopy is an invaluable tool for quickly assessing the conversion of the starting material. The analysis hinges on the disappearance of the characteristic absorption bands of the starting material's O-H or N-H bonds and the concurrent appearance of strong bands corresponding to the newly formed sulfonyl group.
A successful tosylation of an alcohol is primarily indicated by the disappearance of the broad O-H stretching band, typically observed between 3200-3600 cm⁻¹.[5][6] For primary and secondary amines, one would look for the disappearance of the N-H stretching bands in the 3300-3500 cm⁻¹ region.[7][8] In their place, the IR spectrum of the product will be dominated by the strong, characteristic asymmetric and symmetric stretching vibrations of the S=O bonds of the sulfonyl group, which appear around 1350-1370 cm⁻¹ and 1160-1180 cm⁻¹, respectively.[9][10]
| Functional Group | Starting Material (Alcohol) | Starting Material (Amine) | Tosylated Product | Wavenumber (cm⁻¹) | Appearance |
| O-H Stretch | ✓ | 3200-3600 | Broad, Strong | ||
| N-H Stretch | ✓ | 3300-3500 | Medium-Sharp (1 or 2 bands) | ||
| C-H (sp³) Stretch | ✓ | ✓ | ✓ | 2850-3000 | Medium-Strong |
| C-H (Aromatic) | ✓ | 3000-3100 | Weak-Medium | ||
| S=O Asymmetric Stretch | ✓ | 1350-1370 | Strong | ||
| S=O Symmetric Stretch | ✓ | 1160-1180 | Strong | ||
| C-O Stretch | ✓ | ✓ | 1000-1250 | Strong | |
| S-N Stretch | ✓ | 900-950 | Medium |
Experimental Protocol: Acquiring an IR Spectrum
-
Sample Preparation:
-
Solid Samples: Prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, for a quick analysis, use the Attenuated Total Reflectance (ATR) technique by placing a small amount of the solid sample directly on the ATR crystal.
-
Liquid Samples: Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr) to create a thin film.
-
-
Background Spectrum: Acquire a background spectrum of the empty spectrometer (or with the clean ATR crystal/salt plates) to subtract any atmospheric or instrumental interferences.
-
Sample Spectrum: Place the prepared sample in the spectrometer and acquire the IR spectrum.
-
Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.
-
Analysis: Identify the key functional group frequencies and compare the spectra of the starting material and the final product.
¹H NMR Spectroscopy: Tracking the Chemical Environment of Protons
¹H NMR spectroscopy provides detailed information about the electronic environment of protons in a molecule. In the context of tosylation, we observe distinct changes in the chemical shifts of protons near the reaction center and the appearance of new signals from the tosyl group.
Upon tosylation of an alcohol, the proton(s) on the carbon bearing the oxygen (the α-protons) experience a significant downfield shift of approximately 0.5-1.0 ppm. This is due to the strong electron-withdrawing effect of the tosyl group, which deshields these protons more effectively than the hydroxyl group. Similarly, for amines, the α-protons will also shift downfield.
A key indicator of a successful reaction is the appearance of signals corresponding to the aromatic protons of the p-toluenesulfonyl group. These typically appear as two doublets in the aromatic region of the spectrum (7.0-8.0 ppm). Additionally, a singlet corresponding to the methyl group on the tosyl ring will be observed around 2.4 ppm.[11]
| Proton Environment | Starting Material (Alcohol) | Starting Material (Amine) | Tosylated Product | Typical ¹H Chemical Shift (δ, ppm) |
| H -C-OH | ✓ | ~3.4-4.0 | ||
| H -C-NH₂/NHR | ✓ | ~2.5-3.5 | ||
| H -C-OTs | ✓ | ~4.0-4.5 | ||
| H -C-NTs₂/NHTs | ✓ | ~3.0-4.0 | ||
| Ar-H (Tosyl Group) | ✓ | ~7.3-7.8 (two doublets) | ||
| Ar-CH₃ (Tosyl Group) | ✓ | ~2.4 (singlet) | ||
| OH | ✓ | Variable (broad singlet) | ||
| NH | ✓ | Variable (broad singlet) |
Experimental Protocol: Acquiring a ¹H NMR Spectrum
-
Sample Preparation: Dissolve 5-10 mg of the purified sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Shimming: Place the NMR tube in the spectrometer and perform shimming to optimize the homogeneity of the magnetic field.
-
Acquisition: Set the appropriate acquisition parameters (e.g., number of scans, relaxation delay) and acquire the ¹H NMR spectrum.
-
Processing: Fourier transform the raw data, phase the spectrum, and calibrate the chemical shift scale using the residual solvent peak or an internal standard like tetramethylsilane (TMS).
-
Analysis: Integrate the peaks to determine proton ratios and analyze the chemical shifts and coupling patterns to assign the structure.
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon framework of the molecule. The carbon atom directly attached to the oxygen or nitrogen undergoes a noticeable downfield shift upon tosylation due to the electron-withdrawing nature of the tosyl group. The aromatic carbons of the tosyl group will also give rise to characteristic signals in the 127-145 ppm region.[12][13]
| Carbon Environment | Starting Material (Alcohol) | Starting Material (Amine) | Tosylated Product | Typical ¹³C Chemical Shift (δ, ppm) |
| C -OH | ✓ | ~55-70 | ||
| C -NH₂/NHR | ✓ | ~35-55 | ||
| C -OTs | ✓ | ~65-80 | ||
| C -NTs₂/NHTs | ✓ | ~45-65 | ||
| Aromatic C (Tosyl Group) | ✓ | ~127-145 | ||
| Ar-C H₃ (Tosyl Group) | ✓ | ~21 |
Conclusion
The successful synthesis of a tosylated product is a critical step in many synthetic routes. A thorough spectroscopic analysis is not merely a final check but an integral part of the synthetic process, providing definitive evidence of the desired molecular transformation. By carefully comparing the IR, ¹H NMR, and ¹³C NMR spectra of the starting material and the final product, researchers can confidently confirm the disappearance of the initial functional group and the incorporation of the tosyl moiety. This multi-faceted spectroscopic approach ensures the integrity of the synthetic work and provides a solid foundation for subsequent chemical transformations.
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A Comparative Guide to the Biological Activity of Oxazolidinone Derivatives and Existing Antibiotics
This guide provides a comprehensive comparison of the biological activity of oxazolidinone derivatives with existing antibiotic classes. It is intended for researchers, scientists, and drug development professionals seeking to understand the nuances of this important class of antimicrobials. We will delve into their unique mechanism of action, comparative in vitro efficacy, and the experimental protocols used to generate these critical datasets.
Introduction: A New Frontier in Antibiotic Therapy
The rise of multidrug-resistant (MDR) bacteria presents a formidable challenge to global health. In this landscape, the oxazolidinones have emerged as a vital class of synthetic antibiotics.[1][2] The first clinically approved member, linezolid, introduced in 2000, represented the first new antibiotic class in two decades.[1] Oxazolidinones are particularly valued for their activity against a wide spectrum of Gram-positive bacteria, including notorious pathogens like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE).[2][3][4] This guide will explore the biological activity of established oxazolidinones like linezolid and tedizolid, as well as newer derivatives, in comparison to other last-resort antibiotics.
A Unique Mechanism of Action: Halting Protein Synthesis at its Inception
The efficacy of oxazolidinones stems from their distinct mechanism of action, which sets them apart from other protein synthesis inhibitors.[3][5][6] This unique mode of action is a key reason for the general lack of cross-resistance with other antibiotic classes.[4][5][7]
Oxazolidinones exert their bacteriostatic effect by inhibiting the initiation of protein synthesis.[4] They bind to the 50S ribosomal subunit at the peptidyl transferase center (PTC).[3][4][8][9] This binding event interferes with the positioning of the initiator tRNA (fMet-tRNA), preventing the formation of the 70S initiation complex, a crucial first step in protein synthesis.[5][6][9]
Below is a diagram illustrating the mechanism of action of oxazolidinone antibiotics.
Caption: Workflow for the broth microdilution method to determine MIC.
Step-by-Step Methodology:
-
Preparation of Antimicrobial Agent:
-
Preparation of Bacterial Inoculum:
-
A standardized suspension of the test bacterium is prepared from a fresh culture (18-24 hours old) on a non-selective agar plate. [10] * The turbidity of the bacterial suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL. [9] * The standardized inoculum is then diluted in the broth medium to the final desired concentration for inoculation (typically 5 x 10⁵ CFU/mL in the well). [11]
-
-
Inoculation and Incubation:
-
The prepared serial dilutions of the antibiotic are dispensed into the wells of a 96-well microtiter plate. [5][9] * Each well is then inoculated with the standardized bacterial suspension.
-
Positive (broth and bacteria, no antibiotic) and negative (broth only) controls are included.
-
The plate is incubated at 35-37°C for 16-20 hours in ambient air. [5]
-
-
Determination of MIC:
Clinical Perspectives and Future Directions
The clinical utility of oxazolidinones is well-established, with linezolid and tedizolid being approved for the treatment of acute bacterial skin and skin structure infections (ABSSSIs) and pneumonia. [12][10]Clinical trials have demonstrated that a shorter 6-day course of once-daily tedizolid is non-inferior to a 10-day course of twice-daily linezolid for ABSSSIs, with a potentially better safety profile regarding gastrointestinal side effects and thrombocytopenia.
The development of new oxazolidinone derivatives continues to be an active area of research. The goal is to identify compounds with an expanded spectrum of activity, improved potency against resistant strains, and enhanced safety profiles. As the threat of antibiotic resistance continues to evolve, the oxazolidinone class will undoubtedly remain a cornerstone of our therapeutic armamentarium against challenging Gram-positive infections.
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Draghi, D. C., et al. (2002). In vitro activity of the new oxazolidinone AZD2563 against enterococci. Antimicrobial agents and chemotherapy, 46(10), 3273–3275. [Link]
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Bar-Shalom, D., & Yaron, S. (2021). Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects. Molecules, 26(14), 4253. [Link]
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Li, Y., et al. (2021). In vitro Antimicrobial Activity Comparison of Linezolid, Tedizolid, Sutezolid and Delpazolid Against Slowly Growing Mycobacteria Isolated in Beijing, China. Infection and Drug Resistance, 14, 4653–4661. [Link]
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Sahm, D. F., et al. (2013). Comparison of the microbiological efficacy of tedizolid and linezolid in acute bacterial skin and skin structure infections: pooled data from phase 3 clinical trials. Diagnostic microbiology and infectious disease, 77(3), 256–261. [Link]
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Chen, Y., et al. (2021). Comparison of Anti-Microbic and Anti-Biofilm Activity Among Tedizolid and Radezolid Against Linezolid-Resistant Enterococcus faecalis Isolates. Infection and Drug Resistance, 14, 4699–4709. [Link]
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Mendes, R. E., et al. (2019). In vitro susceptibility of methicillin-resistant Staphylococcus aureus isolates from skin and soft tissue infections to vancomycin, daptomycin, linezolid, and tedizolid. Jornal brasileiro de pneumologia : publicacao oficial da Sociedade Brasileira de Pneumologia e Tisilogia, 45(1), e20180236. [Link]
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Lee, Y. C., et al. (2023). Effectiveness and Safety of Linezolid Versus Vancomycin, Teicoplanin, or Daptomycin against Methicillin-Resistant Staphylococcus aureus Bacteremia: A Systematic Review and Meta-Analysis. Antibiotics, 12(4), 689. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-(2-Oxooxazolidin-3-yl)ethyl 4-methylbenzenesulfonate
For researchers and drug development professionals, the integrity of our work extends beyond the benchtop; it encompasses the entire lifecycle of the chemical reagents we employ. The proper disposal of 2-(2-Oxooxazolidin-3-yl)ethyl 4-methylbenzenesulfonate, a tosylated oxazolidinone derivative, is not merely a regulatory formality but a critical component of laboratory safety and environmental stewardship. This guide provides a direct, procedural framework for its disposal, grounded in an understanding of its chemical nature and associated hazards.
Part 1: Hazard Identification and Risk Assessment
A robust disposal plan begins with a thorough understanding of the compound's intrinsic hazards. The structure of this compound contains two key functional groups that dictate its risk profile: the sulfonate ester (tosylate) and the oxazolidinone core.
-
Sulfonate Esters: This class of compounds, including tosylates, are potent alkylating agents. Due to this reactivity, they are often considered to be potentially genotoxic and mutagenic.[1][2] Regulatory and safety concerns are high for such compounds, necessitating that they be handled as hazardous materials.[1][2]
-
Oxazolidinone Moiety: While some simple oxazolidinones may have limited hazard data, the class as a whole can exhibit toxicity.[3] The toxicological properties of this specific, more complex molecule have not been fully investigated, compelling a cautious approach.[4][5]
Based on data from structurally similar tosylate and oxazolidinone compounds, a summary of potential hazards is presented below.
| Hazard Type | Description | Primary Sources |
| Skin Irritation | May cause skin irritation upon contact. | [6][7] |
| Eye Irritation | May cause serious eye irritation. | [6][7][8] |
| Respiratory Irritation | Inhalation of dust or aerosols may cause respiratory tract irritation. | [6][7] |
| Aquatic Toxicity | May cause long-lasting harmful effects to aquatic life if released into the environment. | [6] |
| Acute Oral Toxicity | May be harmful if swallowed. | [6] |
Given this profile, this compound must be classified as hazardous waste. Its disposal is regulated, and adherence to local, regional, and national regulations is mandatory.[6]
Part 2: Core Disposal Protocol: A Step-by-Step Operational Plan
The primary and required method for disposing of this compound is through a licensed professional hazardous waste disposal service.[6][9][10] Under no circumstances should this chemical or its containers be disposed of down the drain or in regular trash.[6]
Step 1: Wear Appropriate Personal Protective Equipment (PPE)
Before handling the waste, ensure you are wearing:
-
Chemical-resistant gloves (e.g., nitrile).
-
Safety goggles and/or a face shield.
-
A properly-fastened lab coat . All handling of the waste, especially if it is in solid/powder form, should ideally be done within a chemical fume hood to minimize inhalation risk.[7]
Step 2: Waste Segregation and Collection
Proper segregation is key to safe and compliant disposal.
-
Unused or Neat Product: Whenever possible, leave the pure chemical in its original, clearly labeled container.[6]
-
Contaminated Materials: All materials that have come into contact with this compound must be treated as hazardous waste. This includes pipette tips, gloves, weighing paper, absorbent pads from spill cleanups, and contaminated vials. Collect these items in a designated, compatible, and properly sealable waste container.[6][10]
Step 3: Waste Container Labeling
Proper labeling is a critical regulatory requirement.[11] Each waste container must be clearly and legibly labeled with the following information:
-
The words "Hazardous Waste" .
-
The full chemical name: "this compound" .
-
A clear list of all components in the container, including any solvents.
-
The associated hazards (e.g., Irritant, Toxic, Environmental Hazard ).
-
The date the waste was first added to the container (accumulation start date).[11]
Step 4: Storage Pending Disposal
Store the sealed and labeled waste container in a designated and secure Satellite Accumulation Area (SAA) .[11] The storage location must adhere to the following principles:
-
The area should be well-ventilated.
-
Store within secondary containment (e.g., a chemical-resistant tray or tub) to contain potential leaks.
-
Keep away from incompatible materials, such as strong oxidizing agents, strong acids, and strong bases.[12]
-
The container must be kept securely closed except when adding waste.[11]
Step 5: Arrange for Professional Disposal
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor to schedule a pickup. Provide them with the full details of the waste stream as indicated on your label.
Disposal Workflow Diagram
Caption: Workflow for the safe disposal of this compound.
Part 3: Prohibited Disposal Methods and Emergency Procedures
To ensure safety and compliance, it is equally important to understand what actions to avoid.
Prohibited Actions
-
DO NOT Attempt Chemical Neutralization: A validated protocol for the neutralization of this specific sulfonate ester for disposal is not available in safety literature.[6] Attempting hydrolysis with acid or base is not recommended as the reaction may be incomplete, and the resulting mixture could contain unreacted starting material and unknown, potentially hazardous byproducts.
-
DO NOT Dispose Down the Drain: This compound may be harmful to aquatic life.[6] Standard wastewater treatment facilities are not designed to handle such specialized chemical waste.[10][13]
-
DO NOT Discard in Solid Waste Bins: Contaminated labware and empty containers must be treated as hazardous waste.[6]
Spill Management
In the event of a spill:
-
Restrict access to the area immediately.
-
Ensure the area is well-ventilated; if safe to do so, work within a fume hood.
-
Wearing full PPE, contain the spill with an inert absorbent material like vermiculite, sand, or a chemical absorbent pad.
-
Carefully collect the absorbed material using non-sparking tools and place it into a suitable, sealable container for disposal as hazardous waste.
-
Label the spill cleanup waste container appropriately.
-
Clean the spill area thoroughly with a suitable solvent, and collect the cleaning materials as hazardous waste.
-
Report the spill to your laboratory supervisor and EHS department as per your institution's policy.
By adhering to these rigorous procedures, you contribute to a culture of safety, protect our environment, and ensure the unimpeachable integrity of your research operations.
References
-
2-Oxazolidinone Safety Data Sheet. Chemos GmbH & Co.KG. [Link]
-
This compound Product Information. 2a biotech. [Link]
-
Chemical Waste Name or Mixtures. The Ohio State University Environmental Health and Safety. [Link]
-
Methyl p-toluenesulfonate. PubChem, National Institutes of Health. [Link]
-
(4R)-4-Methyl-2-oxazolidinone Material Safety Data Sheet. Cole-Parmer. [Link]
-
Safety Data Sheet. RapidOnline. [Link]
-
Chemical Waste Management Reference Guide. The Ohio State University Environmental Health and Safety. [Link]
-
Sulfonate Esters - How Real is the Risk? Presentation. [Link]
-
TOLUENE-4-SULFONIC ACID 2-(2-OXO-OXAZOLIDIN-3-YL)-ETHYL ESTER Safety Data Sheet. All MSDSPDF. [Link]
-
A Detailed Study of Sulfonate Ester Formation and Solvolysis Reaction Rates. ACS Publications, Organic Process Research & Development. [Link]
- Process to improve alkyl ester sulfonate surfactant compositions.
-
A Detailed Kinetic and Mechanistic Study of Sulfonate Ester Reaction Dynamics. Novatia, LLC. [Link]
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Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]
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Comprehensive Safety Guide: Personal Protective Equipment for Handling 2-(2-Oxooxazolidin-3-yl)ethyl 4-methylbenzenesulfonate
Hazard Assessment: A Structurally-Based Approach
Given the limited specific data, we must infer potential hazards from analogous compounds. The 4-methylbenzenesulfonate (tosylate) group is a well-known leaving group, making the entire molecule reactive and a potential alkylating agent. Related sulfonate esters are known to cause significant irritation and sensitization.[5][6]
Table 1: Summary of Potential Hazards
| Hazard Type | Potential Effect | Rationale / Reference Compounds |
|---|---|---|
| Skin Contact | Causes skin irritation, potential for severe corrosion. May cause an allergic skin reaction (sensitization).[5][6][7] | Based on data for methyl benzenesulfonate and other reactive esters. |
| Eye Contact | Causes serious eye damage; risk of irreversible injury.[5][6][7] | High reactivity suggests severe damage upon contact with delicate eye tissue. |
| Inhalation | May cause respiratory irritation.[7] | Handling of fine powders can lead to aerosolization and respiratory tract exposure. |
| Ingestion | Harmful if swallowed. May cause severe damage to the digestive tract.[5] | Ingestion can cause severe swelling and damage to internal tissues.[5] |
| Chronic Effects | Suspected of causing cancer. May cause damage to organs through prolonged or repeated exposure.[7] | Alkylating agents as a class are often associated with long-term health risks. |
Core Directive: Mandatory Personal Protective Equipment (PPE)
A multi-layered PPE approach is required to create a barrier between the researcher and the chemical. Never handle this compound without the following minimum protection.
Eye and Face Protection: Your First Line of Defense
-
Minimum Requirement: Always wear chemical splash goggles that conform to ANSI Z87.1 or EN 166 standards.[6]
-
Best Practice/Risk of Splash: When handling solutions, larger quantities (>1g), or performing reactions, supplement goggles with a full-face shield. This provides an additional barrier against splashes that could otherwise circumvent goggles.[8][9]
Causality: The tosylate functional group suggests a high potential for causing severe and potentially irreversible eye damage.[6][7] Standard safety glasses are insufficient as they do not protect against splashes from the sides, top, or bottom.
Skin and Body Protection: Preventing Dermal Exposure
-
Gloves: Double-gloving is mandatory.
-
Inner Glove: A thinner nitrile glove for dexterity.
-
Outer Glove: A heavier-duty, chemical-resistant glove (e.g., butyl rubber or Viton™) should be worn over the inner glove.[10]
-
Rationale: Double-gloving provides protection in case the outer glove is breached. Tosylates can cause skin irritation and sensitization.[5][7] Contaminated gloves must be removed immediately using the proper technique, and hands washed thoroughly. Regularly inspect gloves for any signs of degradation or puncture.
-
-
Laboratory Coat: A flame-resistant lab coat with long sleeves and a fully buttoned front is required.
-
Chemical Apron: For procedures with a high risk of splashing, a chemical-resistant apron should be worn over the lab coat.
-
Footwear: Closed-toe shoes, preferably made of a non-porous material, are mandatory in the laboratory.[11]
Respiratory Protection: Controlling Inhalation Risks
-
Primary Engineering Control: All handling of 2-(2-Oxooxazolidin-3-yl)ethyl 4-methylbenzenesulfonate, especially the solid powder, must be performed inside a certified chemical fume hood.[5][12] This is the most critical step in preventing respiratory exposure.
-
Secondary Respiratory Protection: In the event of a spill or failure of the primary engineering control, a NIOSH-approved air-purifying respirator with organic vapor cartridges and a P100 particulate filter is necessary.[9][13] All users must be properly fit-tested and trained before using a respirator.
Operational and Disposal Plans
Proper procedure minimizes exposure. The following workflows are designed to create a safe and repeatable handling process.
PPE Selection and Handling Workflow
The following diagram outlines the decision-making process for selecting PPE and the subsequent handling steps.
Caption: PPE selection and handling workflow diagram.
Step-by-Step Handling Protocol
1. Pre-Handling Verification:
- Confirm the chemical fume hood has a valid certification and is functioning correctly (check airflow monitor).
- Locate the nearest emergency eyewash station and safety shower. Ensure the pathway is clear.
- Prepare a designated waste container for solids contaminated with the chemical and another for contaminated sharps/glassware.
- Don all required PPE as determined by the workflow diagram above.
2. Handling the Compound (Inside Fume Hood):
- Place an absorbent, disposable bench liner on the work surface.
- Carefully open the container, avoiding any dispersal of the powder.
- Use a spatula or appropriate tool to weigh and transfer the material. Do not create dust clouds.
- Once the transfer is complete, securely close the primary container.
- Clean any residual powder from the spatula by rinsing it into a designated waste beaker containing a suitable solvent (e.g., isopropanol).
3. Decontamination and Disposal:
- Wipe down the work surface and any equipment used with a damp cloth, which should then be disposed of as solid hazardous waste.
- Carefully remove the outer pair of gloves and dispose of them in the solid waste container.
- Remove the lab coat and any additional protective clothing.
- Remove the inner gloves and dispose of them.
- Wash hands thoroughly with soap and water.
- All contaminated materials (gloves, bench liners, wipes, pipette tips) and the chemical itself must be disposed of as hazardous waste in accordance with local, state, and federal regulations.[5][7] Do not pour down the drain.
Emergency Response Plan
Caption: Emergency response flowchart for exposure events.
Table 2: Emergency First Aid Procedures
| Exposure Route | Immediate Action |
|---|---|
| Skin Contact | Immediately remove all contaminated clothing. Rinse skin with plenty of water and soap for at least 15 minutes. Seek immediate medical attention.[4] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Continue rinsing. Call a physician immediately.[5][6] |
| Inhalation | Move the person to fresh air. If breathing becomes difficult, give oxygen and seek immediate medical attention.[4][12] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[4][12] |
References
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RapidOnline. (2022-04-27). SAFETY DATA SHEET. Available at: [Link]
-
CHEMM. Personal Protective Equipment (PPE). Available at: [Link]
-
AEB Group. (2021-01-09). SAFETY DATA SHEET. Available at: [Link]
-
2a biotech. This compound. Available at: [Link]
-
Storemasta. (2025-07-02). Examples of PPE for Various Dangerous Goods Classes. Available at: [Link]
-
Bernardo Ecenarro. Recommended PPE to handle chemicals. Available at: [Link]
-
Parcil Safety. (2024-10-30). Handling Chemicals in Industrial Sites: The Safest PPE and Respirators. Available at: [Link]
-
University of Tennessee Knoxville. Personal Protective Equipment (PPE). Available at: [Link]
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- 3. 159974-55-7|this compound|BLD Pharm [bldpharm.com]
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- 6. aeb-group.com [aeb-group.com]
- 7. static.rapidonline.com [static.rapidonline.com]
- 8. blog.storemasta.com.au [blog.storemasta.com.au]
- 9. parcilsafety.uk [parcilsafety.uk]
- 10. ehs.utk.edu [ehs.utk.edu]
- 11. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
